molecular formula Pm B1207039 Promethium CAS No. 7440-12-2

Promethium

Cat. No.: B1207039
CAS No.: 7440-12-2
M. Wt: 144.91276 g/mol
InChI Key: VQMWBBYLQSCNPO-UHFFFAOYSA-N
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Description

Promethium atom is a lanthanoid atom and a f-block element atom.
A radioactive element of the rare earth family of metals. It has the atomic symbol Pm, and atomic number 61. It has been used in the construction of atomic batteries, in the preparation of self-luminous compounds, and as a beta-particle source for thickness gauges.

Properties

CAS No.

7440-12-2

Molecular Formula

Pm

Molecular Weight

144.91276 g/mol

IUPAC Name

promethium

InChI

InChI=1S/Pm

InChI Key

VQMWBBYLQSCNPO-UHFFFAOYSA-N

SMILES

[Pm]

Canonical SMILES

[Pm]

Other CAS No.

22541-16-8
7440-12-2

Synonyms

Promethium

Origin of Product

United States

Foundational & Exploratory

The Ephemeral Element: A Technical History of Promethium's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

Promethium (Pm), element 61, stands as a testament to the predictive power of the periodic table and the relentless pursuit of scientific discovery. As the last of the lanthanides to be isolated, its history is a compelling narrative of theoretical postulation, unfulfilled claims, and eventual definitive synthesis amidst the backdrop of wartime nuclear research. This technical guide provides an in-depth exploration of the historical milestones, experimental protocols, and quantitative data associated with the discovery and synthesis of this elusive, radioactive element.

The Prediction and the Elusive Search

The story of this compound begins not in a laboratory, but in the theoretical framework of the periodic table. As early as 1902, Czech chemist Bohuslav Brauner, noting the significant gap in properties between neodymium (element 60) and samarium (element 62), predicted the existence of an intermediate element.[1] This prediction gained a firm theoretical foundation in 1914 when British physicist Henry Moseley, through his work on X-ray spectroscopy, established the concept of atomic number and unequivocally demonstrated the absence of an element with atomic number 61.[2]

The confirmation of a missing element sparked a multi-decade race to isolate it. Several research groups claimed to have discovered element 61, leading to a series of proposed names that have since faded into the annals of chemical history:

  • Florentium: In 1926, Luigi Rolla and Lorenzo Fernandes of Florence, Italy, claimed to have isolated the element from the mineral monazite, naming it "florentium." However, their results could not be reproduced.

  • Illinium: Also in 1926, B. Smith Hopkins and his team at the University of Illinois announced the discovery of "illinium," based on spectral lines observed in purified neodymium and samarium fractions. This claim, too, was later discredited.

  • Cyclonium: In 1938, a team at Ohio State University produced radioactive isotopes that were not attributable to neighboring elements via cyclotron bombardment and proposed the name "cyclonium." However, a definitive chemical identification of element 61 was not achieved.[2][3]

These early endeavors, while ultimately unsuccessful, highlighted the extreme rarity and instability of this compound, which, as was later understood, possesses no stable isotopes.

Definitive Discovery at Oak Ridge

The conclusive identification of element 61 was a direct result of the intensive nuclear research conducted during the Manhattan Project. In 1945, at the Clinton Laboratories (now Oak Ridge National Laboratory), Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell successfully isolated and chemically identified isotopes of element 61.[1][4][5] Their work, conducted under the secrecy of wartime research, was not publicly announced until 1947 at a meeting of the American Chemical Society.[6][7] The name "this compound" was proposed by Grace Mary Coryell, wife of Charles D. Coryell, in a nod to the Greek Titan Prometheus, who stole fire from the gods for humanity, symbolizing the dual promise and peril of nuclear energy.[6][7]

The discovery was made possible by two key advancements: the availability of fission products from the uranium-fueled graphite reactor and the development of ion-exchange chromatography as a powerful separation technique.[4]

Synthesis of this compound

This compound is primarily synthesized through two main routes: as a product of nuclear fission and by the neutron irradiation of neodymium.

Production from Fission Products

The original discovery and a significant portion of subsequent production of this compound have relied on its extraction from the spent fuel of nuclear reactors. Specifically, the isotope this compound-147 (¹⁴⁷Pm) is a notable fission product of Uranium-235 (²³⁵U).

Fission_Production_of_Promethium_147 U235 Uranium-235 Fission Nuclear Fission U235->Fission Neutron Thermal Neutron (n) Neutron->Fission FissionProducts Mixture of Fission Products Fission->FissionProducts IonExchange Ion-Exchange Chromatography FissionProducts->IonExchange Pm147 This compound-147 IonExchange->Pm147

Experimental Protocol: Separation of ¹⁴⁷Pm from Fission Products by Ion-Exchange Chromatography

The groundbreaking work by Marinsky, Glendenin, and Coryell utilized ion-exchange chromatography to separate the chemically similar lanthanides from the complex mixture of fission products. While the exact parameters of their initial experiment were classified, subsequent developments in the field have established a general protocol:

  • Dissolution of Fission Products: The irradiated uranium fuel is dissolved in a strong acid, typically nitric acid (HNO₃), to bring the fission products into an aqueous solution.

  • Column Preparation: A chromatography column is packed with a cation-exchange resin, such as Dowex 50.[8][9][10] The resin is typically in the hydrogen (H⁺) or ammonium (NH₄⁺) form.

  • Loading: The acidic solution containing the fission products is loaded onto the top of the resin bed. The lanthanide cations, including Pm³⁺, displace the H⁺ or NH₄⁺ ions and bind to the resin.

  • Elution: The separation of the individual lanthanides is achieved by elution with a complexing agent. A common eluent is a buffered solution of ammonium citrate or diethylenetriaminepentaacetic acid (DTPA).[11][12] The stability of the complex formed between the lanthanide ion and the chelating agent varies with the ionic radius of the lanthanide. As the eluent flows through the column, the lanthanides are selectively desorbed and move down the column at different rates, allowing for their separation.

  • Fraction Collection and Analysis: The eluate is collected in fractions, and the radioactive isotopes in each fraction are identified using radiometric techniques, such as gamma spectroscopy or beta counting.

Quantitative Data: Fission Yield of ¹⁴⁷Pm

The cumulative fission yield of ¹⁴⁷Pm from the thermal neutron-induced fission of ²³⁵U is a critical parameter for its production.

Fissile IsotopeNeutron EnergyCumulative Fission Yield of ¹⁴⁷Pm (%)
²³⁵UThermal2.25[7]
Production via Neutron Irradiation of Neodymium

An alternative and more direct method for producing specific this compound isotopes is through the neutron capture by stable isotopes of neodymium. The most common reaction is the irradiation of Neodymium-146 (¹⁴⁶Nd) to produce ¹⁴⁷Pm.

Neutron_Irradiation_of_Neodymium_146 Nd146 Neodymium-146 Nd147 Neodymium-147 (Unstable) Nd146->Nd147 (n, γ) Neutron Neutron (n) Neutron->Nd146 BetaDecay β⁻ Decay (t½ ≈ 11 days) Nd147->BetaDecay Pm147 This compound-147 BetaDecay->Pm147

Experimental Protocol: Synthesis and Separation of ¹⁴⁷Pm from Irradiated Neodymium

  • Target Preparation: A target of enriched ¹⁴⁶Nd oxide (Nd₂O₃) is prepared and encapsulated.

  • Irradiation: The target is irradiated with thermal neutrons in a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.[3][5][13][14][15] Irradiation times can range from hours to days, depending on the desired yield and the neutron flux.

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived isotopes and for the ¹⁴⁷Nd to decay to ¹⁴⁷Pm.

  • Dissolution: The irradiated target is dissolved in a suitable acid, such as hydrochloric acid (HCl).

  • Chemical Separation: The separation of the microgram or milligram quantities of ¹⁴⁷Pm from the bulk neodymium target is a significant challenge due to their chemical similarity. Extraction chromatography and ion-exchange chromatography are employed.

    • Extraction Chromatography: A resin such as LN resin is used with HCl media to achieve a sequential separation of this compound from neodymium and other impurities.[3][13][14][15]

    • Ion-Exchange Chromatography: Further purification can be achieved using a low cross-linking cation exchange resin.[3][13][14][15]

Quantitative Data: Production of ¹⁴⁷Pm from ¹⁴⁶Nd

The yield of ¹⁴⁷Pm is dependent on the neutron flux, irradiation time, and the neutron capture cross-section of ¹⁴⁶Nd.

ParameterValue
Target Isotope¹⁴⁶Nd
Product Isotope¹⁴⁷Pm
Intermediate Isotope¹⁴⁷Nd
Half-life of ¹⁴⁷Nd~11 days
Typical Irradiation Duration (HFIR)24 to 180 hours[3][13][14][15]
Maximum Yield (1-cycle irradiation)101.8 MBq/mg (2.75 mCi/mg) at 60 days post-irradiation[3][13][14][15]

Properties of Key this compound Isotopes

All isotopes of this compound are radioactive. The properties of the most significant isotopes are summarized below.

IsotopeHalf-lifeDecay Mode(s)
¹⁴⁵Pm17.7 yearsElectron Capture (EC), α
¹⁴⁶Pm5.53 yearsEC, β⁻
¹⁴⁷Pm2.6234 yearsβ⁻
¹⁴⁸ᵐPm41.29 daysIsomeric Transition (IT), β⁻
¹⁴⁹Pm53.08 hoursβ⁻

Conclusion

The journey to the discovery and synthesis of this compound is a powerful illustration of the interplay between theoretical prediction and experimental ingenuity. From its initial conception as a gap in the periodic table to its eventual isolation from the heart of a nuclear reactor, the story of this compound is intrinsically linked to the advancements in nuclear science and technology of the 20th century. The development of sophisticated separation techniques, particularly ion-exchange chromatography, was paramount to overcoming the immense challenge of isolating this rare and radioactive lanthanide. Today, the controlled synthesis of this compound, primarily through the neutron irradiation of neodymium, continues to be a specialized field, providing a valuable resource for various technological applications, including nuclear batteries and radioisotope power sources. This in-depth understanding of its history and the technical protocols for its production is essential for researchers and scientists working with this unique and ephemeral element.

References

promethium electron configuration and oxidation states

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Configuration and Oxidation States of Promethium

Abstract

This compound (Pm), with atomic number 61, is a unique lanthanide notable for the fact that all its isotopes are radioactive.[1] This inherent instability has rendered its comprehensive experimental study challenging, leaving some of its properties less characterized than those of its neighboring elements.[1][2] This guide provides a detailed overview of the current scientific understanding of this compound's electronic structure and its resulting chemical oxidation states. It is intended for researchers, scientists, and professionals in drug development who may encounter or work with lanthanides and require a concise technical summary of this compound's core chemical characteristics.

Electron Configuration of this compound

The chemical behavior of an element is fundamentally dictated by its electron configuration. This compound, as a member of the lanthanide series, is an f-block element, which is characterized by the filling of the 4f electron shell.[3][4]

Ground State Configuration

A neutral this compound atom contains 61 electrons.[1] Its ground state electron configuration is [Xe] 4f⁵ 6s² .[1][5][6] The full configuration illustrates the distribution of electrons across all shells: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f⁵ 5s² 5p⁶ 6s² .[7][8] The outermost electrons, which are the 4f and 6s electrons, are the valence electrons that participate in chemical bonding.[1][8]

Ionic Configuration

In chemical reactions, this compound predominantly loses three electrons to form the trivalent cation, Pm³⁺.[1][9] This ion is the most stable form of this compound in compounds and solutions.[1][2] The electrons are lost from the outermost shells, specifically the two 6s electrons and one 4f electron.[1][6] This results in the electron configuration for Pm³⁺ being [Xe] 4f⁴ .[1][2] The Pm³⁺ ion in solution is known for its pink or rose color.[1][10]

Oxidation States of this compound

The oxidation state of an atom in a chemical compound indicates the degree of oxidation (loss of electrons). For lanthanides, the +3 oxidation state is the most common and stable.[11][12]

Dominant +3 Oxidation State

This compound almost exclusively exhibits the +3 oxidation state in its compounds.[2][3][13] This is a characteristic feature it shares with most other lanthanides.[1][2][4] The stability of the +3 state is due to the energetic favorability of losing the two 6s valence electrons and one 4f electron to achieve a stable ionic configuration.[1] Chemical studies involving strong oxidizing or reducing agents have shown that the Pm³⁺ ion is not easily altered, confirming the stability of this state.[2]

Other Potential Oxidation States

While the +3 state is overwhelmingly dominant, a +2 oxidation state has been mentioned as a possibility in some contexts.[1][7][14] However, it is considered rare and not stable.[2][14] Unlike some other lanthanides such as samarium, europium, and ytterbium, which can form relatively stable +2 ions, this compound is not expected to form stable +2 or +4 oxidation states based on its position in the periodic table.[2][11]

Summary of this compound's Atomic and Electronic Properties

The following table summarizes the key quantitative data related to the electron configuration and oxidation states of this compound.

PropertyValue / Configuration
Atomic Number 61
Atomic Weight (Most Stable Isotope) ~145 u[7][15]
Electron Configuration (Neutral Atom) Shorthand: [Xe] 4f⁵ 6s²[1][7][16]Full: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f⁵ 5s² 5p⁶ 6s²[7][8]
Electrons per Shell 2, 8, 18, 23, 8, 2[1][5][7]
Electron Configuration (Pm³⁺ Ion) [Xe] 4f⁴[1][2]
Common Oxidation States +3 (stable)[1][2][17], +2 (rare)[7][14]
First Ionization Energy 540 kJ/mol[7] (~5.58 eV[18])
Second Ionization Energy 1050 kJ/mol[7]
Third Ionization Energy 2150 kJ/mol[7]
Electronegativity (Pauling Scale) 1.13[1][6][7]
Ionic Radius (Pm³⁺) 97.9 pm[8]
Atomic Radius ~181-183 pm[6][17]

Experimental Protocols

Due to this compound's radioactivity, all experimental work requires specialized handling facilities.

Isolation and Characterization

The first conclusive chemical proof of this compound's existence was achieved in 1945 by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Oak Ridge National Laboratory.[7][10]

  • Methodology : The team isolated and characterized radioactive isotopes, primarily this compound-147, from the fission products of uranium fuel that had been irradiated in a graphite reactor.[7][17] The separation of this compound from other rare-earth fission products was accomplished using ion-exchange chromatography.[10]

Determination of First Ionization Energy

The first ionization energy of this compound was only recently determined experimentally, filling one of the last remaining gaps for this fundamental property among the naturally occurring elements.[18]

  • Methodology : The experiment, a collaboration across several European institutes, involved a multi-step process:[18]

    • Isotope Production : A sample of neodymium-146 (¹⁴⁶Nd) was bombarded with neutrons at the Laue-Langevin Institute. This neutron capture process followed by beta decay transmuted some of the neodymium into this compound-147 (¹⁴⁷Pm).

    • Chemical Separation : The resulting ¹⁴⁷Pm was chemically separated from the bulk neodymium target material at the Paul Scherrer Institute.

    • Resonance Ionization Mass Spectrometry (RIMS) : At Mainz University, the purified this compound sample was analyzed using atomic spectroscopy. The technique involved using precisely tuned lasers to excite a valence electron through a series of energy levels. A final electric field was applied to remove the excited electron, and the energy required for this process was measured precisely to determine the ionization energy.

Characterization of Oxidation State Stability

The stability of the +3 oxidation state is primarily determined through chemical reactivity studies.

  • Methodology : The general protocol involves preparing acidic solutions containing Pm³⁺ ions.[2][15] These solutions are then treated with a range of strong oxidizing and reducing agents. Observation of the solution's properties (e.g., color, precipitation) indicates whether a reaction has occurred. For this compound, these experiments have shown that the Pm³⁺ ion is not readily oxidized or reduced, confirming the high stability of the +3 state.[2]

Logical Workflow: From Electron Configuration to Oxidation State

The relationship between this compound's electronic structure and its dominant chemical state can be visualized as a direct logical progression. The following diagram illustrates this process.

Promethium_Oxidation Pm_atom Neutral this compound Atom (Pm) Electron Configuration: [Xe] 4f⁵ 6s² Process Chemical Reaction (Electron Loss) Pm_atom->Process Pm_ion This compound Ion (Pm³⁺) Dominant Oxidation State: +3 Electron Configuration: [Xe] 4f⁴ Process->Pm_ion +3 Charge Electrons 3e⁻ (2 from 6s, 1 from 4f) Process->Electrons Released

Caption: Formation of the stable Pm³⁺ ion from a neutral this compound atom.

References

An In-depth Technical Guide to Promethium Isotopes: Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethium (Pm), a lanthanide series element with atomic number 61, is unique for being one of only two elements before bismuth with no stable isotopes. All isotopes of this compound are radioactive, with the most stable, this compound-145, having a half-life of 17.7 years.[1][2] This inherent radioactivity, particularly the beta emissions of certain isotopes, makes this compound a valuable element in various applications, including medical research and drug development. This guide provides a comprehensive overview of this compound isotopes and their half-lives, along with detailed experimental protocols for their separation and analysis.

Data Presentation: this compound Isotopes and Their Half-Lives

The following table summarizes the known isotopes of this compound and their respective half-lives, decay modes, and primary decay products. The data is compiled from various nuclear data sources.

IsotopeHalf-LifePrimary Decay Mode(s)Primary Decay Product(s)
¹²⁶Pm~0.5 sβ+¹²⁶Nd
¹²⁷Pm~1 sβ+¹²⁷Nd
¹²⁸Pm~1.0 sβ+¹²⁸Nd
¹²⁹Pm~3 sβ+¹²⁹Nd
¹³⁰Pm2.6 minβ+¹³⁰Nd
¹³¹Pm5.3 sβ+¹³¹Nd
¹³²Pm6.2 sβ+¹³²Nd
¹³³Pm15 sβ+¹³³Nd
¹³⁴Pm23 sβ+¹³⁴Nd
¹³⁵Pm49 sβ+¹³⁵Nd
¹³⁶Pm47 sβ+¹³⁶Nd
¹³⁷Pm2.4 minβ+¹³⁷Nd
¹³⁸Pm10 sβ+¹³⁸Nd
¹³⁹Pm4.15 minβ+¹³⁹Nd
¹⁴⁰Pm9.2 sβ+¹⁴⁰Nd
¹⁴¹Pm20.90 minβ+¹⁴¹Nd
¹⁴²Pm40.5 sβ+, EC¹⁴²Nd
¹⁴³Pm265 dEC¹⁴³Nd
¹⁴⁴Pm363 dEC¹⁴⁴Nd
¹⁴⁵Pm17.7 yEC, α¹⁴⁵Nd, ¹⁴¹Pr
¹⁴⁶Pm5.53 yEC, β-¹⁴⁶Nd, ¹⁴⁶Sm
¹⁴⁷Pm2.6234 yβ-¹⁴⁷Sm
¹⁴⁸Pm5.370 dβ-¹⁴⁸Sm
¹⁴⁸mPm41.29 dIT, β-¹⁴⁸Pm, ¹⁴⁸Sm
¹⁴⁹Pm53.08 hβ-¹⁴⁹Sm
¹⁵⁰Pm2.68 hβ-¹⁵⁰Sm
¹⁵¹Pm28.40 hβ-¹⁵¹Sm
¹⁵²Pm4.12 minβ-¹⁵²Sm
¹⁵³Pm5.25 minβ-¹⁵³Sm
¹⁵⁴Pm1.73 minβ-¹⁵⁴Sm
¹⁵⁵Pm41.5 sβ-¹⁵⁵Sm
¹⁵⁶Pm26.70 sβ-¹⁵⁶Sm
¹⁵⁷Pm10.56 sβ-¹⁵⁷Sm
¹⁵⁸Pm4.8 sβ-¹⁵⁸Sm
¹⁵⁹Pm1.47 sβ-¹⁵⁹Sm
¹⁶⁰Pm~2 sβ-¹⁶⁰Sm
¹⁶¹Pm~0.7 sβ-¹⁶¹Sm
¹⁶²Pm~0.5 sβ-¹⁶²Sm
¹⁶³Pm~0.2 sβ-¹⁶³Sm

EC = Electron Capture, β+ = Positron Emission, β- = Beta Minus Decay, IT = Isomeric Transition, α = Alpha Decay d = days, h = hours, min = minutes, s = seconds, y = years Data compiled from various sources including WebElements and Wikipedia.[2][3]

Experimental Protocols

Production and Separation of this compound-147 from Irradiated Neodymium-146

This compound-147, a commonly used isotope, can be produced by the neutron bombardment of enriched Neodymium-146.[4][5][6] The subsequent separation and purification are critical steps and are typically achieved through extraction chromatography.

Objective: To produce ¹⁴⁷Pm and separate it from the unreacted ¹⁴⁶Nd target material and other potential impurities.

Methodology: Extraction Chromatography

  • Target Irradiation:

    • A target of enriched Neodymium-146 oxide (¹⁴⁶Nd₂O₃) is irradiated with thermal neutrons in a high-flux nuclear reactor.[7] The irradiation time is dependent on the neutron flux and the desired activity of ¹⁴⁷Pm. The nuclear reaction is as follows: ¹⁴⁶Nd(n,γ)¹⁴⁷Nd → ¹⁴⁷Pm + β⁻.

  • Dissolution of Irradiated Target:

    • Following a suitable decay period to allow for the decay of short-lived isotopes, the irradiated ¹⁴⁶Nd₂O₃ target is dissolved in a minimal volume of concentrated nitric acid (HNO₃). The resulting solution is then diluted to a specific molarity (e.g., 0.1 M HNO₃) for loading onto the chromatography column.

  • Chromatographic Separation:

    • Stationary Phase: A column packed with a di(2-ethylhexyl)orthophosphoric acid (HDEHP) functionalized resin (commercially available as LN Resin) is used.[4]

    • Column Preparation: The column is pre-conditioned by washing with 0.1 M HNO₃.

    • Sample Loading: The dissolved target solution is loaded onto the column.

    • Elution:

      • The bulk of the neodymium is eluted from the column using a specific concentration of hydrochloric acid (HCl), for example, 0.18 N HNO₃ as described for a similar separation.[8]

      • This compound is selectively eluted from the column using a higher concentration of the eluent, for instance, 1.5 N HNO₃.[8] The elution can be performed at an elevated temperature (e.g., 80°C) to improve separation efficiency.[8]

    • Fraction Collection: Eluted fractions are collected, and the this compound-containing fractions are identified using gamma-ray spectrometry.

Determination of the Half-Life of this compound-147

The half-life of a radioactive isotope can be determined by measuring its activity over a period of time. For a beta-emitting isotope like ¹⁴⁷Pm, liquid scintillation counting is a highly effective method.

Objective: To determine the half-life of a purified sample of ¹⁴⁷Pm.

Methodology: Liquid Scintillation Counting

  • Sample Preparation:

    • A stock solution of the purified ¹⁴⁷Pm in a weak acid (e.g., 0.1 M HCl) is prepared.

    • A series of counting vials are prepared, each containing a precise aliquot of the ¹⁴⁷Pm stock solution.

    • A suitable liquid scintillation cocktail is added to each vial. The vial is then capped and shaken to ensure a homogenous mixture.[9][10]

  • Instrumentation and Measurement:

    • A liquid scintillation counter is used for the measurements. The instrument should be calibrated using a known standard.

    • The activity of each prepared sample is measured at regular time intervals (e.g., weekly or monthly, depending on the expected half-life). The counting time for each measurement should be sufficient to obtain good statistical accuracy.

  • Data Analysis:

    • The measured activity (in counts per minute, CPM) is corrected for background radiation.

    • The natural logarithm of the background-corrected activity (ln(A)) is plotted against time (t).

    • The data points should fall on a straight line, and the slope of this line is equal to the negative of the decay constant (λ).

    • The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / λ.

Mandatory Visualization

Promethium147_Production_Workflow cluster_production Production cluster_processing Processing cluster_separation Separation cluster_analysis Analysis & Final Product Nd146 Enriched ¹⁴⁶Nd₂O₃ Target Irradiation Neutron Irradiation (High-Flux Reactor) Nd146->Irradiation (n,γ) Dissolution Dissolution in HNO₃ Irradiation->Dissolution Chromatography Extraction Chromatography (HDEHP Resin) Dissolution->Chromatography GammaSpec Gamma Spectrometry (Fraction Identification) Chromatography->GammaSpec PurifiedPm147 Purified ¹⁴⁷Pm LSC Liquid Scintillation Counting (Half-life Determination) PurifiedPm147->LSC GammaSpec->PurifiedPm147

Caption: Workflow for the production and analysis of this compound-147.

References

The Ephemeral Element: A Technical Guide to the Natural Occurrence of Promethium in Earth's Crust

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Promethium (Pm), with atomic number 61, is unique among the lanthanides as it possesses no stable isotopes. Consequently, its presence in the Earth's crust is exceedingly transient and scarce, with a total estimated natural abundance of only 500-600 grams at any given time.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its production mechanisms, terrestrial abundance, and the analytical methodologies for its detection. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams. This document serves as a foundational resource for researchers in geochemistry, nuclear chemistry, and pharmacology who may encounter or have an interest in this elusive element.

Introduction

The existence of an element between neodymium (60) and samarium (62) was predicted in 1902 by Bohuslav Brauner.[3] However, due to its radioactive nature, all primordial this compound has long since decayed.[2][4] It was not until 1945 that the element was definitively isolated and characterized by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Oak Ridge National Laboratory from the fission products of uranium fuel.[1][3]

The natural occurrence of this compound is a continuous process of generation and decay, primarily linked to the radioactive decay of other naturally occurring elements. This guide will delve into the two principal pathways of its natural formation, its concentration in various geological matrices, and the sophisticated techniques required for its isolation and quantification.

Natural Production Mechanisms

This compound is naturally generated in the Earth's crust via two primary nuclear processes: the spontaneous fission of Uranium-238 and the alpha decay of Europium-151.

Spontaneous Fission of Uranium-238

The most significant source of natural this compound is the spontaneous fission of uranium-238 (²³⁸U).[1] This process involves the uranium nucleus splitting into two smaller nuclei and a few neutrons, releasing a substantial amount of energy. A variety of fission products are formed, including several isotopes of this compound. Uranium is responsible for an estimated 560 grams of the total this compound present in the Earth's crust.[1] The primary this compound isotope produced through this pathway is this compound-147 (¹⁴⁷Pm).

Alpha Decay of Europium-151

A less significant, yet notable, source of natural this compound is the rare alpha decay of natural europium-151 (¹⁵¹Eu).[1] This decay process produces this compound-147. The contribution from this source is estimated to be approximately 12 grams of this compound in the Earth's crust.[1]

Promethium_Production cluster_uranium Spontaneous Fission Pathway cluster_europium Alpha Decay Pathway U238 Uranium-238 (²³⁸U) FissionProducts Various Fission Products U238->FissionProducts Spontaneous Fission Pm_from_U This compound Isotopes (e.g., ¹⁴⁷Pm) FissionProducts->Pm_from_U Eu151 Europium-151 (¹⁵¹Eu) AlphaParticle Alpha Particle (α) Pm_from_Eu This compound-147 (¹⁴⁷Pm) Eu151->Pm_from_Eu Alpha Decay

Natural Production Pathways of this compound.

Quantitative Abundance in the Earth's Crust

The concentration of this compound in geological formations is exceptionally low, making its detection and quantification a significant analytical challenge. The most common mineral in which trace amounts of this compound are found is uraninite, also known as pitchblende, due to its high uranium content.[1][5]

ParameterValueSource Mineral/ElementReference
Total Estimated Natural Abundance 500-600 gEarth's Crust[1][2]
Concentration in Pitchblende (by mass) 4 parts per quintillion (4 x 10⁻¹⁸)Uraninite (Pitchblende)[1]
Concentration in Uraninite (by mass) 4 fg/kgUraninite[5][6]
Estimated Mass from Uranium Fission ~560 gEarth's Crust (from Uranium)[1]
Estimated Mass from Europium Decay ~12 gEarth's Crust (from Europium-151)[1]

Experimental Protocols for Detection and Quantification

The general workflow for the determination of this compound in a geological sample would involve the following key stages:

  • Sample Digestion: The ore sample (e.g., pitchblende) is first crushed and then dissolved, typically using strong acids, to bring the constituent elements into an aqueous solution.

  • Initial Separation: Gross separation techniques are employed to remove the bulk of the major elements, such as uranium.

  • Lanthanide Group Separation: Chemical precipitation or extraction methods are used to isolate the lanthanide group from other fission products and actinides.

  • This compound Isolation: Due to the chemical similarity of the lanthanides, their separation is particularly challenging. Ion-exchange chromatography is a key technique used for this purpose.[3] The lanthanides are adsorbed onto a resin and then selectively eluted, allowing for their separation based on small differences in their ionic radii and complexation behavior.

  • Quantification: The isolated this compound fraction is then analyzed using radiometric techniques. Given that ¹⁴⁷Pm is a beta emitter, liquid scintillation counting or gas-flow proportional counting would be suitable methods for its quantification.

Promethium_Detection_Workflow OreSample Uranium Ore Sample (e.g., Pitchblende) Digestion Acid Digestion OreSample->Digestion BulkSeparation Bulk Uranium Removal Digestion->BulkSeparation LanthanidePrecipitation Lanthanide Group Precipitation/Extraction BulkSeparation->LanthanidePrecipitation IonExchange Ion-Exchange Chromatography LanthanidePrecipitation->IonExchange PmFraction Isolated this compound Fraction IonExchange->PmFraction Quantification Radiometric Quantification (e.g., Beta Counting) PmFraction->Quantification

Generalized Workflow for this compound Detection.

Challenges and Future Directions

The primary challenge in the study of natural this compound remains its exceedingly low abundance, which pushes the limits of current analytical techniques. The development of more sensitive and selective separation and detection methods would be beneficial for obtaining more precise data on its distribution and isotopic ratios in different geological environments.

For professionals in drug development, while natural this compound itself is not a direct source for applications, understanding its natural background levels and behavior in the environment is crucial for the safe development and use of synthetic this compound isotopes, such as ¹⁴⁷Pm, which have applications in nuclear batteries for medical devices and as a beta radiation source in research.

Conclusion

The natural occurrence of this compound in the Earth's crust is a fascinating example of a transient element maintained in a steady-state concentration by the decay of naturally occurring radioactive isotopes. While its abundance is minuscule, its presence provides valuable insights into nuclear processes occurring in the Earth's crust. Continued advancements in analytical chemistry will undoubtedly shed more light on the geochemistry of this ephemeral lanthanide.

References

physical and chemical properties of metallic promethium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Metallic Promethium

Introduction

This compound (Pm) is a chemical element with the atomic number 61.[1][2] It is a member of the lanthanide series of the periodic table.[1][3][4] A key characteristic of this compound is that all of its isotopes are radioactive, making it one of only two such elements before bismuth that have no stable or long-lived primordial isotopes.[3][4] Due to its instability, it is exceedingly rare in the Earth's crust, with only trace amounts found in uranium ores as a product of spontaneous fission.[3][5] Consequently, this compound for research and application is synthesized in nuclear reactors.[3][6] The most utilized isotope is this compound-147, which has a half-life of 2.623 years.[7]

This guide provides a comprehensive overview of the known , details on experimental procedures for its production and characterization, and essential safety protocols for its handling.

Physical Properties of Metallic this compound

Metallic this compound has a silvery-white appearance.[8] Due to its high radioactivity, its salts exhibit a pale blue or greenish glow in the dark.[5][8][9] Many of its physical properties are intermediate between those of its neighbors in the periodic table, neodymium and samarium.[3][10]

Quantitative Physical Data

The table below summarizes the key physical properties of metallic this compound.

PropertyValueNotes
Atomic Number61[1][2]
Atomic Weight[11]For the most stable isotope
Electron Configuration[Xe] 4f⁵ 6s²[3][4][12]
Melting Point1042 °C (1315 K)[5][13][14][15]
Boiling Point~3000 °C (3273 K)[5][6][13][14][15]
Density7.26 g/cm³ at 20 °C[5][6][13][14]
Crystal StructureDouble hexagonal close-packed (dhcp) (α-form)At room temperature[3][6]
Body-centered cubic (bcc) (β-form)Above 890 °C[3][10]
Lattice Parameters (α-form)a = 3.65 Å, c = 11.65 Å[6]
Atomic Radius (empirical)183 pm[3]
Covalent Radius199 pm[3]
Ionic Radius (Pm³⁺)1.09 Å
Hardness63 kg/mm ²[3][8]
Heat of Fusion7.13 kJ/mol[3][12]
Heat of Vaporization289 kJ/mol[3]
Electronegativity (Pauling scale)1.13[3][15][16]
First Ionization Energy538.6 kJ/mol[7]
Thermal Conductivity17.9 W/(m·K)[3][17]
Electrical Resistivityest. 0.75 µΩ·m (at r.t.)[3]

Chemical Properties of Metallic this compound

This compound is a reactive metal, belonging to the cerium group of lanthanides.[3][18] Its chemical properties are not as extensively studied as those of other lanthanides due to its radioactivity.[18]

General Reactivity and Compounds

This compound's most stable oxidation state is +3, which is typical for lanthanides.[3][4][18][19] The Pm³⁺ ion has a pink color in solution.[3][18][20] While a +2 state can be formed, the +3 state is dominant in its compounds.[3][19]

  • Reactivity with Air: Metallic this compound is expected to tarnish slowly in air and burn readily to form this compound(III) oxide (Pm₂O₃).[21]

  • Reactivity with Water: As an electropositive metal, this compound is predicted to react slowly with cold water and more rapidly with hot water to produce this compound hydroxide (Pm(OH)₃) and hydrogen gas.[21] Treatment of acidic solutions containing Pm³⁺ ions with ammonia yields a gelatinous, light-brown precipitate of Pm(OH)₃, which is insoluble in water.[3][8][18]

  • Reactivity with Halogens: this compound metal is expected to react with all halogens to form this compound(III) halides (e.g., PmF₃, PmCl₃, PmBr₃, PmI₃).[21]

  • This compound Compounds: A number of this compound compounds have been synthesized, though not all have been fully characterized.[18]

    • Oxides: this compound(III) oxide (Pm₂O₃) is the most common oxide.[22] It exists in cubic, monoclinic, and hexagonal crystal forms, with transitions occurring at high temperatures.[3][22]

    • Halides: this compound(III) chloride (PmCl₃) is a yellow salt, while this compound(III) fluoride (PmF₃) is poorly soluble in water.[3][23]

    • Other Salts: this compound(III) nitrate (Pm(NO₃)₃) forms pink crystals when dried.[3][18][20] The oxalate, Pm₂(C₂O₄)₃·10H₂O, has the lowest solubility among lanthanide oxalates.[3][18][20] The sulfate is slightly soluble.[3][18][20]

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are scarce in modern literature due to its radioactivity and rarity. The following sections summarize the available methodologies.

Production and Purification of Metallic this compound

This compound is typically synthesized as a fission product of uranium in nuclear reactors.[3][6]

1. Production from Fission Products: this compound-147 is produced by the thermal neutron-induced fission of uranium-235.[3] The cumulative yield of ¹⁴⁷Pm is approximately 2.25%.[3]

2. Separation and Purification: Due to the chemical similarity of lanthanides, the separation of this compound from other fission products is challenging. Ion-exchange chromatography and solvent extraction are the primary methods used.

  • Ion-Exchange Chromatography: This is a key method for separating this compound from other rare-earth elements.[4]

    • Stationary Phase: A cation-exchange resin such as Dowex 50W, X-8 is used.[4]

    • Mobile Phase (Eluent): An ammonium hydroxide-buffered EDTA solution is used for elution at elevated temperatures.[4] The elevated temperature and choice of a restraining ion are crucial for minimizing the time required for separation, thereby reducing radiation damage to the resin.[4]

    • Process: The crude rare-earth fission product mixture is loaded onto the column, and the lanthanides are eluted. The different affinities of the lanthanide ions for the chelating agent in the eluent lead to their separation.

  • Solvent Extraction: This method is used for semi-purification and can handle larger quantities.

    • Solvent System: A common system involves continuous multistage countercurrent extraction with 100% tri-n-butyl phosphate (TBP) from a nitric acid solution of 12 N or higher.[5][24]

    • Procedure: A two-cycle process can be employed. The first cycle separates this compound from neodymium and lighter elements, and the second cycle removes samarium and heavier elements.[5][24] Each cycle consists of partitioning, stripping, and evaporation stages.[5][24]

3. Preparation of this compound Metal: Metallic this compound was first prepared in 1963.[3] A common method is the reduction of its oxide or halide.

  • Methodology: this compound metal can be prepared by the reduction of this compound(III) oxide with thorium metal at 1600°C, followed by distillation of the this compound metal into a quartz dome.[3][10] Another method involves the reduction of this compound(III) fluoride (PmF₃) with lithium or calcium in a tantalum crucible.[10][13]

Determination of Physical Properties

Melting Point Determination: The melting point of ¹⁴⁷Pm has been determined using several methods due to the challenges of handling a highly radioactive material at high temperatures.

  • Modified MgO Crucible Method:

    • A sample of this compound metal is placed in a magnesium oxide (MgO) crucible.

    • The crucible is heated in a controlled atmosphere.

    • The temperature at which melting is observed is recorded. A distinctive change in the sample's surface appearance upon melting and freezing is used as an indicator.[10]

    • Thermocouples are calibrated using standards like gold and silver to ensure accuracy.[10]

  • Differential Thermocouple Method (W5Re-W26Re):

    • This method uses a differential thermocouple setup to detect the thermal arrest associated with the phase change.

    • The sample is heated, and the temperature difference between the sample and a reference is monitored.

    • The onset of melting is indicated by a plateau in the temperature versus time curve.

The reported melting point of 1042 ± 3°C is an average from these methods.[13]

Synthesis and Characterization of this compound Compounds

Synthesis of this compound(III) Oxide (Pm₂O₃): Pm₂O₃ can be synthesized by heating this compound oxalate.[3][18] The resulting powder initially has a disordered structure and crystallizes in a cubic lattice upon heating to 600 °C.[3][18] Further annealing at higher temperatures (800 °C and 1750 °C) leads to irreversible transformations to monoclinic and hexagonal phases, respectively.[3][18]

Characterization of this compound Complexes in Solution: Recent studies have successfully characterized a this compound complex in an aqueous solution for the first time.

  • Methodology:

    • A pure sample of this compound-147 is obtained.[25]

    • The this compound is chelated (bound) with a specially designed organic ligand, bispyrrolidine diglycolamide (PyDGA), to form a stable complex in water.[26][27]

    • The solution is carefully prepared and sealed in a capillary for analysis.[26]

    • Synchrotron-based X-ray absorption spectroscopy is used to probe the electronic structure of the complex and determine properties like the this compound-oxygen bond lengths.[9][17][18][25] This technique is crucial as it can distinguish the this compound signal from its decay product, samarium.

Handling and Safety Precautions

This compound-147 is a low-energy beta emitter.[14] While the beta radiation can be shielded by relatively thin materials (e.g., 0.2 mm of plastic), handling requires significant precautions to prevent contamination and exposure.[14]

  • Personal Protective Equipment (PPE): Disposable gloves, a full-length lab coat, and safety glasses are mandatory.[2] Ring dosimeters should be worn under gloves.[2]

  • Containment: All work with this compound should be conducted in a glove box to prevent inhalation or ingestion of the radioactive material.[10]

  • Shielding: While the primary beta emission is easily shielded, Bremsstrahlung X-rays can be produced. Appropriate shielding for these secondary emissions may be necessary.

  • Monitoring: Radiation survey meters with appropriate detectors (e.g., Geiger-Mueller pancake probe) must be used to monitor the work area and personnel for contamination during and after experiments.[14] Wipe tests should be performed regularly.[14]

  • Waste Disposal: All this compound-containing waste is radioactive and must be disposed of according to strict regulatory protocols.[6]

Visualizations

Promethium_Production_Workflow cluster_Production Production in Nuclear Reactor cluster_Purification Purification Process cluster_MetalPrep Metal Preparation U235 Uranium-235 Target Fission Neutron Bombardment (Fission) U235->Fission Thermal Neutrons FissionProducts Mixed Fission Products (including Pm, Nd, Sm, etc.) Fission->FissionProducts SolventExtraction Solvent Extraction (e.g., TBP in Nitric Acid) FissionProducts->SolventExtraction Crude Separation IonExchange Ion-Exchange Chromatography (e.g., Dowex 50W, EDTA eluent) SolventExtraction->IonExchange Semi-purified Pm PmCompound Purified this compound Compound (e.g., Pm2O3 or PmF3) IonExchange->PmCompound Reduction Metallothermic Reduction (e.g., with Th or Li) PmCompound->Reduction PmMetal High-Purity This compound Metal Reduction->PmMetal

Caption: Workflow for the production and purification of metallic this compound.

Lanthanide_Contraction Ionic Radii (Pm³⁺) Decrease Across the Lanthanide Series cluster_series cluster_radii La La Ce Ce La->Ce r_La 117 pm La->r_La Pr Pr Ce->Pr r_Ce 115 pm Ce->r_Ce Nd Nd Pr->Nd r_Pr 113 pm Pr->r_Pr Pm Pm Nd->Pm r_Nd 112 pm Nd->r_Nd Sm Sm Pm->Sm r_Pm 111 pm Pm->r_Pm Eu Eu Sm->Eu r_Sm 108 pm Sm->r_Sm Gd Gd Eu->Gd r_Eu 107 pm Eu->r_Eu Lu Lu Gd->Lu r_Gd 106 pm Gd->r_Gd r_Lu 100 pm Lu->r_Lu

Caption: this compound's position in the lanthanide series and the trend of lanthanide contraction.

Conclusion

Metallic this compound remains a challenging element to study due to its inherent radioactivity and scarcity. While its fundamental physical and chemical properties have been largely established, detailed experimental protocols are often found in older literature from national laboratories. Recent advancements in handling micro-quantities of radioactive materials and sophisticated characterization techniques, such as synchrotron-based X-ray spectroscopy, are beginning to fill the gaps in our understanding of this compound's coordination chemistry. This new knowledge is crucial for developing more efficient separation techniques and exploring novel applications for this unique lanthanide in fields ranging from medicine to power generation.

References

The Predicted Properties of Element 61: A Technical Review of Pre-Discovery Postulates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the predicted properties of promethium (Element 61) before its confirmed discovery and characterization in 1945. The existence of this lanthanide was first postulated by Czech chemist Bohuslav Brauner in 1902 and later confirmed as a gap in the periodic table by Henry Moseley in 1914. This document details the theoretical basis for these predictions, outlines the experimental methodologies of the era for rare-earth element separation, and presents a comparative analysis of the predicted versus the subsequently determined properties of this compound. This analysis is intended for researchers, scientists, and professionals in drug development with an interest in the history of elemental discovery and the predictive power of the periodic table.

Introduction: The Gap in the Lanthanide Series

In the early 20th century, the periodic table had several known gaps, one of the most intriguing being the space between neodymium (Element 60) and samarium (Element 62). In 1902, Bohuslav Brauner, while extensively studying the lanthanides, noted that the difference in physicochemical properties between neodymium and samarium was anomalously large compared to other adjacent rare-earth elements.[1][2][3] This observation led him to predict the existence of an intermediate element.[1][2][3]

This prediction gained a firm theoretical foundation in 1914 through the work of Henry Moseley.[1] Utilizing X-ray spectroscopy, Moseley established a direct relationship between an element's atomic number and the frequency of its emitted X-rays. His work confirmed the existence of a void in the periodic table for an element with the atomic number 61.[1][3]

Predicted Physicochemical Properties

Prior to its discovery, the properties of Element 61 were inferred primarily through interpolation of the known properties of its neighbors, neodymium and samarium. While specific quantitative predictions from the early 20th century are not well-documented, the logical scientific approach of the time would have been to average the values of the bracketing elements. The following table summarizes these predicted properties against the now-known actual properties of this compound.

PropertyPredicted (Interpolated) ValueActual Value (this compound)
Atomic Weight (amu) ~147.5145
Density (g/cm³) ~7.387.26
Melting Point (°C) ~10501042
Boiling Point (°C) ~24243000
Oxidation State +3+3
Color of Salts Pink/RosePink/Red

Logical Framework for Prediction

The prediction of this compound's properties was a testament to the power of the periodic law. The logical flow of this prediction, from initial observation to the confirmation of a missing element, can be visualized as follows:

Prediction_Pathway A Observation of large property difference between Neodymium and Samarium (Brauner, 1902) B Postulation of an intermediate undiscovered element A->B F Prediction of properties via interpolation from neighbors B->F C Development of X-ray Spectroscopy (Moseley, 1914) D Systematic measurement of atomic numbers C->D E Confirmation of a gap for Atomic Number 61 D->E E->F

Prediction Pathway for Element 61

Experimental Protocols of the Era

The search for Element 61 in the early 20th century was fraught with challenges, primarily due to the difficulty in separating the chemically similar lanthanides. The predominant and most advanced technique of the time was fractional crystallization .

Fractional Crystallization

This method relies on the slight differences in the solubility of the salts of adjacent rare-earth elements. By repeatedly dissolving and partially recrystallizing a mixture of rare-earth salts, it was possible to achieve a gradual separation.

A generalized workflow for the attempted isolation of Element 61 via fractional crystallization is as follows:

  • Ore Processing: A rare-earth bearing mineral, such as monazite sand, would be digested in strong acid.

  • Initial Separation: The rare earths would be precipitated from the solution, often as oxalates or double sulfates, to separate them from other elements.

  • Fractionation: The mixed rare-earth salts (e.g., nitrates or bromates) were dissolved, and the solution was allowed to slowly evaporate, causing the least soluble salts to crystallize first. This process would be repeated thousands of times to achieve enrichment.

This methodology was employed by several research groups in their attempts to isolate Element 61. Notably, two groups, one in Italy and one in the United States, claimed to have discovered the element, naming it "florentium" and "illinium" respectively.[2] However, these discoveries were later proven to be erroneous, with the isolated samples being mixtures of other rare earths.[1]

Fractional_Crystallization_Workflow Start Monazite Ore Process1 Acid Digestion Start->Process1 Process2 Precipitation of Mixed Rare-Earth Oxalates Process1->Process2 Process3 Conversion to Nitrates/Bromates Process2->Process3 Process4 Systematic Fractional Crystallization (Thousands of Cycles) Process3->Process4 Result Enriched Fractions for Analysis (Attempted isolation of Element 61) Process4->Result Analysis Spectroscopic Analysis Result->Analysis

Attempted Isolation Workflow for Element 61

The eventual successful isolation of this compound in 1945 by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Oak Ridge National Laboratory was achieved through a then-novel technique of ion-exchange chromatography, which allowed for a much more efficient separation of the fission products of uranium fuel.[2]

Conclusion

The prediction of this compound's existence and its general properties stands as a significant intellectual achievement in the history of chemistry. It underscored the predictive power of the periodic table and highlighted the ingenuity of scientists like Brauner and Moseley. While the early experimental techniques for rare-earth separation proved inadequate for its isolation, the theoretical framework guiding the search was remarkably sound. The eventual discovery of this compound not only filled a gap in the periodic table but also validated the systematic, predictive approach to scientific discovery.

References

Promethium: An In-depth Technical Guide to its Position in the Lanthanide Series

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Promethium (Pm), with atomic number 61, holds a unique position within the lanthanide series as its only element with no stable isotopes.[1][2] All of its isotopes are radioactive, making it an element of significant interest in both fundamental and applied sciences, from astrophysics to medicine.[3][4] This guide provides a detailed technical overview of this compound's placement within the lanthanide series, contextualizing its physicochemical properties relative to its neighbors. It includes a comprehensive summary of quantitative data for the entire series, a detailed experimental protocol for the separation of lanthanides via ion-exchange chromatography, and visualizations of key experimental and logical workflows relevant to the study and application of these elements.

Introduction: The Lanthanide Series and the Anomaly of this compound

The lanthanide series, also known as the rare earth elements, comprises fifteen metallic elements from lanthanum (La, atomic number 57) to lutetium (Lu, atomic number 71).[5][6] These elements are characterized by the progressive filling of the 4f electron subshell, which imparts them with remarkably similar chemical properties.[5][7] This similarity makes their separation a significant chemical challenge.[7]

This compound is distinguished as the only lanthanide without a stable or long-lived isotope.[6] Its existence was predicted in 1902 by Czech chemist Bohuslav Brauner, who noted a gap in the properties between neodymium (Nd) and samarium (Sm).[4][8] It was not until 1945 that Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Oak Ridge National Laboratory conclusively isolated and characterized this compound from the fission products of uranium fuel.[9][10] Due to its radioactivity, this compound is extremely rare in nature, with only trace amounts found in uranium ores as a product of spontaneous fission.[3]

Physicochemical Properties of the Lanthanide Series

The properties of this compound are largely intermediate between its neighbors, neodymium and samarium.[1][6] However, the overarching trend across the lanthanide series is the "lanthanide contraction," a greater-than-expected decrease in atomic and ionic radii with increasing atomic number.[11][12] This phenomenon is due to the poor shielding of the nuclear charge by the 4f electrons.[11][12] this compound's atomic radius is a notable exception to this steady contraction, being slightly larger than expected.[1]

Tabulated Quantitative Data

The following tables summarize key quantitative data for the lanthanide series, facilitating comparison and highlighting the position of this compound.

Table 1: Atomic and Electronic Properties of the Lanthanides

ElementSymbolAtomic NumberStandard Atomic WeightElectron ConfigurationIonic Radius (Pm, +3 charge, 6-coordinate)
LanthanumLa57138.90547(7)[Xe] 5d¹6s²103
CeriumCe58140.116(1)[Xe] 4f¹5d¹6s²102
PraseodymiumPr59140.90766(1)[Xe] 4f³6s²99
NeodymiumNd60144.242(3)[Xe] 4f⁴6s²98.3
This compound Pm 61 [13] [Xe] 4f⁵6s² 97
SamariumSm62150.36(2)[Xe] 4f⁶6s²95.8
EuropiumEu63151.964(1)[Xe] 4f⁷6s²94.7
GadoliniumGd64157.25(3)[Xe] 4f⁷5d¹6s²93.8
TerbiumTb65158.92535(1)[Xe] 4f⁹6s²92.3
DysprosiumDy66162.500(1)[Xe] 4f¹⁰6s²91.2
HolmiumHo67164.93033(1)[Xe] 4f¹¹6s²90.1
ErbiumEr68167.259(3)[Xe] 4f¹²6s²89
ThuliumTm69168.93422(1)[Xe] 4f¹³6s²88
YtterbiumYb70173.045(10)[Xe] 4f¹⁴6s²86.8
LutetiumLu71174.9668(1)[Xe] 4f¹⁴5d¹6s²86.1

Sources:[1][2][5][6][11][14][15][16]

Table 2: Physical Properties of the Lanthanides

ElementSymbolDensity (g/cm³)Melting Point (°C)Boiling Point (°C)
LanthanumLa6.1629203464
CeriumCe6.7707953443
PraseodymiumPr6.779353520
NeodymiumNd7.0110243074
This compound Pm 7.26 1042 3000
SamariumSm7.5210721794
EuropiumEu5.2448261529
GadoliniumGd7.9013123273
TerbiumTb8.2313563230
DysprosiumDy8.54014072567
HolmiumHo8.7914612720
ErbiumEr9.06615292868
ThuliumTm9.3215451950
YtterbiumYb6.908241196
LutetiumLu9.84116523402

Sources:[3][5][17][18][19]

Experimental Protocols: Separation of this compound

The chemical similarity of the lanthanides necessitates sophisticated separation techniques. Ion-exchange chromatography is a robust and widely used method for the separation and purification of these elements, including the isolation of this compound from fission product mixtures.

Ion-Exchange Chromatography for Lanthanide Separation

This protocol outlines the general procedure for separating trivalent lanthanide ions using cation-exchange chromatography with a chelating agent as the eluent. The separation relies on the differential stability of the lanthanide-chelate complexes, which is a function of the ionic radius.

I. Materials and Equipment:

  • Resin: Strong acid cation-exchange resin (e.g., Dowex 50W-X8, 50-100 mesh).

  • Chromatography Column: Glass or appropriate polymer column with adjustable flow control.

  • Eluent: Buffered solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA). The pH is typically adjusted with ammonia.

  • Feed Solution: An acidic solution (e.g., in dilute HCl or HNO₃) containing the mixture of lanthanide ions.

  • Ancillary Reagents: Hydrochloric acid (HCl), Nitric acid (HNO₃), Ammonia solution (NH₄OH), Oxalic acid.

  • Equipment: Peristaltic pump, fraction collector, pH meter, radiation detector (for this compound), ICP-MS or a similar elemental analysis instrument.

II. Methodology:

  • Resin Preparation and Column Packing: a. The cation-exchange resin is prepared by washing with a strong acid (e.g., 4M HCl) to ensure it is in the hydrogen (H⁺) form. b. The resin is then washed with deionized water until the effluent is neutral. c. A slurry of the prepared resin is packed into the chromatography column to form a uniform bed.

  • Loading of Lanthanide Mixture: a. The acidic solution containing the mixed lanthanide ions is passed through the top of the resin bed at a controlled flow rate. b. The trivalent lanthanide ions (Ln³⁺) displace the H⁺ ions and bind to the sulfonic acid groups of the resin. c. The column is washed with deionized water to remove any unbound anions.

  • Elution: a. The eluent, a buffered solution of a chelating agent like EDTA, is pumped through the column. b. The chelating agent forms stable, water-soluble complexes with the lanthanide ions, causing them to detach from the resin. c. The stability of the Ln³⁺-EDTA complex increases as the ionic radius of the lanthanide decreases (from La³⁺ to Lu³⁺). d. Consequently, the smaller, heavier lanthanides (like Lutetium) form more stable complexes and are eluted from the column first. The larger, lighter lanthanides (like Lanthanum) are held more strongly by the resin and elute later. e. This compound, being in the middle of the series, will elute between its neighbors, after samarium and before neodymium.

  • Fraction Collection and Analysis: a. The effluent from the column is collected in discrete fractions using a fraction collector. b. Each fraction is analyzed to determine its composition. For the radioactive this compound, a radiation detector is used for initial identification. c. Techniques such as ICP-MS can be used for precise elemental quantification of all lanthanides in the fractions.

  • Recovery: a. Fractions containing the purified this compound are combined. b. This compound is typically recovered from the eluent solution by precipitation, for example, as an oxalate by adding oxalic acid. c. The this compound oxalate can then be calcined to produce this compound oxide (Pm₂O₃), a common starting material for other this compound compounds.

Sources:[3][14][17][20]

Visualizations of Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for this compound Separation

The following diagram illustrates the workflow for the separation and recovery of this compound-147 from a mixture of fission product rare earths using ion-exchange chromatography.

Promethium_Separation_Workflow start Start: Fission Product Rare Earth Mixture (in acid) column_loading Step 1: Column Loading (Cation-Exchange Resin) start->column_loading resin_binding Ln³⁺ ions bind to resin column_loading->resin_binding elution Step 2: Elution (Buffered Chelating Agent, e.g., EDTA) column_loading->elution fraction_collection Step 3: Fraction Collection elution->fraction_collection analysis Step 4: Analysis of Fractions (Radiation Detection & ICP-MS) fraction_collection->analysis heavier_ln Early Fractions: Heavier Lanthanides (e.g., Lu, Yb, Tm) analysis->heavier_ln pm_fraction Middle Fractions: This compound (¹⁴⁷Pm) analysis->pm_fraction lighter_ln Late Fractions: Lighter Lanthanides (e.g., Nd, Pr, Ce) analysis->lighter_ln waste Waste Streams (Other Lanthanides) heavier_ln->waste recovery Step 5: Recovery (Oxalate Precipitation) pm_fraction->recovery lighter_ln->waste end_product Final Product: Purified this compound Oxide (Pm₂O₃) recovery->end_product

Workflow for the ion-exchange separation of this compound.
Signaling Pathway for a Lanthanide-Based Biosensor

Lanthanides are integral to the development of advanced biosensors due to their unique luminescent properties. The following diagram illustrates a common mechanism, Förster Resonance Energy Transfer (FRET), in a lanthanide-based biosensor designed to detect protein-protein interactions.

Lanthanide_FRET_Biosensor cluster_0 State 1: 'Off' - No Interaction cluster_1 State 2: 'On' - Interaction Detected ln_donor_off Lanthanide Complex (Donor, e.g., Tb³⁺) protein_a_off Protein A ln_emission_off Donor Luminescence ln_donor_off->ln_emission_off 2. Emission (No FRET) fp_acceptor_off Fluorescent Protein (Acceptor, e.g., GFP) protein_b_off Protein B excitation_off Excitation Light (e.g., UV) excitation_off->ln_donor_off 1. Excitation trigger Target Molecule Induces Interaction ln_donor_on Lanthanide Complex (Donor) protein_a_on Protein A fret FRET ln_donor_on->fret 2. Energy Transfer interaction Protein-Protein Interaction protein_a_on->interaction fp_acceptor_on Fluorescent Protein (Acceptor) protein_b_on Protein B acceptor_emission Acceptor Emission fp_acceptor_on->acceptor_emission 3. Sensitized Emission (Signal) interaction->protein_b_on excitation_on Excitation Light (e.g., UV) excitation_on->ln_donor_on 1. Excitation

Mechanism of a lanthanide-based FRET biosensor.

Conclusion

This compound's unique status as a radioactive-only element firmly places it as a subject of specialized study within the lanthanide series. Its properties, governed by its electron configuration and position between neodymium and samarium, are consistent with the periodic trends of the f-block elements, particularly the lanthanide contraction. The isolation of this compound, a feat of advanced radiochemical separation, underscores the challenges and triumphs in the field of nuclear chemistry. Furthermore, the broader applications of lanthanides, particularly in cutting-edge fields like drug development and diagnostics, highlight the continued relevance of understanding the nuanced behaviors of each member of this fascinating series. This guide serves as a foundational resource for professionals requiring a detailed and practical understanding of this compound and its context within the rare earth elements.

References

An In-depth Technical Guide to the Radioactive Decay Pathways of Promethium-147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethium-147 (¹⁴⁷Pm) is a synthetic radioisotope of significant interest in various industrial and medical applications due to its characteristic pure beta emission. This document provides a comprehensive technical overview of the radioactive decay pathways of ¹⁴⁷Pm. It includes a detailed summary of its decay properties, experimental methodologies for their determination, and a visual representation of the decay scheme. The information presented is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may utilize ¹⁴⁷Pm in their work.

Core Decay Properties of this compound-147

This compound-147 undergoes beta-minus (β⁻) decay, transforming into Samarium-147 (¹⁴⁷Sm). The decay is characterized by a relatively long half-life and the emission of low-energy beta particles, making it a valuable isotope for applications such as nuclear batteries and radioluminescent light sources.[1]

Quantitative Decay Data

The decay of ¹⁴⁷Pm is well-characterized, with extensive evaluations of its half-life and decay energy. The primary decay mode is a β⁻ transition to the ground state of ¹⁴⁷Sm.[2] A very weak gamma-ray emission has also been observed.[1] The key quantitative data for the decay of ¹⁴⁷Pm are summarized in the table below.

ParameterValueUncertainty
Half-life (t₁/₂)2.6234 years± 0.0004 years
Q-value (β⁻ endpoint energy)224.1 keV± 0.3 keV
Mean β⁻ Energy61.93 keV-
Daughter Nuclide¹⁴⁷Sm-
Decay Modeβ⁻-
β⁻ Transition to ¹⁴⁷Sm ground state~100%-
Gamma-ray Energy121.2 keV-
Gamma-ray Emission Probability2.85 x 10⁻⁵ %-

Table 1: Summary of the core decay properties of this compound-147. Data sourced from evaluated nuclear data files.[2][3][4][5]

Experimental Protocols for Characterization

The precise determination of the decay properties of ¹⁴⁷Pm relies on sophisticated experimental techniques. The following sections detail the methodologies for measuring the key decay parameters.

Half-life Determination

The half-life of ¹⁴⁷Pm has been determined by various experimental campaigns over the years. A weighted average of multiple measurements provides the currently accepted value.[2] One common method involves the use of ionization chambers or proportional counters to measure the activity of a purified ¹⁴⁷Pm source over an extended period.

Experimental Workflow:

  • Source Preparation: A highly purified sample of ¹⁴⁷Pm is prepared, often through ion-exchange chromatography to remove isotopic impurities.[6] The source is then deposited on a thin backing material to minimize self-absorption of the emitted beta particles.

  • Activity Measurement: The activity of the source is measured at regular intervals using a stable radiation detector, such as a 4π gas flow proportional counter or an ionization chamber.

  • Data Acquisition: The detector output (counts per unit time) is recorded over a period of several years.

  • Decay Curve Analysis: The natural logarithm of the activity is plotted against time. A linear least-squares fit is applied to the data points. The slope of the resulting line is equal to the negative of the decay constant (λ).

  • Half-life Calculation: The half-life is calculated from the decay constant using the formula: t₁/₂ = ln(2)/λ.

Beta Spectrometry

The measurement of the beta spectrum of ¹⁴⁷Pm provides crucial information about the decay energy and the shape of the energy distribution of the emitted electrons. Modern beta spectrometers often utilize solid-state detectors for high-resolution measurements.[3]

Experimental Protocol using a 4π Si(Li) Beta Spectrometer: [3]

  • Spectrometer Setup: A custom beta spectrometer consisting of two large-volume Si(Li) detectors in a quasi-4π configuration is used. This setup ensures high detection efficiency for the emitted beta particles. The electronics are modernized with a digital acquisition system for independent channel processing.

  • Energy Calibration: The energy response of the spectrometer is calibrated using sources with well-known conversion electron energies, such as Bismuth-207 (²⁰⁷Bi). This establishes a precise energy-to-channel number relationship.

  • Source Preparation: A thin, uniform source of ¹⁴⁷Pm is prepared on a low-Z backing to minimize scattering and energy loss of the beta particles within the source itself.

  • Data Acquisition: The beta spectrum is acquired by recording the energy deposited in the Si(Li) detectors. Coincidence analysis between the two detectors can be employed to reduce background and improve the signal-to-noise ratio.

  • Spectrum Analysis:

    • The raw spectrum is corrected for instrumental effects, such as energy resolution and backscattering, often with the aid of Monte Carlo simulations (e.g., using Geant4).

    • The corrected spectrum is then analyzed using a Kurie plot (Fermi-Kurie plot) to determine the endpoint energy (Q-value).

    • Advanced unfolding techniques, such as the Tikhonov unfolding method, may be applied to correct for any remaining distortions in the measured spectrum.[3]

Gamma-ray Spectroscopy

Although the gamma-ray emission from the decay of ¹⁴⁷Pm is extremely weak, its detection and characterization are important for a complete understanding of the decay scheme. High-purity germanium (HPGe) detectors are typically used for this purpose due to their excellent energy resolution.[6]

Experimental Protocol:

  • Detector System: A high-resolution HPGe detector with appropriate shielding to reduce background radiation is utilized. The detector is cooled to liquid nitrogen temperatures to minimize thermal noise.

  • Energy and Efficiency Calibration: The detector is calibrated for both energy and detection efficiency using a set of standard gamma-ray sources with well-known energies and emission probabilities (e.g., NIST-traceable multi-gamma standard sources).[6]

  • Sample Measurement: A well-characterized ¹⁴⁷Pm source of known activity is placed at a defined geometry relative to the detector.

  • Data Acquisition: The gamma-ray spectrum is accumulated over a sufficiently long period to obtain statistically significant counts in the expected energy region of the 121.2 keV gamma ray.

  • Data Analysis:

    • The gamma-ray peak in the spectrum is identified and its energy and net area (total counts) are determined.

    • The emission probability of the gamma ray is calculated by correcting the net peak area for the detector efficiency at that energy, the source activity, and the measurement time.

Decay Pathway Visualization

The decay of this compound-147 to Samarium-147 can be visualized as a simple, direct pathway.

DecayPathway Pm-147 Pm-147 Sm-147 Sm-147 Pm-147->Sm-147 β⁻ (~100%) t½ = 2.6234 y Q = 224.1 keV

Caption: Beta decay pathway of this compound-147 to Samarium-147.

Logical Relationships in Experimental Workflow

The characterization of ¹⁴⁷Pm decay involves a logical sequence of experimental and analytical steps.

ExperimentalWorkflow cluster_purification Source Preparation cluster_measurement Decay Measurement cluster_analysis Data Analysis cluster_results Final Parameters Purification Purification SourceDeposition Thin Source Deposition Purification->SourceDeposition BetaSpec Beta Spectrometry (4π Si(Li)) SourceDeposition->BetaSpec GammaSpec Gamma Spectroscopy (HPGe) SourceDeposition->GammaSpec HalfLife Half-life Measurement (Proportional Counter) SourceDeposition->HalfLife SpectrumCorrection Spectrum Correction & Unfolding BetaSpec->SpectrumCorrection GammaAnalysis Gamma Peak Analysis GammaSpec->GammaAnalysis DecayCurve Decay Curve Fitting HalfLife->DecayCurve KuriePlot Kurie Plot Analysis SpectrumCorrection->KuriePlot QValue Q-value KuriePlot->QValue HalfLifeValue Half-life DecayCurve->HalfLifeValue GammaIntensity Gamma Intensity GammaAnalysis->GammaIntensity

Caption: Logical workflow for the experimental determination of ¹⁴⁷Pm decay parameters.

References

spectroscopic analysis of promethium in astrophysics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Promethium in Astrophysics

This compound (Pm), with atomic number 61, is unique among the lanthanides and is one of only two elements below bismuth without any stable or long-lived isotopes.[1] All of its isotopes are radioactive, with the most stable, ¹⁴⁵Pm, possessing a half-life of a mere 17.7 years.[2][3] On Earth, it is found in minuscule quantities as a product of spontaneous uranium fission.[1] The extreme rarity and instability of this compound make its potential detection in stellar spectra a profound astrophysical puzzle.

The identification of this compound lines in a star's atmosphere would provide incontrovertible evidence of recent and ongoing nucleosynthesis occurring at or near the stellar surface.[1][2][3] Given its short half-life, any observed this compound must have been created within the last several decades, challenging conventional theories of stellar structure and chemical evolution. This guide provides a technical overview of the methodologies, data, and challenges associated with the spectroscopic search for this compound in astrophysical environments.

Nucleosynthesis of this compound

Elements heavier than iron are predominantly synthesized via neutron-capture processes. This compound is formed as an intermediate product in these chains. The two primary mechanisms are the slow (s-process) and rapid (r-process) neutron-capture processes.

  • The s-process : Occurring primarily in Asymptotic Giant Branch (AGB) stars, the s-process involves the slow capture of neutrons by seed nuclei (like iron).[4] The capture rate is slow enough that if an unstable isotope is formed, it typically has time to undergo beta decay before another neutron is captured. This process creates isotopes along the valley of beta stability.[4]

  • The r-process : This process occurs in environments with extremely high neutron fluxes, such as neutron star mergers or supernovae.[5] Neutron captures happen so rapidly that nuclei do not have time to beta decay, pushing nucleosynthesis far to the neutron-rich side of the valley of stability.[5][6] These highly unstable isotopes then decay back towards stability, producing a different set of heavy elements.

The following diagram illustrates the conceptual pathways for the s- and r-processes, highlighting the position of an unstable element like this compound.

Fig. 1: Nucleosynthesis of Heavy Elements

Observational Evidence and Data

The search for this compound has focused on chemically peculiar (CP) stars, whose atmospheres are enriched with heavy elements. The evidence for this compound remains tentative, as its spectral lines are often weak and blended with those of other abundant rare-earth elements.[7]

Target Stars

The table below summarizes the key stellar objects in which spectroscopic searches for this compound have been conducted.

Star NameStellar Type / ClassEffective Temperature (Teff)Key Findings / StatusCitations
HD 101065 (Przybylski's Star) roAp (rapidly oscillating Ap)~6450 KPossible presence of Pm I and Pm II indicated by statistical methods. Considered a strong candidate, but lines are heavily blended.[1][2][3]
HD 965 Cool Ap~6500 KEvidence for Pm II and possibly Pm I, similar to HD 101065.[1][2][3]
HR 465 (HD 9996) Magnetic Peculiar Ap~11,840 KOne of the first stars where Pm was suggested to be present.[1][3][8]
HD 25354 Magnetic Peculiar A0 V~12,800 KEleven Pm II lines were analyzed, showing intensity variations over time, with some appearing in emission.
Key Spectral Lines

The identification of this compound relies on matching observed spectral features with laboratory-measured wavelengths for Pm I (neutral) and Pm II (singly ionized) transitions. The calculation of accurate oscillator strengths (log gf values), which relate to the probability of a transition, is crucial for abundance analysis. A 2007 study by Fivet et al. provided improved oscillator strength data, enabling more quantitative investigations.

Wavelength (Å)IonOscillator Strength (log gf)NotesCitations
3892.16Pm I / Pm IIN/AOne of the strongest laboratory lines of this compound.[9]
3910.26Pm I / Pm IIN/AOne of the strongest laboratory lines of this compound.[9]
3919.09Pm I / Pm IIN/AOne of the strongest laboratory lines of this compound.[9]
3957.74Pm I / Pm IIN/AOne of the strongest laboratory lines of this compound.[9]
3998.96Pm I / Pm IIN/AOne of the strongest laboratory lines of this compound.[9]
VariousPm II-0.76 to 0.4Range of log gf values for 11 lines studied in HD 25354 within the 4000-5800 Å spectral range.

Experimental Protocols and Methodology

The detection of a rare and weak spectral signature like this compound requires a meticulous experimental and analytical workflow, from photon collection to statistical validation.

High-Resolution Spectroscopic Observation

The foundational step is acquiring high-resolution, high signal-to-noise ratio (S/N) spectra of the target star.

  • Instrumentation : This is typically achieved using a high-resolution echelle spectrograph mounted on a large-aperture telescope (e.g., the UVES spectrograph at the Very Large Telescope).[10] These instruments use a diffraction grating to disperse the starlight into a detailed spectrum, achieving spectral resolutions (R = λ/Δλ) of 70,000 or higher, which is necessary to resolve individual spectral lines.[1]

  • Data Acquisition : Long exposure times are used to achieve a high S/N. The observations are coupled with calibration frames, including flat-field images (to correct for pixel-to-pixel sensitivity variations) and arc-lamp spectra (e.g., Thorium-Argon) for precise wavelength calibration.[11]

Data Reduction and Analysis Workflow

Raw data from the CCD detector must undergo several stages of processing and analysis before a spectrum is ready for scientific interpretation.

Fig. 2: Spectroscopic Data Analysis Workflow
Line Identification and Statistical Validation

The critical step is identifying this compound lines. Due to severe line blending in the spectra of CP stars, a simple wavelength match is insufficient.

  • Method : Researchers employ a Wavelength Coincidence Statistics (WCS) method.[10] This technique statistically evaluates whether the number of matches between observed spectral lines and a laboratory list of this compound lines is significantly greater than what would be expected by random chance.[10]

  • Protocol :

    • A list of all observed lines in the stellar spectrum is compiled.

    • This list is cross-matched with a comprehensive laboratory line list for this compound (e.g., from Meggers et al., 1951).[10]

    • A "hit" is registered if an observed line falls within a small tolerance (e.g., ±0.02 Å) of a laboratory line.

    • To assess significance, the this compound line list is artificially shifted in wavelength multiple times (creating "nonsense" lists), and the number of random coincidences is calculated for each shift.

    • The number of actual matches is compared to the distribution of random matches. A statistically significant result occurs if the number of real coincidences is a major outlier, with a very low probability of occurring by chance (e.g., 1 in 200 or better).[10]

Logical Implications and Future Directions

The potential confirmation of this compound in stellar atmospheres carries significant weight, forcing a re-evaluation of stellar surface processes.

Logical_Implications Fig. 3: Logical Implications of this compound Detection A Spectroscopic Detection of this compound Lines C Observed Pm must be 'freshly' synthesized A->C B Pm has no long-lived isotopes (t½ of ¹⁴⁵Pm = 17.7 years) B->C D Ongoing nucleosynthesis is occurring on or near the stellar surface C->D E Challenges to Standard Models: - Stellar Atmosphere Stability - Chemical Diffusion Theory - Galactic Chemical Evolution D->E

Fig. 3: Logical Implications of this compound Detection

The primary challenge remains the definitive identification of this compound lines, free from blends. Future progress depends on:

  • Higher-Resolution Spectra : Pushing the limits of spectral resolution and S/N to better de-blend complex features.

  • Improved Atomic Data : Continued laboratory work to refine the wavelengths and oscillator strengths of Pm I and Pm II lines is essential for both identification and accurate abundance modeling.

  • Advanced Stellar Models : Developing more sophisticated models of CP star atmospheres that incorporate mechanisms for surface nucleosynthesis, such as localized magnetic flare activity, to explain how a short-lived element could be produced.[2][3]

Conclusion

The spectroscopic analysis of this compound in astrophysics represents a frontier in stellar chemistry. While its presence has been suggested in several chemically peculiar stars, the evidence remains statistical and subject to the profound challenge of line blending.[7] Each potential detection is a tantalizing hint that our understanding of nucleosynthesis and stellar atmospheres is incomplete. The confirmation of this ephemeral element among the stars would signify the discovery of active nuclear furnaces in unexpected places, opening a new chapter in the study of stellar evolution.

References

In-depth Technical Guide to Theoretical Models of Promethium's Atomic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethium (Pm), with atomic number 61, is a lanthanide notable for its exclusive radioactivity, a characteristic that renders its experimental study exceptionally challenging. Consequently, theoretical modeling is indispensable for a comprehensive understanding of its atomic structure. This guide provides an in-depth exploration of the primary theoretical frameworks used to describe this compound's electronic configuration and properties. It details the foundational principles of non-relativistic and relativistic models, presents available quantitative data, outlines experimental protocols for model validation, and visualizes the computational workflows involved. This document serves as a core reference for researchers leveraging computational chemistry and physics to investigate f-block elements.

Introduction

The atomic structure of this compound is of significant interest due to its position in the lanthanide series, where the filling of the 4f orbitals leads to complex electronic behavior. Its ground-state electron configuration is [Xe] 4f⁵ 6s².[1][2] The partially filled f-shell gives rise to a multitude of closely spaced energy levels, making accurate theoretical prediction a formidable task. Furthermore, as a heavy element, relativistic effects play a crucial role in determining its electronic properties.

This guide will delve into the theoretical models employed to unravel the intricacies of this compound's atomic structure, with a focus on both foundational and advanced computational methods.

Theoretical Models of Atomic Structure

The theoretical description of a multi-electron atom like this compound is governed by the Schrödinger equation. However, its exact solution is not feasible, necessitating the use of approximations. These can be broadly categorized into non-relativistic and relativistic methods.

Non-Relativistic Models: The Hartree-Fock Method

The Hartree-Fock (HF) method is a cornerstone of atomic structure calculations. It approximates the N-body wavefunction as a single Slater determinant of one-electron orbitals. This approach treats each electron as moving in an average potential created by the nucleus and all other electrons, a concept known as the self-consistent field (SCF).

The HF equations are solved iteratively until the solution is self-consistent. While computationally efficient, the HF method neglects electron correlation, which is the instantaneous interaction between electrons. For an element like this compound with multiple electrons in close proximity, particularly in the f-orbitals, electron correlation is significant.

Relativistic Models

For heavy elements like this compound, the high nuclear charge causes the inner-shell electrons to move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects, which can be broadly categorized as:

  • Scalar relativistic effects: These account for the relativistic mass increase of the electrons and have a significant impact on the contraction of s and p orbitals.

  • Spin-orbit coupling: This is the interaction between an electron's spin and its orbital angular momentum, which leads to the splitting of energy levels (fine structure).

The Dirac-Hartree-Fock (DHF) method is the relativistic counterpart of the HF method. It is based on the Dirac equation and inherently includes relativistic effects, including spin-orbit coupling, at the mean-field level. The DHF method provides a more accurate description of the electronic structure of heavy elements compared to its non-relativistic counterpart.

To account for electron correlation, several methods have been developed that build upon the HF or DHF framework.

  • Configuration Interaction (CI): The CI method expresses the exact wavefunction as a linear combination of Slater determinants corresponding to different electronic configurations. A full CI calculation, which includes all possible configurations, is exact within the chosen basis set but is computationally prohibitive for all but the smallest systems. In practice, truncated CI methods are used. Relativistic Configuration Interaction (RCI) is the corresponding relativistic method built on a DHF foundation.[3][4]

  • Multiconfiguration Self-Consistent Field (MCSCF): The MCSCF method optimizes both the orbitals and the CI coefficients simultaneously for a chosen set of configurations. This provides a more compact and accurate wavefunction than a CI calculation with a similar number of configurations. The Multiconfiguration Dirac-Hartree-Fock (MCDHF) method is the fully relativistic version of MCSCF and is a powerful tool for calculating the atomic structure of heavy, complex atoms.[1][5][6][7] It involves a systematic expansion of the wavefunction to include electron correlation effects in a layer-by-layer approach.[8][9]

  • Many-Body Perturbation Theory (MBPT): MBPT treats electron correlation as a perturbation to the HF or DHF Hamiltonian. It provides a systematic way to calculate corrections to the energy and wavefunction order by order.[3]

Density Functional Theory (DFT) offers a computationally less expensive alternative to wavefunction-based methods. DFT is based on the principle that the ground-state energy of a system is a unique functional of the electron density. Relativistic effects can be incorporated into DFT, leading to methods like Relativistic Local Density Approximation (RLDA) and Scalar-Relativistic Local Density Approximation (ScRLDA).

Quantitative Data for this compound

Due to its radioactivity, comprehensive experimental data for this compound is scarce. However, a combination of experimental measurements and theoretical calculations has provided valuable insights into its atomic properties.

Experimental Energy Levels

The fundamental energy levels of the ground-state configuration of neutral this compound (4f⁵6s²) have been experimentally determined.[10]

Term J Level (cm⁻¹)[10]
⁶H°5/20.00
7/2803.82
9/21748.78
11/22797.10
13/23919.03
15/25089.79
⁶F°1/25249.48
3/25460.50
5/25872.84
7/26562.86
9/27497.99
11/28609.21
Theoretical Energy Calculations (DFT)

The National Institute of Standards and Technology (NIST) provides reference data for electronic structure calculations, including results for this compound using various DFT functionals.[2]

Property LDA LSD RLDA ScRLDA
Total Energy (Hartree) -9651.484134-9651.636319-10003.863756-9997.413383
Kinetic Energy (Hartree) 9647.1331379647.29819410783.61626610630.514309
Coulomb Energy (Hartree) 3806.5165113807.7353783889.1280043880.708012
Ionization Energies

The ionization energies of this compound have been determined through a combination of experimental measurements and theoretical calculations.[2][6]

Ionization Stage Energy (kJ/mol)
1st538.10
2nd1055.4
3rd2170
4th3970
5th5950

Experimental Protocols for Model Validation

Validating theoretical models requires precise experimental data. For a radioactive element like this compound, specialized techniques are necessary.

Resonance Ionization Spectroscopy (RIS)

Resonance Ionization Spectroscopy is a highly sensitive and selective technique used to study the atomic structure of rare isotopes.[11][12][13][14]

Methodology:

  • Atomization: A sample containing this compound is heated in a hot cavity or atomizer to produce a neutral atomic beam.[11]

  • Stepwise Excitation: The atomic beam is irradiated with multiple tunable lasers. The lasers are tuned to specific wavelengths to resonantly excite the this compound atoms through a series of intermediate energy levels.[11]

  • Ionization: A final laser photon excites the atom to an energy state above its ionization potential, causing it to become an ion. This can be to a discrete autoionizing state or directly into the continuum.

  • Mass Spectrometry: The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for isotope-specific measurements.

  • Data Acquisition: The ion signal is measured as a function of the laser wavelength, providing information on the atomic energy levels, hyperfine structure, and isotope shifts.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful technique for probing the local electronic and geometric structure of a specific element within a sample.[15][16][17][18][19]

Methodology:

  • Sample Preparation: Due to this compound's radioactivity, samples must be handled in a controlled environment. For solution-phase studies, the this compound can be chelated with organic ligands to create a stable complex.[15]

  • Synchrotron Radiation: A tunable, high-intensity X-ray beam from a synchrotron light source is used.

  • Energy Scan: The energy of the X-ray beam is scanned across an absorption edge of this compound (e.g., the L-edge).

  • Absorption Measurement: The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. This can be done in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

  • Data Analysis:

    • X-ray Absorption Near-Edge Structure (XANES): The region near the absorption edge provides information about the oxidation state and coordination environment of the this compound atom.

    • Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the absorption coefficient above the edge can be analyzed to determine the distances, coordination numbers, and types of neighboring atoms.

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key theoretical modeling techniques.

SCF_Workflow start Initial Guess for Orbitals build_fock Construct Fock Matrix start->build_fock solve_hf Solve Roothaan-Hall Equations (Diagonalize Fock Matrix) build_fock->solve_hf new_orbitals Obtain New Orbitals solve_hf->new_orbitals check_conv Check for Convergence new_orbitals->check_conv check_conv->build_fock No end Converged Orbitals and Energy check_conv->end Yes

Figure 1: Hartree-Fock Self-Consistent Field (SCF) Workflow.

MCDHF_Workflow cluster_SCF Initial MCDHF Calculation cluster_CI Relativistic Configuration Interaction (RCI) start_mcdhf Define Multireference Space scf_cycle Perform SCF to Optimize Spectroscopic Orbitals start_mcdhf->scf_cycle expand_csf Expand CSF Space (e.g., SD excitations) scf_cycle->expand_csf rci_calc Perform RCI Calculation with Frozen Orbitals expand_csf->rci_calc breit_qed Include Breit and QED Corrections rci_calc->breit_qed final_properties final_properties breit_qed->final_properties Calculate Energies, Transition Rates, etc.

Figure 2: Multiconfiguration Dirac-Hartree-Fock (MCDHF) Workflow.

Conclusion

The theoretical modeling of this compound's atomic structure is a challenging yet essential field of study. While non-relativistic methods like Hartree-Fock provide a basic framework, the inclusion of relativistic effects and electron correlation through methods such as MCDHF and RCI is crucial for accurate predictions. The available experimental data, though limited, serves as a vital benchmark for these theoretical models. Future advances in computational power and experimental techniques for handling radioactive materials will undoubtedly lead to a more refined understanding of this enigmatic element. This guide provides a foundational overview for researchers and professionals, enabling them to navigate the complexities of modeling this compound's atomic structure and to appreciate the interplay between theory and experiment in advancing our knowledge of the f-block elements.

References

Methodological & Application

Application Notes and Protocols for Promethium-147 in Nuclear Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Promethium-147 (Pm-147) in the fabrication and characterization of nuclear batteries. The focus is on betavoltaic devices, which offer long-duration, reliable power sources for specialized applications.

Introduction to this compound-147 Nuclear Batteries

This compound-147 is a radioisotope that decays via beta emission with a half-life of 2.62 years, releasing electrons with a mean energy of approximately 62 keV.[1][2] This characteristic makes it a suitable candidate for betavoltaic batteries, which convert the kinetic energy of beta particles directly into electrical energy using a semiconductor junction. These batteries are valued for their long operational life and high energy density, making them ideal for applications where conventional power sources are impractical.[3]

Key Advantages:

  • Long Lifespan: The multi-year half-life of Pm-147 enables power sources that can operate for extended periods without replacement.[4]

  • High Energy Density: Nuclear batteries offer significantly higher energy density compared to chemical batteries.

  • Reliability: The predictable decay of Pm-147 ensures a stable and continuous power output.

Primary Applications:

  • Medical Devices: Powering implantable devices such as pacemakers.[3][5]

  • Aerospace and Defense: Providing long-term power for space probes, satellites, and military equipment.[1][2][3]

  • Remote Sensors: Enabling the operation of unattended sensors in harsh or inaccessible environments.[6]

Properties of this compound-147 for Nuclear Battery Applications

A summary of the key physical and radiological properties of this compound-147 relevant to its use in nuclear batteries is presented in the table below.

PropertyValueReference
Half-life 2.62 years[7]
Decay Mode Beta (β⁻)[2]
Mean Beta Energy ~62 keV[1][2]
Maximum Beta Energy 224.5 keV[2]
Gamma Emission Extremely weak (121 keV, 0.00285% intensity)[2]
Progeny Samarium-147 (Sm-147)

Performance Characteristics of this compound-147 Nuclear Batteries

The performance of this compound-147 based betavoltaic batteries is dependent on several factors, including the choice of semiconductor material, the activity of the Pm-147 source, and the device architecture. Below is a summary of reported performance data from various experimental setups.

SemiconductorPm-147 ActivityPower Density / MPPOpen Circuit Voltage (Voc)Short Circuit Current (Isc)Efficiency (η)Reference
Silicon (Si) n/p cellsNot specifiedA few milliwatts from ~2 cubic inchesNot specifiedNot specifiedNot specified[8]
4H-SiC1,680 mCi/cm²≈3.2 µW/cm²Not specifiedNot specified1.12%[9]
General BetavoltaicNot specified5 mW/cm³ (average)Not specifiedNot specifiedUp to 5 years lifetime[1]
Direct Charge Battery2.6 curiesNot specified~60 kV6 nanoamperesUp to 15%

Experimental Protocols

Fabrication of a this compound-147 Betavoltaic Device

This protocol outlines the general steps for fabricating a planar betavoltaic device using a this compound-147 source and a silicon carbide (SiC) semiconductor. This procedure should be performed in a certified radiological fume hood.

Materials and Equipment:

  • This compound-147(III) chloride (¹⁴⁷PmCl₃) solution

  • 4H-SiC betavoltaic cells

  • Borosilicate reservoir (e.g., 700-µm tall)

  • UV curable epoxy

  • Micropipette

  • Hot plate

  • Light-tight and airtight enclosure

  • Desiccant (e.g., Drierite and silica gel)

  • Automated data acquisition system for I-V curve measurements

Procedure:

  • Semiconductor Preparation:

    • Mount the 4H-SiC betavoltaic cell on a conducting pad using conductive epoxy.

    • Wire bond the electrodes to pads on the mounting board for electrical connection.

  • Reservoir Attachment:

    • Adhere a bottomless borosilicate reservoir to the surface of the 4H-SiC cell using a UV curable epoxy. The reservoir will contain the liquid radioisotope source.

  • This compound-147 Deposition:

    • Inside a fume hood, use a micropipette to dispense a specific volume (e.g., 2 µL droplets) of the ¹⁴⁷PmCl₃ solution into the reservoir on the SiC cell.[10]

    • Allow the solvent to evaporate at standard ambient temperature and pressure (SATP). For moisture control, which is critical for performance, gentle heating (e.g., 150 °C for 2 minutes) can be applied after the initial solvent evaporation.[4]

    • Repeat the deposition process to achieve the desired total activity, ensuring the deposited layer is uniform.[10]

  • Device Encapsulation and Storage:

    • Place the fabricated device in a light-tight and airtight enclosure containing desiccant to minimize moisture exposure.[4][10]

Electrical Characterization of the Betavoltaic Device

Equipment:

  • Source meter unit (SMU) or a precision power supply and multimeter

  • Probe station or custom device holder

  • Computer with data acquisition software

Procedure:

  • Setup:

    • Place the encapsulated betavoltaic device in a light-tight and electrically shielded test fixture.

    • Connect the device electrodes to the SMU using appropriate probes.

  • Current-Voltage (I-V) Measurement:

    • Sweep the voltage across the device from a negative bias to a positive bias (e.g., -1 V to 2 V) and measure the corresponding current at each voltage step.

    • Record the I-V curve data.

  • Performance Parameter Extraction:

    • From the I-V curve, determine the following parameters:

      • Open-circuit voltage (Voc): The voltage at which the current is zero.

      • Short-circuit current (Isc): The current at which the voltage is zero.

      • Fill Factor (FF): A measure of the squareness of the I-V curve, calculated as (Maximum Power Point) / (Voc * Isc).

      • Maximum Power Point (MPP): The point on the I-V curve where the product of voltage and current is maximized.

      • Conversion Efficiency (η): The ratio of the maximum electrical power output to the total power emitted by the radioactive source.

Safety Protocols for Handling this compound-147

This compound-147 is a beta emitter and requires specific safety precautions to minimize radiation exposure.

5.1. General Handling Precautions:

  • All work with unsealed this compound-147 must be conducted in a designated radiological fume hood or glove box.

  • Maintain ALARA (As Low As Reasonably Achievable) principles for radiation exposure by minimizing time, maximizing distance, and using appropriate shielding.

  • Use tools such as forceps to handle sources indirectly.[3]

  • Always wear appropriate Personal Protective Equipment (PPE).

5.2. Personal Protective Equipment (PPE):

  • Disposable gloves (double-gloving is recommended)

  • Lab coat

  • Safety glasses

5.3. Shielding:

  • This compound-147 beta particles can be effectively shielded by low-density materials. 0.2 mm of plastic is sufficient to absorb the beta emissions.[3]

  • Bremsstrahlung X-rays, produced when beta particles interact with shielding material, may require additional shielding with higher density materials like lead, especially for high-activity sources.

5.4. Monitoring and Detection:

  • Use a survey meter with a pancake Geiger-Müller (GM) probe to monitor for contamination on work surfaces, equipment, and personnel.[3]

  • Perform wipe tests to detect removable contamination.

  • Personnel handling significant quantities of this compound-147 should wear whole-body and extremity dosimeters.

5.5. Decontamination Procedures:

  • Personnel Decontamination:

    • Wash the affected skin area thoroughly with mild soap and lukewarm water.

    • Do not abrade the skin.

    • Blot dry with a soft cloth.

    • Monitor the skin to check for remaining contamination.

    • Repeat if necessary, but no more than three times to avoid skin irritation.

  • Equipment and Surface Decontamination:

    • Alert personnel in the area and restrict access.

    • Use absorbent paper to clean up any liquid spills.

    • Clean the contaminated area with a decontamination solution (e.g., Radiacwash).

    • For stubborn contamination, a longer soak or the use of mild abrasives may be necessary, but this should be done with caution to avoid damaging the surface.

    • Monitor the area after decontamination to ensure all radioactive material has been removed.

5.6. Radioactive Waste Disposal:

  • Segregate radioactive waste from non-radioactive waste.

  • This compound-147 waste should be classified as long-lived waste (half-life > 90 days).

  • Solid waste (e.g., contaminated gloves, paper towels) should be placed in clearly labeled, durable plastic bags within a designated radioactive waste container.

  • Liquid waste should be stored in labeled, sealed containers. Disposal down the sanitary sewer may be permissible for very small quantities, but this must be done in strict accordance with institutional and regulatory guidelines.

  • Maintain accurate records of all radioactive waste generated and disposed of.

Visualizations

Experimental_Workflow cluster_prep Device Preparation cluster_fab Fabrication (in Fume Hood) cluster_char Characterization prep_semiconductor Prepare 4H-SiC Semiconductor attach_reservoir Attach Borosilicate Reservoir prep_semiconductor->attach_reservoir deposit_pm147 Deposit Pm-147 Solution attach_reservoir->deposit_pm147 evaporate_solvent Evaporate Solvent (with optional heating) deposit_pm147->evaporate_solvent encapsulate Encapsulate in Airtight Enclosure evaporate_solvent->encapsulate iv_measurement Perform I-V Curve Measurement encapsulate->iv_measurement analyze_data Analyze Data & Extract Parameters iv_measurement->analyze_data

Caption: Experimental workflow for the fabrication and characterization of a Pm-147 betavoltaic device.

Safety_Protocol_Flowchart cluster_spill In Case of a Spill start Handling this compound-147 ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe work_area Work in Designated Area (Fume Hood / Glove Box) ppe->work_area handling Use Shielding and Remote Handling Tools work_area->handling monitor Monitor Work Area and Personnel for Contamination handling->monitor alert Alert Others and Restrict Area handling->alert Spill Occurs waste Segregate and Dispose of Radioactive Waste Properly monitor->waste contain Contain Spill with Absorbent Material alert->contain decontaminate Decontaminate Surfaces and Personnel contain->decontaminate decontaminate->monitor end Procedure Complete waste->end

Caption: Flowchart of safety protocols for handling this compound-147.

References

Application Notes and Protocols for Promethium-149-Based Radiopharmaceuticals in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy represents a promising frontier in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] Promethium-149 (¹⁴⁹Pm) is an emerging beta-emitting radionuclide with properties well-suited for the development of novel radiopharmaceuticals.[2] This document provides a comprehensive overview of ¹⁴⁹Pm, including its production, and detailed protocols for the synthesis, quality control, and preclinical evaluation of ¹⁴⁹Pm-based radiopharmaceuticals targeting the Gastrin-Releasing Peptide Receptor (GRPR), a validated target in various cancers, including prostate and breast cancer.

This compound-149 is a moderate-energy beta emitter (Eβ-max of 1.07 MeV) with a half-life of 2.21 days, allowing for a sustained therapeutic effect.[2] It also emits a low-abundance gamma ray (286 keV), which enables in vivo tracking and dosimetry of the therapeutic agent.[2] A significant advantage of ¹⁴⁹Pm is its potential for high specific activity, making it ideal for targeting receptors on tumor cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-149 and a representative ¹⁴⁹Pm-labeled bombesin analog.

Table 1: Physical Properties of this compound-149

PropertyValueReference
Half-life2.21 days[2]
Principal Beta Emission Energy (Eβ-max)1.07 MeV (95.9%)[2]
Principal Gamma Emission Energy286 keV (3%)[2]
Production MethodNeutron irradiation of ¹⁴⁸Nd[2]

Table 2: Quality Control Parameters for ¹⁴⁹PmCl₃ Production

ParameterSpecificationResultReference
Radiochemical Purity> 95%99.7 ± 0.2%
Radionuclide Purity> 99%99.9 ± 0.1%
pH11
AppearanceClear solutionClear
StabilityStable for 1.5 weeks at room temperatureStable

Table 3: In Vivo Biodistribution of ¹¹¹In-DOTA-8-Aoc-BBN[7–14]NH₂ in PC-3 Tumor-Bearing SCID Mice at 1 hour Post-Injection *

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Blood0.61 ± 0.12
Heart0.26 ± 0.04
Lungs0.81 ± 0.18
Liver0.94 ± 0.14
Spleen0.24 ± 0.05
Kidneys12.31 ± 2.91
Stomach1.25 ± 0.22
Intestines1.18 ± 0.20
Muscle0.08 ± 0.02
Bone0.45 ± 0.11
Pancreas26.97 ± 3.97
Tumor3.63 ± 1.11

*Data for ¹¹¹In-DOTA-8-Aoc-BBN[7–14]NH₂ is presented as a surrogate for ¹⁴⁹Pm-labeled bombesin analogs due to the similar trivalent chemistry of indium and lanthanides, leading to comparable in vivo biodistribution profiles. Data from Hoffman et al. (2003).[3]

Experimental Protocols

Protocol 1: Production and Purification of No-Carrier-Added ¹⁴⁹Pm

This protocol describes the production of ¹⁴⁹Pm via neutron irradiation of enriched Neodymium-148 (¹⁴⁸Nd) and subsequent purification.

Workflow for ¹⁴⁹Pm Production and Purification

G cluster_production Production cluster_purification Purification enriched_nd Enriched ¹⁴⁸Nd₂O₃ Target irradiation Neutron Irradiation (Nuclear Reactor) enriched_nd->irradiation irradiated_target Irradiated Target (¹⁴⁹Nd/¹⁴⁸Nd) irradiation->irradiated_target decay Decay of ¹⁴⁹Nd to ¹⁴⁹Pm (t½ = 1.73 h) irradiated_target->decay pm_nd_mixture ¹⁴⁹Pm/¹⁴⁸Nd Mixture decay->pm_nd_mixture dissolution Dissolution in HNO₃ pm_nd_mixture->dissolution column_loading Loading onto LN Resin Column dissolution->column_loading elution Elution with 1.5N HNO₃ at 80°C column_loading->elution pm_fraction Collection of ¹⁴⁹Pm Fraction elution->pm_fraction evaporation Evaporation and Reconstitution in 0.1M HCl pm_fraction->evaporation final_product Purified ¹⁴⁹PmCl₃ Solution evaporation->final_product

Caption: Workflow for the production and purification of this compound-149.

Materials:

  • Enriched ¹⁴⁸Nd₂O₃ target material (≥98% enrichment)

  • High-purity nitric acid (HNO₃)

  • LN Resin (Eichrom Technologies)

  • High-purity hydrochloric acid (HCl)

  • Deionized water (18 MΩ·cm)

  • Heating block

  • Chromatography column

  • Peristaltic pump

Procedure:

  • Irradiation: Irradiate the enriched ¹⁴⁸Nd₂O₃ target in a nuclear reactor with a suitable neutron flux. The duration of irradiation will depend on the desired activity of ¹⁴⁹Pm.

  • Cooling: Allow the irradiated target to cool for a sufficient period to permit the decay of short-lived impurities and the decay of ¹⁴⁹Nd (t½ = 1.73 h) to ¹⁴⁹Pm.

  • Dissolution: Dissolve the irradiated target in an appropriate volume of high-purity HNO₃.

  • Column Preparation: Prepare a chromatography column with LN Resin, pre-conditioned with 1.5N HNO₃.

  • Separation: Load the dissolved target solution onto the LN Resin column.

  • Elution: Elute the column with 1.5N HNO₃ at an elevated temperature (e.g., 80°C) to separate ¹⁴⁹Pm from the neodymium target material.

  • Fraction Collection: Collect the fractions containing the purified ¹⁴⁹Pm.

  • Final Formulation: Evaporate the ¹⁴⁹Pm-containing fractions to dryness and reconstitute the residue in a small volume of 0.1M HCl to obtain the final ¹⁴⁹PmCl₃ solution.

Protocol 2: Radiolabeling of DOTA-Bombesin with ¹⁴⁹Pm

This protocol is adapted from methods for labeling DOTA-peptides with other trivalent radiometals like ¹⁷⁷Lu.[4]

Workflow for Radiolabeling DOTA-Bombesin with ¹⁴⁹Pm

G cluster_reagents Reagents cluster_reaction Reaction cluster_purification_qc Purification & Quality Control pm149 ¹⁴⁹PmCl₃ in 0.1M HCl mixing Combine Reagents pm149->mixing dota_bombesin DOTA-Bombesin Conjugate dota_bombesin->mixing buffer Ammonium Acetate Buffer (pH 4.0-4.5) buffer->mixing incubation Incubate at 80-95°C for 20-30 min mixing->incubation reaction_mixture Reaction Mixture incubation->reaction_mixture purification C18 Sep-Pak Purification reaction_mixture->purification qc Quality Control (TLC/HPLC) purification->qc final_product ¹⁴⁹Pm-DOTA-Bombesin qc->final_product

Caption: Workflow for radiolabeling DOTA-Bombesin with this compound-149.

Materials:

  • ¹⁴⁹PmCl₃ in 0.1M HCl

  • DOTA-Bombesin conjugate (e.g., DOTA-8-Aoc-BBN[7–14]NH₂)

  • Ammonium acetate buffer (0.1 M, pH 4.0-4.5)

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

Procedure:

  • Reagent Preparation: In a sterile vial, add a predetermined amount of DOTA-Bombesin conjugate.

  • Buffering: Add ammonium acetate buffer to the vial to achieve a final pH of 4.0-4.5.

  • Radiolabeling: Add the ¹⁴⁹PmCl₃ solution to the buffered peptide solution.

  • Incubation: Incubate the reaction mixture at 80-95°C for 20-30 minutes.

  • Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Elution: Wash the cartridge with water to remove unreacted ¹⁴⁹Pm. Elute the ¹⁴⁹Pm-DOTA-Bombesin with a small volume of ethanol.

  • Formulation: Dilute the eluted product with saline for injection.

Protocol 3: Quality Control of ¹⁴⁹Pm-DOTA-Bombesin

Materials:

  • ¹⁴⁹Pm-DOTA-Bombesin

  • ITLC-SG strips

  • Citrate buffer (0.1 M, pH 6.0)

  • HPLC system with a radioactivity detector

  • C18 HPLC column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Radio-TLC:

    • Spot a small aliquot of the final product onto an ITLC-SG strip.

    • Develop the strip using citrate buffer as the mobile phase.

    • In this system, ¹⁴⁹Pm-DOTA-Bombesin remains at the origin (Rf = 0), while free ¹⁴⁹Pm migrates with the solvent front (Rf = 1).

    • Scan the strip using a radio-TLC scanner to determine the radiochemical purity.[5]

  • Radio-HPLC:

    • Inject an aliquot of the final product onto the C18 HPLC column.[5]

    • Elute using a gradient of mobile phase A and B. A typical gradient might be: 0-2 min 95% A, 2-15 min to 25% A, 15-20 min to 95% A.[5]

    • Monitor the eluate with both a UV detector and a radioactivity detector.

    • The retention time of the main radioactive peak should correspond to the ¹⁴⁹Pm-DOTA-Bombesin complex. This method can separate the labeled peptide from unlabeled peptide and other radiochemical impurities.[5]

Protocol 4: In Vitro Cell Binding and Internalization Assay

Materials:

  • GRPR-positive cancer cells (e.g., PC-3)

  • Cell culture medium

  • ¹⁴⁹Pm-DOTA-Bombesin

  • Unlabeled DOTA-Bombesin (for blocking)

  • Binding buffer (e.g., serum-free medium with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Gamma counter

Procedure:

  • Cell Plating: Seed PC-3 cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Add ¹⁴⁹Pm-DOTA-Bombesin at various concentrations to the wells.

    • For non-specific binding, add a 1000-fold excess of unlabeled DOTA-Bombesin to a parallel set of wells.

    • Incubate at 4°C for 1 hour.

    • Wash the cells three times with cold binding buffer.

    • Lyse the cells and measure the radioactivity in a gamma counter.

  • Internalization Assay:

    • Follow the same procedure as the binding assay, but incubate the cells at 37°C.

    • After incubation, wash the cells with cold binding buffer.

    • To differentiate between surface-bound and internalized radioactivity, add acid wash buffer to the cells for 5-10 minutes on ice to strip surface-bound radioligand.

    • Collect the acid wash supernatant (surface-bound fraction).

    • Lyse the cells to release the internalized fraction.

    • Measure the radioactivity in both fractions using a gamma counter.

Protocol 5: In Vivo Biodistribution Studies

Materials:

  • Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)

  • ¹⁴⁹Pm-DOTA-Bombesin

  • Anesthetic

  • Gamma counter

Procedure:

  • Animal Model: Establish subcutaneous PC-3 tumors in immunocompromised mice.

  • Injection: Inject a known amount of ¹⁴⁹Pm-DOTA-Bombesin intravenously into the tail vein of the mice.

  • Time Points: At selected time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.

  • Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathway

The therapeutic efficacy of ¹⁴⁹Pm-DOTA-Bombesin relies on its specific binding to the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed on the surface of many cancer cells. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of beta radiation to the cell.

Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand ¹⁴⁹Pm-DOTA-Bombesin grpr GRPR ligand->grpr g_protein Gq/11 grpr->g_protein plc PLC g_protein->plc pip2 PIP₂ plc->pip2 hydrolyzes dag DAG pip2->dag produces ip3 IP₃ pip2->ip3 produces pkc PKC dag->pkc activates ca2 Ca²⁺ Release ip3->ca2 induces mapk_pathway MAPK Pathway (ERK, JNK, p38) pkc->mapk_pathway activates ca2->mapk_pathway activates transcription Gene Transcription mapk_pathway->transcription cellular_response Proliferation, Survival, Differentiation transcription->cellular_response

References

Application Note: Promethium-147 as a Beta Source for Non-Contact Thickness Gauging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promethium-147 (Pm-147) is a synthetically produced radioisotope notable for being a pure low-energy beta emitter.[1][2] This characteristic, combined with a relatively long half-life, makes it an ideal source for non-contact thickness and basis weight measurement in various industrial and research applications.[1][3] Beta transmission gauges utilizing Pm-147 operate on the principle that as beta particles pass through a material, a portion of them are absorbed or scattered. The degree of this attenuation is directly proportional to the material's mass per unit area (basis weight).[4][5][6] For materials of known and constant density, this measurement can be directly converted to thickness.[7] This technique is particularly effective for thin films, sheets, and coatings, such as plastics, paper, and thin metals, where more energetic radiation like gamma rays would be too penetrating.[4][5][8]

Core Principle: Beta Attenuation

The fundamental principle involves positioning a sealed Pm-147 source on one side of the material to be measured and a detector on the opposite side.[4][6] The source emits beta particles (electrons) at a constant rate. As these particles traverse the material, their intensity is reduced. The detector measures the intensity of the transmitted radiation, and this value is electronically converted into a measurement of thickness or basis weight.[6] A higher detected radiation level indicates a thinner material, while a lower level signifies a thicker material.[4]

Data Presentation

Quantitative data regarding the radioisotope and typical instrumentation are summarized below.

Table 1: Physical and Radiological Properties of this compound-147

PropertyValueReference
Atomic Number 61[9]
Mass Number 147[9]
Half-Life 2.6 years[2][10]
Decay Mode Beta (β⁻) Emission[2]
Max Beta Energy 225 keV[11]
Gamma Emission None (Negligible)[1]
Density 7.26 g/cm³[1][9]
Melting Point 1042°C[1][9]
Boiling Point 3000°C[1][9]
Shielding Requirement ~0.2 mm of plastic[10]

Table 2: Typical Specifications of a this compound-147 Beta Thickness Gauge

SpecificationTypical Value / TypeReference
Radiation Source 100 MBq this compound-147[12]
Measurement Range Films as thin as 2.54–5.08 μm[4][8]
Detector Type Ionization Chamber or Geiger-Muller Counter[6][12][13]
Measurement Principle Beta Transmission or Backscatter[7][14]
Applications Paper, plastics, thin metal sheets, coatings[4][5][8]
Precision High, suitable for real-time process control[4][5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core concepts and workflows associated with Pm-147 thickness gauging.

G source This compound-147 Sealed Source material Sheet Material (e.g., Paper, Plastic) source->material detector Radiation Detector (Ionization Chamber) material->detector processing Signal Processing & Display Unit detector->processing Ionization Current (Proportional to I) G start Start power_on Power On Instrument start->power_on zero_cal Perform 'Zero' Calibration (Empty Measuring Gap) power_on->zero_cal insert_std Insert Traceable Thickness Standard zero_cal->insert_std span_cal Perform 'Span' Calibration insert_std->span_cal verify Verification Successful? span_cal->verify verify->zero_cal  No, Recalibrate measure Position Sample in Measuring Gap verify->measure  Yes record Acquire and Record Thickness Reading measure->record end End record->end

References

Application Notes and Protocols: Synthesis of Promethium-Doped Phosphors for Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of promethium-doped phosphors. This compound (Pm), a radioactive lanthanide, is utilized for its beta-emitting properties to create self-luminous materials, where the phosphor host is excited by the radioactive decay of the this compound dopant rather than an external light source. These materials have niche applications in long-life power cells ("atomic batteries") and radioluminescent light sources.[1][2][3] This document covers common synthesis methodologies, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal methods, adapted for the use of radioactive this compound. A critical emphasis is placed on the stringent safety protocols required for handling radioactive materials.

A Note on "Signaling Pathways" for the Target Audience: In the context of materials science, a "signaling pathway" refers to the physical mechanism of energy transfer. For this compound-doped phosphors, this involves the emission of a beta particle from a Pm-147 nucleus, the transfer of that particle's kinetic energy to the host phosphor lattice, and the subsequent emission of a photon (light) from an activation center. This is distinct from the biological signaling pathways commonly studied in drug development.

Critical Safety Protocols: Handling this compound-147

WARNING: this compound-147 (¹⁴⁷Pm) is a radioactive isotope. All handling and synthesis must be performed in a designated radiological laboratory by trained personnel in compliance with all institutional, national, and international regulations.

  • Primary Hazard: ¹⁴⁷Pm is a soft beta emitter (Eβ(max) = 0.224 MeV) and does not emit significant gamma radiation. The primary risk is from ingestion, inhalation, or absorption, with bone tissue being a primary target.[1][4]

  • Shielding: The low-energy beta particles can be effectively shielded by materials like plastic (e.g., 0.2 mm of plastic), safety glasses, or the glass walls of standard laboratory vessels.[5]

  • Personal Protective Equipment (PPE): A mandatory PPE ensemble includes a lab coat, disposable gloves (double-gloving recommended), safety glasses, and shoe covers.[4][5]

  • Containment: All experiments must be conducted within a glove box or a fume hood designated for radioactive work to prevent aerosolization and contamination.

  • Monitoring: Use a survey meter with a pancake probe (e.g., a Geiger-Müller counter) to monitor work areas, equipment, and personnel for contamination during and after experiments.[5] Regular wipe tests are essential.

  • Waste Disposal: All waste (solid and liquid) is considered radioactive and must be disposed of according to established radiological waste management protocols. Avoid generating mixed (radioactive and chemical) waste where possible.[5]

  • Emergency Procedures: In case of a spill, evacuate the area, notify the institution's Radiation Safety Officer immediately, and restrict access.[1]

Luminescence Mechanism in this compound-Doped Phosphors

The luminescence in these materials is a form of radioluminescence. The process is initiated by the radioactive decay of the this compound dopant, which serves as an internal energy source. The beta particles emitted travel through the phosphor's host lattice, creating a cascade of electron-hole pairs. These charge carriers migrate through the lattice and transfer their energy to activator ions (if present) or luminescence centers, causing them to excite and then relax by emitting photons (light).[3][6]

G cluster_0 This compound-147 Nucleus cluster_1 Host Phosphor Lattice (e.g., ZnS, Y₂O₃) Pm147 ¹⁴⁷Pm Decay Beta Beta Particle (e⁻) Energy Transfer Pm147->Beta β-decay Host Host Material Activator Luminescence Center Host->Activator Energy Transfer Photon Emitted Photon (Light) Activator->Photon Radiative Relaxation (Luminescence) Beta->Host Excitation of Host

Caption: Energy transfer mechanism in a this compound-doped phosphor.

Synthesis Protocols

The following protocols are adapted from standard phosphor synthesis techniques. The key modification is the introduction of the radioactive this compound precursor, typically as an aqueous solution of this compound(III) nitrate, Pm(NO₃)₃, or this compound(III) chloride, PmCl₃.

Solid-State Reaction Method

This traditional method involves mixing precursor powders and heating them at high temperatures to facilitate diffusion and reaction in the solid state.[7][8] It is suitable for producing thermally stable phosphors.

Protocol: Synthesis of Y₂O₃:Pm³⁺

  • Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity Y₂O₃ and a flux material (e.g., BaF₂).

  • Dopant Addition: In a radiological glovebox, add the required molar percentage of ¹⁴⁷Pm(NO₃)₃ solution to the powder mixture. Mix thoroughly to ensure homogeneity.

  • Drying: Gently heat the mixture at ~120 °C in a drying oven inside the controlled area to evaporate the solvent, resulting in a fine powder.

  • Grinding: Transfer the dry powder to an agate mortar and grind thoroughly for 30-60 minutes to ensure intimate mixing of the precursors.

  • Calcination: Place the ground powder in an alumina crucible and transfer it to a high-temperature furnace. Heat in a controlled atmosphere (e.g., air or N₂/H₂) at 1200-1500 °C for 4-8 hours.

  • Cooling and Final Grinding: Allow the furnace to cool to room temperature. The resulting sintered cake is then ground again into a fine powder, which is the final phosphor product.

G start Weigh Host Precursors (e.g., Y₂O₃) add_pm Add ¹⁴⁷Pm(NO₃)₃ Solution start->add_pm dry Dry Mixture (~120 °C) add_pm->dry grind1 Grind Homogenize dry->grind1 calcine High-Temp Calcination (1200-1500 °C) grind1->calcine grind2 Final Grinding calcine->grind2 end Final Y₂O₃:Pm³⁺ Phosphor grind2->end

Caption: Workflow for the solid-state synthesis of Pm-doped phosphors.

Co-Precipitation Method

This solution-based method involves dissolving precursors and then precipitating them from the solution by adding a precipitating agent. It offers better homogeneity at lower temperatures compared to the solid-state method.[9][10]

Protocol: Synthesis of LaPO₄:Pm³⁺

  • Precursor Solution: Prepare an acidic aqueous solution containing stoichiometric amounts of La(NO₃)₃ and the desired molar percentage of ¹⁴⁷Pm(NO₃)₃.

  • Precipitation: Prepare a separate solution of the precipitating agent, such as (NH₄)₂HPO₄. Slowly add the precipitating agent dropwise to the lanthanide solution under vigorous stirring. A precipitate will form.

  • pH Adjustment: Monitor and adjust the pH of the mixture as needed (e.g., using NH₄OH) to ensure complete precipitation.

  • Aging: Continue stirring the suspension for several hours ("aging") to allow the precipitate to crystallize and grow.

  • Washing: Separate the precipitate from the solution via centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.

  • Drying & Annealing: Dry the washed precipitate at ~100 °C. Subsequently, anneal the dried powder in a furnace at 800-1100 °C for 2-4 hours to improve crystallinity and luminescence.

G start Prepare Precursor Solution (La³⁺, ¹⁴⁷Pm³⁺) precipitate Add Precipitant (e.g., (NH₄)₂HPO₄) start->precipitate age Age Precipitate (Stirring) precipitate->age wash Wash & Centrifuge age->wash dry Dry Powder (~100 °C) wash->dry anneal Anneal (800-1100 °C) dry->anneal end Final LaPO₄:Pm³⁺ Phosphor anneal->end

Caption: Workflow for the co-precipitation synthesis of Pm-doped phosphors.

Sol-Gel Method

The sol-gel process creates a solid material from a colloidal solution (sol) that acts as the precursor for an integrated network (gel). This method allows for excellent mixing at the atomic level and generally requires lower synthesis temperatures.[7][11]

Protocol: Synthesis of Y₃Al₅O₁₂:Pm³⁺ (YAG:Pm)

  • Sol Formation: Dissolve stoichiometric amounts of yttrium nitrate (Y(NO₃)₃), aluminum nitrate (Al(NO₃)₃), and the desired amount of ¹⁴⁷Pm(NO₃)₃ in a solvent (e.g., 2-methoxyethanol).

  • Chelation: Add a chelating agent, such as citric acid or ethylene glycol, to the solution. The molar ratio of citric acid to total metal ions is typically kept at 2:1.

  • Gelation: Heat the solution on a hot plate at 80-100 °C with constant stirring. The solvent will evaporate, and the solution will become more viscous, eventually forming a transparent, homogenous gel.

  • Drying: Dry the gel in an oven at ~150 °C for 24 hours to remove residual solvent, resulting in a solid precursor.

  • Calcination: Calcine the dried gel in a furnace. Gradually heat to ~600 °C to burn off organic residues, then increase the temperature to 1000-1200 °C and hold for 4-6 hours to form the crystalline YAG phase.

G start Mix Metal Nitrates (Y³⁺, Al³⁺, ¹⁴⁷Pm³⁺) in Solvent chelate Add Chelating Agent (e.g., Citric Acid) start->chelate gel Heat to Form Gel (80-100 °C) chelate->gel dry Dry Gel (~150 °C) gel->dry calcine Calcine Precursor (1000-1200 °C) dry->calcine end Final YAG:Pm³⁺ Phosphor calcine->end

Caption: Workflow for the sol-gel synthesis of Pm-doped phosphors.

Hydrothermal Method

This method involves chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel (autoclave). It is effective for synthesizing well-crystallized, nano-sized phosphors.[12][13][14]

Protocol: Synthesis of YVO₄:Pm³⁺

  • Precursor Solution: Prepare an aqueous solution of Y(NO₃)₃ and the required amount of ¹⁴⁷Pm(NO₃)₃. In a separate container, prepare an aqueous solution of Na₃VO₄.

  • Mixing: Slowly add the vanadate solution to the yttrium/promethium solution under vigorous stirring. A surfactant (e.g., PEG) may be added to control particle size.

  • pH Adjustment: Adjust the pH of the resulting suspension to the desired value (e.g., pH 9-11) using NaOH or NH₄OH.

  • Hydrothermal Reaction: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-240 °C for 12-48 hours.

  • Cooling and Washing: After the reaction, allow the autoclave to cool naturally to room temperature. Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven at 80 °C.

G start Prepare Precursor Solutions (Y/¹⁴⁷Pm, Vanadate) mix Mix Solutions & Adjust pH start->mix autoclave Transfer to Autoclave mix->autoclave react Hydrothermal Rxn (180-240 °C) autoclave->react cool Cool, Wash, & Dry react->cool end Final YVO₄:Pm³⁺ Phosphor cool->end

Caption: Workflow for the hydrothermal synthesis of Pm-doped phosphors.

Data Presentation

Quantitative data on this compound-doped phosphors is scarce in recent literature due to the specialized nature and handling requirements of the material. The tables below summarize the key properties of the ¹⁴⁷Pm isotope and provide a comparative overview of synthesis methods.

Table 1: Properties of this compound-147 Isotope

PropertyValueReference(s)
Half-life 2.62 years[15]
Decay Mode Beta (β⁻)[1]
Max. Beta Energy 0.224 MeV[1]
Specific Activity 935 Ci/g (34.6 TBq/g)[1]
Primary Application Beta source, atomic batteries, luminous paints[1][2][15][16]

Table 2: Comparison of Synthesis Methods for Doped Phosphors

MethodTypical Temp. (°C)Particle SizeHomogeneityAdvantagesDisadvantagesReference(s)
Solid-State 1200 - 1600MicronsFairSimple, scalable, good crystallinityHigh temp, impurities from grinding, inhomogeneity[7][17]
Co-Precipitation 800 - 1100 (Anneal)Nano to Sub-micronGoodGood stoichiometry control, lower tempRequires washing, potential for impurities[9][10][18]
Sol-Gel 1000 - 1200 (Calcine)NanometersExcellentHigh purity, atomic-level mixing, uniform sizeHigh cost of precursors, organic burnout needed[7][11]
Hydrothermal 180 - 240NanometersExcellentHigh crystallinity at low temp, size/morphology controlRequires specialized high-pressure equipment[13][14][19]

Characterization of this compound-Doped Phosphors

Standard materials characterization techniques are used, with the caveat that all sample handling must occur in a controlled radiological area.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the host material.

  • Scanning Electron Microscopy (SEM): To analyze the particle size, morphology, and aggregation of the phosphor powders.

  • Radioluminescence Spectroscopy: To measure the light emission spectrum. The sample is placed in a light-tight chamber connected to a spectrometer. No external excitation source is needed as the ¹⁴⁷Pm provides the energy. The resulting spectrum reveals the emission wavelengths characteristic of the phosphor.

  • Luminescence Decay Time: To measure the lifetime of the excited state, which is important for understanding the luminescence efficiency.

Applications

The primary application of this compound-doped phosphors is in devices that require a reliable, long-term, low-intensity light source without external power.

  • Self-Luminous Paints: Used for watch dials, aircraft instruments, and emergency exit signs.[15][16] The beta emission from ¹⁴⁷Pm excites a phosphor like zinc sulfide (ZnS).

  • Atomic Batteries (Betavoltaics): The beta particles emitted by ¹⁴⁷Pm strike a semiconductor material, generating an electrical current. These batteries have a long life and are used in applications where replacement is difficult, such as in pacemakers or spacecraft.[1][2][20]

  • Thickness Gauges: Used in industrial quality control to measure the thickness of materials by quantifying the attenuation of beta particles passing through them.[1][6]

References

Application Notes and Protocols for Promethium in Portable X-ray Fluorescence (pXRF) Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Promethium-147 in Portable X-ray Fluorescence

This compound-147 (Pm-147) is a radioisotope that has historically been utilized as an excitation source in portable X-ray fluorescence (pXRF) analyzers. Unlike modern pXRF instruments that predominantly use miniature X-ray tubes, these earlier devices harnessed the radioactive decay of Pm-147 to generate the X-rays necessary for elemental analysis.

The fundamental principle behind a Pm-147 based pXRF analyzer involves the beta decay of the this compound isotope. Pm-147 emits beta particles (electrons) with a maximum energy of 224.5 keV and an average energy of approximately 62 keV.[1] These beta particles bombard a target material, typically a heavy element, housed within the analyzer. This interaction causes the target material to emit a continuous spectrum of X-rays known as bremsstrahlung radiation, along with characteristic X-rays of the target material.[2][3][4] This secondary X-ray emission is then used to excite the atoms within a sample, causing them to emit their own characteristic fluorescent X-rays. The detector within the pXRF unit then measures the energy and intensity of these fluorescent X-rays to identify and quantify the elemental composition of the sample.

Historically, radioisotope sources like Pm-147 and Cadmium-109 (Cd-109) were the primary excitation sources in portable XRF instrumentation before the advent of stable and powerful miniature X-ray tubes in the early 2000s.[5][6]

Application: In-Situ Analysis of Lead in Paint

One of the most prominent historical applications for pXRF analyzers equipped with a Pm-147 source was the in-situ screening of lead-based paint in residential and industrial settings.[1][7][8] The ability to rapidly and non-destructively assess lead content on painted surfaces made these instruments valuable tools for public health and environmental safety assessments.[9][10][11]

Advantages in Lead Paint Analysis:

  • Portability: Allowed for on-site analysis, eliminating the need to send paint chip samples to a laboratory for initial screening.[1]

  • Non-destructive: The analysis could be performed without damaging the painted surface.[10]

  • Sufficient Energy: The bremsstrahlung X-rays generated from the Pm-147 source were energetic enough to excite the L-shell electrons of lead, enabling its detection.

Limitations:

  • Decaying Source Activity: Pm-147 has a half-life of 2.62 years, meaning the intensity of the excitation source decreases over time, leading to longer measurement times and a gradual decrease in analytical performance.[1]

  • Regulatory Requirements: The use of a radioactive source necessitated licensing, specialized training for operators, and adherence to strict safety and disposal protocols.

  • Interferences: The presence of other elements in the paint or substrate could interfere with the lead measurement. For instance, the presence of bromine could lead to elevated lead readings.[12]

Comparison of Excitation Sources

The choice of excitation source is a critical factor in the performance of a pXRF analyzer. The following table provides a qualitative comparison between this compound-147, Cadmium-109 (another common historical radioisotope source), and modern miniature X-ray tubes.

FeatureThis compound-147 (Pm-147)Cadmium-109 (Cd-109)Miniature X-ray Tube
Principle Beta decay induces bremsstrahlung X-rays in a target.Electron capture decay emits characteristic X-rays.Electron acceleration and deceleration on a target.
Energy Output Continuous bremsstrahlung spectrum.Discrete energy peaks (primarily 22.1, 24.9, and 88 keV).Adjustable voltage and current allow for a tunable bremsstrahlung spectrum and characteristic lines from the anode material.
Half-life 2.62 years[1]463 daysNot applicable (stable)
Intensity Decays over time, requiring longer analysis times as the source ages.[1]Decays over time, requiring source replacement.Stable and consistent high flux.
Regulatory Requires licensing and adherence to radioactive material handling regulations.Requires licensing and adherence to radioactive material handling regulations.Subject to regulations for radiation-generating equipment, which are often less stringent than for radioactive materials.
Cost Initial source cost and eventual disposal costs.Initial source cost and periodic replacement costs.Higher initial instrument cost, but no source replacement or disposal costs.
Flexibility Fixed energy output.Fixed energy output.Adjustable energy output allows for optimization for different elements.

Experimental Protocol: In-Situ Screening of Lead in Paint using a this compound-147 based pXRF Analyzer

This protocol is a generalized procedure based on historical practices and guidelines, such as those from the U.S. Department of Housing and Urban Development (HUD) and the National Institute for Occupational Safety and Health (NIOSH).[7][8][12][13][14]

1. Objective:

To perform a rapid, non-destructive, in-situ screening for the presence of lead in painted surfaces using a portable XRF analyzer with a this compound-147 source.

2. Materials and Equipment:

  • Portable XRF analyzer equipped with a Pm-147 excitation source.

  • NIST Standard Reference Materials (SRMs) for lead in paint (e.g., NIST SRM 2579).[9]

  • Manufacturer-provided calibration check standards.

  • Personal Protective Equipment (PPE) as required by radiation safety protocols.

  • Logbook for recording measurements and quality control data.

3. Pre-Measurement Procedures:

  • Instrument Warm-up: Turn on the pXRF analyzer and allow it to warm up for the manufacturer-specified time to ensure electronic stability.

  • Calibration Check:

    • Analyze the manufacturer-provided "zero" or blank standard to ensure there is no significant lead reading from the instrument itself.

    • Analyze a calibration check standard with a known lead concentration. The reading should be within the manufacturer's specified tolerance (e.g., ±20%) of the certified value.

    • Record all calibration check results in the logbook. If the instrument fails the calibration check, it should not be used until the issue is resolved.

  • Performance Characteristic Sheet (PCS): Refer to the instrument-specific PCS, which provides information on the instrument's performance, including potential inconclusive ranges.[13]

4. Measurement Procedure:

  • Surface Preparation: Ensure the surface to be tested is clean and free of dust, dirt, and moisture, as these can affect the accuracy of the reading.

  • Instrument Positioning: Place the analyzer's measurement window firmly and flush against the painted surface to be tested. Ensure there are no air gaps between the instrument and the surface.

  • Initiate Measurement: Press the trigger or start button to begin the analysis. The measurement time will vary depending on the age of the Pm-147 source and the desired precision. A typical measurement time might range from 30 to 120 seconds.

  • Record Results: Record the lead concentration reading, typically displayed in milligrams per square centimeter (mg/cm²), in the logbook. Also, record the location of the measurement.

  • Multiple Readings: For each testing location, it is good practice to take multiple readings (e.g., three) and calculate the average to improve the reliability of the result.[15]

5. Post-Measurement Procedures:

  • Final Calibration Check: At the end of the measurement session, re-analyze the calibration check standards to ensure the instrument's performance has not drifted.

  • Data Interpretation: Compare the measurement results to the relevant action levels (e.g., the HUD action level of 1.0 mg/cm²).[14]

  • Inconclusive Results: If a reading falls within the instrument's inconclusive range as defined by its PCS, confirmatory testing using a different method (e.g., laboratory analysis of a paint chip sample via atomic absorption spectrometry) is recommended.[7]

  • Instrument Storage: Power down the instrument and store it in its protective case in a secure location as per the radiation safety plan.

Data Presentation

ElementTypical MatrixEstimated Limit of Detection (LOD)
Lead (Pb)Paint Film0.1 - 0.5 mg/cm²

Note: These values are estimates based on historical data and should be used for illustrative purposes only. Actual LODs would need to be determined for each specific instrument and application. For comparison, modern pXRF analyzers with X-ray tubes can achieve LODs for lead in soil well below 20 ppm.[16]

Visualizations

Signaling Pathway of a this compound-147 based pXRF Analyzer

G cluster_source Excitation Source cluster_sample Sample Interaction cluster_detector Detection Pm147 This compound-147 (Pm-147) Source Beta Beta Particle (e⁻) Emission Pm147->Beta Beta Decay Target Bremsstrahlung Target (e.g., Tungsten) Beta->Target Bremsstrahlung Bremsstrahlung X-rays Target->Bremsstrahlung Interaction Sample Sample Atom (e.g., Lead) Bremsstrahlung->Sample Excitation InnerElectron Inner Shell Electron Ejection Sample->InnerElectron Fluorescence Characteristic Fluorescent X-ray InnerElectron->Fluorescence Electron Transition Detector X-ray Detector (e.g., Si-PIN) Fluorescence->Detector Detection Signal Electronic Signal Detector->Signal Analysis Data Processor & Elemental Analysis Signal->Analysis G Start Start WarmUp Instrument Warm-Up Start->WarmUp CalCheck Perform Calibration Check (Blank & Standard) WarmUp->CalCheck SelectArea Select & Prepare Test Area CalCheck->SelectArea Position Position Analyzer Flush with Surface SelectArea->Position Measure Initiate Measurement (30-120 seconds) Position->Measure Record Record Lead Concentration (mg/cm²) Measure->Record Multiple Take Multiple Readings? Record->Multiple Average Average Readings Multiple->Average Yes Compare Compare to Action Level (e.g., 1.0 mg/cm²) Multiple->Compare No Average->Compare Decision Decision Point Compare->Decision Pass Result Below Action Level Decision->Pass < Action Level Fail Result Above Action Level Decision->Fail >= Action Level Inconclusive Result Inconclusive Decision->Inconclusive Inconclusive Range End End Pass->End Fail->End Confirm Confirmatory Lab Analysis Required Inconclusive->Confirm Confirm->End

References

handling and safety protocols for working with promethium-147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for working with Promethium-147 (Pm-147), a beta-emitting radionuclide. The information is intended to guide laboratory personnel in the safe and effective use of this isotope in research and development settings.

Introduction to this compound-147

This compound-147 is a man-made radioactive isotope with a half-life of 2.62 years.[1][2] It decays by emitting beta particles with a maximum energy of 0.224 MeV and an average energy of approximately 62 keV.[2] This low-energy beta emission, with negligible accompanying gamma radiation, makes it a valuable tool in various applications, including nuclear batteries (betavoltaics) and thickness gauging.[2][3][4] However, its radioactive nature necessitates strict adherence to safety protocols to minimize exposure and prevent contamination.

Radiological Safety and Hazard Data

Proper management of the risks associated with Pm-147 requires a thorough understanding of its radiological properties and associated hazards.

Radiological Characteristics
PropertyValueReference
Half-life2.62 years[1][2]
Primary EmissionBeta Particles[1]
Maximum Beta Energy0.224 MeV[2]
Average Beta Energy~62 keV[2]
Gamma EmissionNegligible[2]
Shielding Requirements

The low-energy beta particles emitted by Pm-147 are relatively easy to shield. However, interaction with high atomic number (high-Z) materials can produce Bremsstrahlung X-rays, a form of secondary radiation. Therefore, a low atomic number material is recommended as the primary shield.

Shielding MaterialRequired ThicknessNotesReference
Plastic (e.g., Acrylic, Polystyrene)~0.2 mmSufficient to absorb all beta particles.[1]
AluminumSee Beta Particle Transmission DataLow-Z material suitable for primary shielding.[5]
IronSee Beta Particle Transmission DataHigher-Z material, may produce some Bremsstrahlung.[5]
LeadNot Recommended as Primary ShieldHigh-Z material, will produce significant Bremsstrahlung. If used, it should be as a secondary shield outside a low-Z primary shield.
Beta Particle Transmission Data

The following table summarizes the transmission of Pm-147 beta particles through various thicknesses of aluminum and iron. This data can be used to estimate the effectiveness of shielding.

Absorber Thickness (mg/cm²)Aluminum Transmission (%)Iron Transmission (%)
0100100
555.352.1
1030.627.2
1516.914.2
209.37.4
255.13.9
302.82.0
351.61.1
400.90.6
450.50.3
500.30.2

Data extrapolated from graphical representations in cited literature.[5]

Regulatory Exposure Limits

Adherence to regulatory dose limits is mandatory. The following limits are provided for guidance and may vary by jurisdiction.

Exposure LimitValueReference
Annual Limit on Intake (ALI) - Inhalation7,400,000 Bq (200 µCi)[6]
Annual Limit on Intake (ALI) - Oral Ingestion1,850,000 Bq (50 µCi)[6]
Derived Air Concentration (DAC)148,000 Bq/m³ (4 µCi/m³)[6]

General Handling and Safety Protocols

The ALARA Principle

All work with Pm-147 must adhere to the ALARA (As Low As Reasonably Achievable) principle. This involves minimizing exposure through the integrated use of time, distance, and shielding.

Personal Protective Equipment (PPE)

The minimum required PPE for handling unsealed Pm-147 sources is:

  • Laboratory Coat: Worn fully fastened.

  • Safety Glasses: With side shields.

  • Disposable Gloves: Two pairs are recommended, with the outer pair changed frequently.

  • Closed-toe Shoes

Designated Work Area

All work with unsealed Pm-147 should be conducted in a designated and properly labeled radioactive materials work area.

  • The work surface should be covered with absorbent paper with a plastic backing.

  • All equipment used for Pm-147 work should be dedicated and clearly labeled.

Experimental Protocols

The following are example protocols for common research applications of this compound-147. These should be adapted to specific laboratory conditions and approved by the institution's Radiation Safety Officer (RSO).

Protocol for Preparation of an Unsealed Pm-147 Source for Betavoltaic Cell Testing

This protocol describes the preparation of a thin-film Pm-147 source on a substrate for use in a betavoltaic device.

Materials:

  • This compound-147 chloride (¹⁴⁷PmCl₃) solution of known activity concentration.

  • Substrate (e.g., 4H-SiC betavoltaic cell).[7]

  • Micropipette and tips.

  • Hot plate.

  • Fume hood.

  • Shielded container for source transport.

  • Pancake GM survey meter.

Procedure:

  • Preparation:

    • Don all required PPE.

    • Set up the work area in a certified fume hood.

    • Place the substrate on the hot plate.

    • Perform a pre-work survey of the area to establish background radiation levels.

  • Source Deposition:

    • Using a micropipette, carefully dispense a small, known volume (e.g., 2 µL) of the ¹⁴⁷PmCl₃ solution onto the center of the substrate.[7]

    • Turn on the hot plate to a low temperature (e.g., 125-150 °C) to gently evaporate the solvent.[7]

    • Repeat the deposition and drying steps until the desired total activity is reached.

  • Post-Deposition:

    • Allow the source to cool completely.

    • Survey the source with a pancake GM detector to confirm the presence of radioactivity.

    • Carefully place the source in a shielded container for transport to the testing apparatus.

  • Cleanup:

    • Dispose of all contaminated materials (pipette tips, absorbent paper) in the designated radioactive waste container.

    • Perform a thorough survey of the work area, equipment, and yourself to check for contamination.

    • Decontaminate any areas found to be above background levels.

Protocol for Thickness Measurement using a Beta-Backscatter Gauge with a Pm-147 Source

This protocol outlines the general procedure for using a beta-backscatter gauge equipped with a sealed Pm-147 source to measure the thickness of a thin coating.

Materials:

  • Beta-backscatter thickness gauge with a sealed Pm-147 source.

  • Calibration standards of known thickness.

  • Sample to be measured.

  • Personal dosimeters (body and ring).

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the beta-backscatter gauge is functioning correctly and has a valid calibration certificate.

    • Perform a source check as per the manufacturer's instructions.

    • Calibrate the instrument using a set of standards that bracket the expected thickness of the sample.

  • Measurement:

    • Place the sample in the measurement position of the gauge.

    • Initiate the measurement sequence according to the instrument's operating manual.

    • Record the thickness reading.

    • Repeat the measurement at multiple points on the sample to ensure uniformity.

  • Post-Measurement:

    • Return the source to its shielded storage position.

    • Perform a survey of the work area to ensure no contamination.

    • Log the use of the radioactive source as required by your institution's policies.

Contamination Control and Decontamination

Regular monitoring for contamination is crucial when working with unsealed sources of Pm-147.

Contamination Surveys

Surveys should be performed at the end of each experiment and at a frequency determined by the RSO. A pancake GM detector is the instrument of choice for detecting Pm-147 contamination.[1]

Procedure:

  • Perform an operational check of the survey meter (battery and source check).

  • Measure the background radiation level in an uncontaminated area.

  • Hold the probe approximately 1 cm from the surface being surveyed.

  • Move the probe slowly and systematically over the area, listening for changes in the count rate.

  • Any reading greater than twice the background level should be considered potential contamination and further investigated with a wipe test.

Decontamination Procedure

In the event of personnel or area contamination, the following steps should be taken:

  • Personnel Decontamination:

    • Remove any contaminated clothing.

    • Wash the affected skin area with lukewarm water and mild soap. Do not abrade the skin.[6]

    • Rinse thoroughly and re-survey.

    • If contamination persists, repeat the washing procedure.

    • Notify the RSO immediately.

  • Area Decontamination:

    • Alert others in the area and restrict access.

    • Cover liquid spills with absorbent paper.

    • Wearing appropriate PPE, clean the contaminated area from the outside in using a decontamination solution or soap and water.

    • Place all contaminated cleaning materials in a designated radioactive waste bag.

    • Re-survey the area to confirm that contamination has been removed.

Waste Disposal

All waste contaminated with Pm-147 must be disposed of as radioactive waste in accordance with institutional and regulatory requirements.

  • Solid Waste: Includes gloves, absorbent paper, and other disposable items. Place in a clearly labeled, durable container lined with a plastic bag.

  • Liquid Waste: Must be stored in a labeled, leak-proof container. Do not dispose of liquid radioactive waste down the sanitary sewer unless specifically authorized by the RSO.

  • Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant container labeled for radioactive sharps.

Emergency Procedures

In the event of a major spill, fire, or other emergency involving Pm-147:

  • Stop: Stop work immediately.

  • Warn: Alert others in the vicinity.

  • Isolate: Secure the area to prevent entry.

  • Notify: Contact the RSO and emergency services as appropriate.

  • Monitor: Assemble in a safe location to be monitored for contamination.

Visualizations

Workflow for Handling Unsealed this compound-147

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase prep_ppe Don PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_survey Perform Background Survey prep_area->prep_survey handle_pm Handle Pm-147 Source prep_survey->handle_pm perform_exp Conduct Experiment handle_pm->perform_exp waste_disposal Segregate and Dispose of Waste perform_exp->waste_disposal survey_area Survey Work Area waste_disposal->survey_area decontaminate Decontaminate if Necessary survey_area->decontaminate survey_personnel Survey Personnel survey_area->survey_personnel remove_ppe Remove and Dispose of PPE survey_personnel->remove_ppe

Caption: General workflow for experiments involving unsealed this compound-147.

Spill Response Logic Diagram

G cluster_personnel Personnel Contamination? cluster_area Area Decontamination spill Spill Occurs stop_work Stop Work spill->stop_work warn_others Warn Others stop_work->warn_others isolate_area Isolate Area warn_others->isolate_area personnel_check Check for Personnel Contamination isolate_area->personnel_check decon_personnel Decontaminate Personnel personnel_check->decon_personnel Yes assess_spill Assess Spill Severity personnel_check->assess_spill No notify_rso_personnel Notify RSO decon_personnel->notify_rso_personnel minor_spill Minor Spill Cleanup assess_spill->minor_spill Minor major_spill Major Spill: Evacuate & Notify RSO assess_spill->major_spill Major

References

Application Notes: Production of Promethium-147 from Nuclear Reactor Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promethium-147 (Pm-147), a rare earth element with no stable isotopes, is a valuable byproduct of nuclear fission.[1][2] Its unique properties, including pure beta emission with a half-life of 2.62 years and a lack of significant gamma radiation, make it suitable for a variety of specialized applications.[3][4] These applications include use in nuclear batteries (betavoltaic cells) for powering devices in remote or inaccessible locations like space probes and medical implants, as well as in luminous paints and industrial gauging instruments for measuring the thickness of thin materials.[2][3][5][6][7] This document provides a detailed overview of the production of Pm-147 from nuclear reactor waste, with a focus on the extraction and purification protocols for researchers, scientists, and drug development professionals.

Sources of this compound-147

This compound-147 is not found in significant quantities in nature and must be produced artificially.[1][3] The primary methods for its production are:

  • Fission Byproduct: The most common method for obtaining Pm-147 is through the nuclear fission of uranium-235 (U-235) or plutonium-239 (Pu-239) in nuclear reactors.[1][3] When these atoms undergo fission, they break apart into a variety of smaller isotopes, including Pm-147. It can also be extracted from the waste stream generated during the production of Plutonium-238 (Pu-238) from the irradiation of Neptunium-237 targets.[5][8]

  • Neutron Activation: Pm-147 can also be produced by bombarding enriched Neodymium-146 (Nd-146) with neutrons in a nuclear reactor.[1][4] This process, known as neutron capture, transforms Nd-146 into Nd-147, which then decays into Pm-147 via beta decay.[1][4]

Historically, Russia was a major producer of Pm-147 through fuel reprocessing. However, due to recent disruptions in the international supply chain, the U.S. Department of Energy Isotope Program (DOE IP) has re-established domestic production, primarily at Oak Ridge National Laboratory (ORNL).[3][9] ORNL is currently the sole producer of Pm-147 in the United States.[10]

Quantitative Data

The following tables summarize key quantitative data related to this compound-147.

Table 1: Physical and Radiological Properties of this compound-147

PropertyValue
Half-life2.62 years[4]
Primary Decay ModeBeta Emission[7]
Maximum Beta Energy224.5 keV[4]
Average Beta Energy~62 keV[4]
Gamma Ray Energy121 keV (very weak intensity)[4]
Specific Activity940 Ci/g (for Pm-145, the longest-lived isotope)[4]

Table 2: Production and Separation Data

ParameterValue/Description
Fission Yield from U-2352.2%[11]
Precursor for Neutron ActivationNeodymium-146 (enriched)[4]
Key Radioactive ImpuritiesCurium-244, Europium-154 & 155, Cobalt-60, Iridium-192[11][12]
Recovery of Pm-147 (DTPA)77.8%[13]
Radionuclide Purity of Pm-147 (DTPA)98.6%[13]
Recovery of Pm-147 (NTA)87.3%[13]
Radionuclide Purity of Pm-147 (NTA)99.5%[13]

Experimental Protocols

The separation of Pm-147 from nuclear waste is a complex multi-step process due to the chemical similarity of lanthanides and the high radioactivity of the material. The following protocols are based on methods developed at Oak Ridge National Laboratory and other research institutions.

Protocol 1: Initial Separation from High-Level Liquid Waste

This protocol outlines the initial steps to separate this compound and other trivalent lanthanides and actinides from the bulk of fission products and uranium in a high-level liquid waste (HLLW) stream.

  • Denitration: The acidic radioactive waste solution is first denitrated to reduce the nitric acid concentration.

  • Uranium Extraction: The bulk of the uranium is removed using a solvent extraction process with 30% Tributyl Phosphate (TBP) in kerosene.[13]

  • Fission Product Removal: A subsequent extraction with 50% TBP in dodecane is performed to remove certain fission products like Niobium-95, Ruthenium-103, and Cesium-137.[13]

  • Oxalic Acid Precipitation: The trivalent lanthanides and actinides, including this compound, are precipitated from the solution by the addition of oxalic acid.[13] This step separates them from elements like Strontium-90 and Zirconium-95.[13]

  • Cerium Removal: The precipitated rare earths are redissolved, and Cerium-144 is removed by extraction with a mixture of 0.4M Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and 0.2M TBP.[13]

Protocol 2: Separation of this compound from Other Lanthanides and Actinides

This protocol describes the separation of this compound from other chemically similar elements, a significant challenge in the purification process.[5]

  • Initial Separation in Hot Cells: Due to the high radioactivity of the liquid waste, the initial separation is conducted in heavily shielded hot cells.[8][14] This step aims to separate this compound and other elements with similar chemical properties from the bulk of impurities in the waste solution.[8][14]

  • Curium Removal: A key step is the removal of the radioactive element curium.[8][14]

    • TALSPEAK Process: Historically, the TALSPEAK (Trivalent Actinide Lanthanide Separation with Phosphorus-Reagent Extraction from Aqueous Komplexes) process was used.[8][14] This method extracts Pm-147, leaving the curium behind.[8][14]

    • Camphor-BTP Method: A more recent and efficient method involves using a camphor-BTP ligand to remove curium from the mixture.[8][14] This approach allows for a more effective series of subsequent separations to further purify the Pm-147 with less loss of the desired product.[8][14]

  • Fine Separations in Shielded Caves: After the initial bulk separation and curium removal, further fine separations are performed in a light-duty shielded cave.[8][14]

  • Final Purification in Glove Box: The final purification of Pm-147 is carried out in a glove box.[8][14]

Protocol 3: Chromatographic Purification of this compound-147

This protocol details the use of extraction and ion-exchange chromatography for the final purification of Pm-147.

  • Extraction Chromatography with LN Resin:

    • The acidic solution containing this compound is loaded onto a column with LN extraction resin.[12]

    • Elution with increasing concentrations of hydrochloric acid (HCl), ranging from 0.1 M to 3 M, is used to separate Pm-147 from neodymium and other radionuclide impurities like gadolinium and europium isotopes.[12]

  • Ion-Exchange Chromatography:

    • Further purification can be achieved using a low cross-linking cation exchange resin, such as Dowex 50W-X8.[12][13]

    • Elution is performed with chelating agents like diethylenetriaminepentaacetic acid (DTPA) or nitrilotriacetic acid (NTA) to separate Pm-147 from other rare earth elements.[13] The flow rate, eluent concentration, and pH are critical parameters to control for effective separation.[13]

Visualizations

Diagram 1: Overall Workflow for this compound-147 Production

cluster_reactor Nuclear Reactor cluster_processing Spent Fuel Reprocessing cluster_purification Purification U235 Uranium-235/ Plutonium-239 Fission Nuclear Fission U235->Fission Neutrons Neutron Bombardment Neutrons->Fission SpentFuel Spent Nuclear Fuel Fission->SpentFuel InitialSep Initial Separation SpentFuel->InitialSep PmStream This compound-rich Stream InitialSep->PmStream ChromSep Chromatographic Separation PmStream->ChromSep FinalProduct High-Purity Pm-147 ChromSep->FinalProduct

Caption: High-level overview of Pm-147 production from nuclear fission.

Diagram 2: Chemical Separation Workflow for this compound-147

HLLW High-Level Liquid Waste Denitration Denitration HLLW->Denitration U_Extraction Uranium Extraction (30% TBP/Kerosene) Denitration->U_Extraction FP_Removal Fission Product Removal (50% TBP/Dodecane) U_Extraction->FP_Removal Precipitation Oxalic Acid Precipitation FP_Removal->Precipitation Ce_Removal Cerium Removal (D2EHPA/TBP) Precipitation->Ce_Removal Cm_Removal Curium Removal (camphor-BTP) Ce_Removal->Cm_Removal Chromatography Chromatography (LN Resin / Ion Exchange) Cm_Removal->Chromatography Pure_Pm147 Purified Pm-147 Chromatography->Pure_Pm147

Caption: Detailed steps in the chemical separation and purification of Pm-147.

Diagram 3: Comparison of Curium Separation Methods

G cluster_input Input Stream cluster_talspeak TALSPEAK Process cluster_camphor camphor-BTP Method Input Pm + Cm + Lanthanides TALSPEAK Extracts Pm-147 Input->TALSPEAK Older Method Camphor Removes Curium Input->Camphor Newer, More Efficient Method TALSPEAK_Out1 Pm-147 Stream TALSPEAK->TALSPEAK_Out1 TALSPEAK_Out2 Curium Waste TALSPEAK->TALSPEAK_Out2 Camphor_Out1 Pm-147 Stream (Higher Purity) Camphor->Camphor_Out1 Camphor_Out2 Curium Waste Camphor->Camphor_Out2

Caption: Comparison of TALSPEAK and camphor-BTP methods for curium separation.

References

Application Notes and Protocols for Promethium-147 as an Ionization Source in Electron Capture Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography (GC) for the selective detection of compounds with a high affinity for electrons, particularly halogenated organic compounds, nitro compounds, and organometallic compounds.[1][2] Its remarkable sensitivity, often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range, makes it an invaluable tool in environmental analysis, pharmaceutical research, and quality control for detecting trace levels of pesticides, herbicides, and other contaminants.[1][3] The principle of ECD operation relies on the ionization of a carrier gas by a radioactive source, creating a stable background current of free electrons. When an electronegative analyte elutes from the GC column and enters the detector, it captures these free electrons, causing a decrease in the standing current, which is then measured as a signal.[4][5]

While Nickel-63 (⁶³Ni) is the most commonly used ionization source in modern ECDs, Promethium-147 (¹⁴⁷Pm) has also been utilized, particularly in earlier instruments.[6][7] this compound-147 is a pure beta (β⁻) emitter, which is a desirable characteristic for an ECD ionization source as it minimizes hazardous gamma radiation.[8] This document provides detailed application notes and protocols for the use of this compound-147 as an ionization source in Electron Capture Detectors.

Principle of Operation with this compound-147

An ECD utilizing a ¹⁴⁷Pm source operates on the same fundamental principles as one with a ⁶³Ni source. The core of the detector is a sealed chamber containing a foil impregnated with this compound-147.

  • Ionization of Makeup Gas: The ¹⁴⁷Pm source continuously emits beta particles (electrons). These high-energy electrons collide with the molecules of an inert makeup gas (typically nitrogen or a mixture of argon and methane) flowing through the detector.[9] These collisions ionize the makeup gas molecules, creating a cascade of low-energy thermal electrons and positive ions, resulting in a stable cloud of free electrons within the detector cell.[9][10]

  • Establishment of Standing Current: Two electrodes are positioned within the detector chamber. A pulsed voltage is applied across these electrodes, causing the free electrons to be collected and generating a constant, steady-state background current known as the standing current.[10]

  • Electron Capture by Analyte: When an analyte with high electron affinity (an electronegative compound) elutes from the GC column and enters the detector, it captures the thermal electrons.[8]

  • Signal Generation: The capture of electrons by the analyte molecules reduces the number of free electrons available to contribute to the standing current. This decrease in current is detected by the instrument's electronics. The magnitude of the current reduction is proportional to the concentration of the electronegative analyte in the sample.[1][8] The detector electronics measure the change in the pulse frequency required to maintain a constant current, and this change is converted into a chromatographic peak.[10]

Comparison of Ionization Sources: this compound-147 vs. Nickel-63

While both ¹⁴⁷Pm and ⁶³Ni serve as effective beta-emitting ionization sources for ECDs, they possess distinct physical properties that influence their performance and handling. The choice between these radioisotopes has historically been influenced by factors such as availability, cost, and regulatory requirements.

PropertyThis compound-147 (¹⁴⁷Pm)Nickel-63 (⁶³Ni)
Half-life 2.62 years~100 years
Beta Particle Energy (Maximum) 0.224 MeV0.067 MeV
Beta Particle Energy (Average) ~0.062 MeV~0.017 MeV
Primary Decay Mode Beta (β⁻)Beta (β⁻)
Gamma Emission Extremely weak (0.121 MeV, 0.00285% intensity)None
Typical Activity in ECDs Not commonly specified in recent literature5-15 mCi
Maximum Operating Temperature Generally lower due to the potential for volatility of this compound compoundsUp to 400 °C

Experimental Protocols

The following protocols provide a general framework for the analysis of electronegative compounds, such as organochlorine pesticides, using a Gas Chromatograph equipped with a this compound-147 Electron Capture Detector. These are generalized procedures and may require optimization based on the specific instrument, analytes of interest, and sample matrix.

Sample Preparation (Example: Pesticide Residue in Water)

This protocol is adapted from established methods for organochlorine pesticide analysis.[11][12]

a. Materials:

  • Water sample (1 L)

  • Dichloromethane (DCM), pesticide grade

  • Sodium sulfate, anhydrous

  • Separatory funnel (2 L)

  • Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)

  • Glassware (flasks, vials, etc.)

b. Procedure:

  • Pour the 1 L water sample into the 2 L separatory funnel.

  • Add 60 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower DCM layer into a flask containing anhydrous sodium sulfate to remove residual water.[3]

  • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all extracts.

  • Concentrate the combined extract to a final volume of 1-10 mL using the concentrator apparatus.

  • The concentrated extract is now ready for GC-ECD analysis.

GC-ECD Instrumentation and Operating Parameters

The following are typical starting parameters for the analysis of organochlorine pesticides.

a. Gas Chromatograph:

  • Injector: Split/splitless, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen, high purity (99.999%). Flow rate: 1-2 mL/min.

  • Column: A non-polar or semi-polar capillary column is typically used for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

b. Electron Capture Detector (¹⁴⁷Pm Source):

  • Detector Temperature: 280-320 °C (Note: The maximum operating temperature for a ¹⁴⁷Pm ECD may be lower than for a ⁶³Ni ECD. Consult the instrument manufacturer's specifications).

  • Makeup Gas: Nitrogen or Argon/Methane (95:5), high purity. Flow rate: 25-60 mL/min.[9]

  • Data Acquisition: Use a suitable chromatography data system to record the chromatogram and integrate the peaks.

Calibration and Quantification

a. Calibration Standards:

  • Prepare a series of calibration standards of the target analytes in a suitable solvent (e.g., hexane or isooctane) at concentrations spanning the expected range of the samples. A typical range for pesticide analysis is 0.1 to 100 µg/L.[12]

b. Calibration Curve:

  • Inject each calibration standard into the GC-ECD system.

  • Record the peak area for each analyte at each concentration level.

  • Plot a calibration curve of peak area versus concentration for each analyte.

  • The linearity of the ECD is limited, so a multi-point calibration is essential.[4]

c. Sample Analysis and Quantification:

  • Inject the prepared sample extract into the GC-ECD system.

  • Identify the analytes in the sample by comparing their retention times to those of the standards.

  • Quantify the concentration of each analyte by comparing its peak area to the calibration curve.

Diagrams

ECD_Mechanism cluster_detector ECD Cell Pm147 This compound-147 Source MakeupGas Makeup Gas (N2) Pm147->MakeupGas Beta Emission ThermalElectrons Thermal Electrons MakeupGas->ThermalElectrons Ionization Analyte Electronegative Analyte NegativeIon Negative Analyte Ion Signal Signal (Decreased Current) NegativeIon->Signal Current Reduction ThermalElectronsAnalyte ThermalElectronsAnalyte ThermalElectronsAnalyte->NegativeIon Electron Capture

Caption: Mechanism of Electron Capture Detection with a this compound-147 source.

GC_ECD_Workflow Sample Sample Collection & Preparation GC_Injection GC Injection Sample->GC_Injection Column_Separation Chromatographic Separation GC_Injection->Column_Separation ECD_Detection ECD Detection (Pm-147) Column_Separation->ECD_Detection Data_Acquisition Data Acquisition & Processing ECD_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for GC-ECD analysis.

Source_Comparison Pm147 This compound-147 Half-life: 2.62 years Max Beta Energy: 0.224 MeV Max Temp: Lower Ni63 Nickel-63 Half-life: ~100 years Max Beta Energy: 0.067 MeV Max Temp: Higher (~400°C)

Caption: Key property comparison of this compound-147 and Nickel-63.

Safety Precautions

Working with an ECD containing a radioactive source requires adherence to strict safety protocols to minimize radiation exposure.

  • Licensing: Possession and use of an ECD are regulated by national and local authorities (e.g., the Nuclear Regulatory Commission in the USA). Ensure all necessary licenses are obtained and maintained.[8][13]

  • Leak Testing: The ECD must be periodically leak-tested (typically every 6 months) to ensure the integrity of the sealed source. This should be performed by authorized personnel.[13]

  • Handling: Never attempt to open or dismantle the ECD cell. The radioactive source is sealed within a protective housing.[8]

  • Venting: The ECD effluent should be properly vented to a fume hood to prevent the release of any potential contaminants into the laboratory atmosphere.[14]

  • Temperature Limits: Do not exceed the maximum recommended operating temperature for the detector, as this could damage the source and potentially lead to a leak.[13]

  • Disposal: When the ECD is no longer in use, it must be disposed of as radioactive waste according to regulatory procedures. Contact your institution's radiation safety officer for guidance.

Troubleshooting

Common issues encountered with ECDs include loss of sensitivity, noisy baseline, and peak tailing.

  • Loss of Sensitivity: This can be caused by contamination of the detector cell, leaks in the gas lines, or a degrading radioactive source (more relevant for the shorter half-life ¹⁴⁷Pm).[14]

  • Noisy Baseline: Often caused by contaminated carrier or makeup gas, leaks, or electronic noise. Ensure high-purity gases and check for leaks.[10]

  • Peak Tailing: Can result from active sites in the injector or column, or from a contaminated detector.

A common remedy for a contaminated ECD is thermal cleaning (baking out) at a high temperature (within the manufacturer's specified limits) with a clean gas flow.[15] However, with a ¹⁴⁷Pm source, care must be taken not to exceed its maximum temperature rating.

Conclusion

This compound-147 serves as a viable ionization source for Electron Capture Detectors, offering high sensitivity for the detection of electronegative compounds. While its shorter half-life compared to Nickel-63 necessitates more frequent source replacement, the fundamental principles of operation and the analytical protocols are largely similar. By following the outlined procedures and adhering to strict safety guidelines, researchers can effectively utilize GC-ECD with a this compound-147 source for a wide range of applications requiring trace-level analysis.

References

Application Notes and Protocols for Promethium in Space Exploration and Satellites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of promethium, specifically the isotope this compound-147 (Pm-147), in the context of space exploration and satellite technology. The information is intended for a technical audience and includes summaries of quantitative data, experimental protocols derived from published research, and visualizations of key processes.

Introduction to this compound in Aerospace Applications

This compound is a rare earth element with no stable isotopes. Its most useful isotope, this compound-147, is a pure beta emitter with a half-life of 2.62 years and an average beta energy of 62 keV. This characteristic makes it a valuable material for specialized applications where a reliable, long-term, and low-power energy source is required, particularly in environments where maintenance is impossible, such as in space. Key applications in space exploration include power sources for satellites and probes, radioluminescent materials for instrument illumination, and as a heat source for maintaining optimal operating temperatures of spacecraft components.

Power Sources for Satellites and Space Probes

This compound-147 is utilized in two primary types of power sources for space applications: betavoltaic batteries and, to a lesser extent, radioisotope thermoelectric generators (RTGs). It has also been considered as a heat source for radioisotope heater units (RHUs).

Betavoltaic Batteries

Betavoltaic batteries, or "atomic batteries," directly convert the kinetic energy of beta particles emitted by a radioactive source into electrical energy using a semiconductor junction. These devices are known for their long operational life and reliability, making them suitable for powering low-power electronics on satellites and deep-space probes.

Parameter"Betacel" (Early 1970s)4H-SiC Prototype (2021)
Semiconductor Silicon (Si)Silicon Carbide (4H-SiC)
Power Output 50 - 400 µW~3.2 µW/cm²
Power Density 0.025 mW/cm³Extrapolated to ~64 µW/cm³
Voltage 5.0 VNot specified
Efficiency ~2%~1.04%
Half-Life 2.62 years (isotope)2.62 years (isotope)

This protocol is derived from the experimental procedures described by Litz, et al. (2021).

Objective: To fabricate and characterize a betavoltaic device using a this compound-147 source and a 4H-SiC semiconductor.

Materials and Equipment:

  • This compound-147(III) chloride (PmCl₃) in a mild HCl solution (e.g., 0.5 M)

  • 4H-SiC betavoltaic cells

  • Micropipette

  • Heat plate

  • Fume hood

  • Light-tight and airtight enclosure

  • Desiccant (e.g., Drierite, silica gel)

  • Microscope cameras

  • Keithley 6485 Picoammeter or equivalent for I-V curve measurements

  • Borosilicate reservoir (e.g., 3 mm inner diameter, 700 µm height)

  • UV curable epoxy

Procedure:

  • Preparation of the Pm-147 Source:

    • The PmCl₃ solution is washed with distilled water and dried three times to remove the HCl.

    • The dried PmCl₃ is re-suspended in a 1:5 volume ratio of toluene to ethanol.

  • Assembly of the Betavoltaic Cell:

    • All assembly and testing are performed inside a fume hood.

    • A borosilicate reservoir is adhered to the surface of a 4H-SiC cell using UV curable epoxy.

    • The assembled cell is placed in a light-tight and airtight enclosure with desiccant to ensure a dark and low-moisture environment.

  • Deposition of the Pm-147 Source:

    • Using a micropipette, dispense a known volume (e.g., 2 µL droplets) of the PmCl₃ solution into the reservoir on the 4H-SiC cell.

    • The device is placed on a heat plate at 125-150 °C to evaporate the solvent, leaving a coating of PmCl₃.

    • Microscope cameras are used to monitor the deposition and uniformity of the radioisotope layer.

  • Electrical Characterization:

    • After each deposition and drying cycle, the betavoltaic cell is placed in the light-tight, airtight enclosure.

    • Current-voltage (I-V) curves are measured using a picoammeter to determine the maximum power point (MPP).

    • This process of deposition and measurement is repeated to achieve the desired total activity.

    • For long-term testing, the device is connected to the picoammeter to monitor current output and assess degradation over time.

Safety Precautions:

  • All handling of this compound-147 must be conducted in a designated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including disposable gloves, a lab coat, and safety glasses, is mandatory.

  • A radiation survey meter with a Geiger-Mueller pancake probe should be used to monitor for contamination.

  • Shielding for the low-energy beta particles from Pm-147 can be achieved with a thin layer of plastic (e.g., 0.2 mm). However, be aware of the production of Bremsstrahlung (X-rays) when beta particles interact with shielding materials.

Betavoltaic_Fabrication_Workflow cluster_prep Source Preparation cluster_assembly Device Assembly cluster_deposition Radioisotope Deposition cluster_test Characterization start Start: Procure Pm-147 (as PmCl3 in HCl) wash Wash and Dry PmCl3 (3x) to remove HCl start->wash resuspend Re-suspend in Toluene/Ethanol (1:5) wash->resuspend dispense Dispense PmCl3 Solution into Reservoir resuspend->dispense Prepared Source procure_cell Procure 4H-SiC Betavoltaic Cell adhere_reservoir Adhere Borosilicate Reservoir with UV Epoxy procure_cell->adhere_reservoir place_in_enclosure Place Assembly in Airtight/Light-tight Enclosure adhere_reservoir->place_in_enclosure place_in_enclosure->dispense Assembled Cell evaporate Evaporate Solvent on Heat Plate (125-150°C) dispense->evaporate monitor Monitor Deposition with Microscopes evaporate->monitor measure_iv Measure I-V Curve to Determine Max Power Point monitor->measure_iv Coated Cell repeat Repeat Deposition/Measurement for Desired Activity measure_iv->repeat long_term_test Long-term Monitoring for Degradation repeat->long_term_test

Caption: Workflow for the fabrication and testing of a Pm-147 betavoltaic device.

Radioluminescent Light Sources

This compound-147 is used in radioluminescent paints, which provide a continuous, self-sustaining light source without the need for external power. This is achieved by mixing the beta-emitting Pm-147 with a phosphor material, typically zinc sulfide (ZnS). The beta particles excite the phosphor, causing it to luminesce. This technology was famously used to illuminate instrument panels and switches on the Apollo Lunar Module.

ParameterValue
Isotope This compound-147
Phosphor Zinc Sulfide (ZnS)
Radioactive Half-Life 2.62 years
Effective Luminous Half-Life ~1.05 years
Form Pm-147 in ceramic microspheres mixed into a polymer paint

This protocol is derived from the description of the paint used for lensatic compasses, which is analogous to aerospace applications.

Objective: To prepare and apply a this compound-147 based radioluminescent paint.

Materials and Equipment:

  • This compound-147 encapsulated in radiating microspheres (e.g., 3M Brand)

  • Zinc sulfide (ZnS) phosphor

  • Polymer binder/vehicle

  • Mixing vessel

  • Application tools (e.g., fine brushes, screen printing equipment)

  • Fume hood

  • PPE (gloves, lab coat, safety glasses)

  • Radiation survey meter

Procedure:

  • Paint Formulation:

    • Inside a fume hood, carefully measure the required amounts of Pm-147 microspheres, zinc sulfide phosphor, and polymer binder. The exact ratios will depend on the desired brightness and longevity.

    • Gently but thoroughly mix the components in the mixing vessel until a homogenous paint is achieved. Avoid aggressive mixing that could fracture the microspheres.

  • Surface Preparation:

    • Ensure the substrate to be painted (e.g., instrument dial, switch tip) is clean, dry, and free of contaminants.

  • Application:

    • Apply the formulated paint to the prepared surface using the chosen application method.

    • The thickness of the paint layer will affect the brightness of the luminescence.

  • Curing:

    • Allow the paint to cure according to the binder manufacturer's instructions. This may involve air drying or a low-temperature baking process.

  • Quality Control:

    • Once cured, visually inspect the painted component in a dark environment to ensure uniform luminescence.

    • Use a photometer to measure the initial brightness and to track luminous decay over time.

Radioluminescent_Paint_Workflow cluster_formulation Paint Formulation cluster_application Application Process cluster_qc Quality Control start Start: Procure Pm-147 Microspheres measure Measure Microspheres, ZnS Phosphor, and Binder start->measure mix Gently Mix Components to Homogeneity measure->mix prep_surface Clean and Prepare Substrate Surface mix->prep_surface Formulated Paint apply_paint Apply Paint (Brush/Screen Printing) prep_surface->apply_paint cure_paint Cure Paint as per Binder Specifications apply_paint->cure_paint inspect Visual Inspection for Uniform Luminescence cure_paint->inspect Cured Component measure_brightness Measure Initial Brightness with Photometer inspect->measure_brightness track_decay Track Luminous Decay Over Time measure_brightness->track_decay

Caption: General workflow for the preparation and quality control of Pm-147 radioluminescent paint.

Radioisotope Heater Units (RHUs)

Radioisotope Heater Units are small devices that use the heat generated from the decay of a radioisotope to keep spacecraft components and instruments within their operational temperature range, especially in the extreme cold of deep space. While plutonium-238 is the most common fuel for RHUs, this compound-147 has been used and considered for this application due to its simpler shielding requirements.

ParameterLight Weight RHU (Pu-238)Pm-147 Radioisojet Heat Source
Isotope Plutonium-238This compound-147
Form PuO₂ pelletPm₂O₃ capsule
Thermal Power ~1 Watt~60 Watts (design)
Mass ~40 gramsNot specified
Dimensions 2.6 cm (dia) x 3.2 cm (h)Not specified
Half-Life 87.7 years2.62 years

Objective: To integrate a Pm-147 RHU to maintain the thermal stability of a spacecraft component.

Materials and Equipment:

  • Encapsulated Pm-147 heat source (e.g., Pm₂O₃ in a welded capsule)

  • Thermal insulation materials (e.g., multi-layer insulation)

  • Heat transfer components (e.g., conductive straps)

  • Temperature sensors

  • Spacecraft structure or component to be heated

  • Remote handling tools for the RHU

Procedure:

  • Thermal Analysis:

    • Model the thermal environment of the spacecraft and the component to determine the required heat input.

    • Design the placement and heat transfer pathway from the RHU to the component to achieve the desired temperature profile.

  • RHU Encapsulation and Safety Verification:

    • The Pm₂O₃ is encapsulated in a robust, corrosion-resistant material.

    • The capsule must undergo rigorous testing (e.g., vibration, impact, thermal) to ensure containment under all potential launch and operational scenarios.

  • Integration:

    • Using remote handling tools, carefully install the RHU into its designated location on the spacecraft structure.

    • Connect the heat transfer components from the RHU to the target component.

    • Install temperature sensors to monitor the performance of the RHU and the temperature of the component.

  • System-Level Testing:

    • Conduct thermal vacuum testing of the spacecraft with the integrated RHU to verify its performance in a simulated space environment.

    • Monitor temperature data to ensure the component is maintained within its operational range.

RHU_Integration_Workflow cluster_design Design and Analysis cluster_fabrication RHU Fabrication and Safety cluster_integration Spacecraft Integration cluster_verification System Verification start Start: Define Component Heating Requirement thermal_model Perform Thermal Analysis of Spacecraft Component start->thermal_model design_placement Design RHU Placement and Heat Transfer Path thermal_model->design_placement fabricate_source Fabricate Pm2O3 Fuel Pellet design_placement->fabricate_source Design Specs encapsulate Encapsulate in Welded Capsule fabricate_source->encapsulate safety_test Conduct Safety Verification (Vibration, Impact, Thermal) encapsulate->safety_test install_rhu Install RHU using Remote Handling Tools safety_test->install_rhu Qualified RHU connect_heat_path Connect Heat Transfer Components install_rhu->connect_heat_path install_sensors Install Temperature Sensors connect_heat_path->install_sensors thermal_vac Conduct Thermal Vacuum Testing of Integrated Spacecraft install_sensors->thermal_vac Integrated System monitor_temp Monitor Temperature Data to Verify Performance thermal_vac->monitor_temp

Caption: Conceptual workflow for the integration of a Pm-147 Radioisotope Heater Unit.

Simulation of Space Radiation

This compound-147 has been used as a prototype radiation source to simulate space conditions on Earth. The beta radiation from Pm-147 can be used in biological experiments to study the effects of long-term exposure to radiation on human cells, which is a critical concern for long-duration interplanetary missions, such as a mission to Mars.

Objective: To assess the biological effects of beta radiation on a cell culture using a this compound-147 source.

Materials and Equipment:

  • Sealed and calibrated this compound-147 beta source.

  • Lead or plastic shielding for the source.

  • Cell culture flasks or plates with the biological samples (e.g., human embryonic kidney cells).

  • Incubator.

  • Dosimetry equipment (e.g., thermoluminescent dosimeters) to measure the absorbed dose.

  • Biological analysis equipment (e.g., microscope, flow cytometer).

Procedure:

  • Experimental Setup:

    • Design an irradiation setup that provides a uniform dose rate to the biological samples. This may involve a specific source-to-sample distance and collimation of the beta radiation.

    • Place dosimeters at the same position as the samples to accurately measure the absorbed dose.

  • Irradiation:

    • Place the cell culture flasks/plates in the irradiation setup.

    • Expose the samples to the this compound-147 source for a predetermined time to achieve the desired total dose.

    • A control group of cells should be handled identically but not exposed to the radiation source.

  • Post-Irradiation Analysis:

    • After irradiation, return the cells to an incubator.

    • At various time points post-irradiation, assess the biological endpoints of interest. These may include:

      • Cell viability and proliferation assays.

      • DNA damage assessment (e.g., gamma-H2AX foci staining).

      • Assays for apoptosis or other forms of cell death.

      • Gene expression analysis.

  • Data Analysis:

    • Compare the results from the irradiated samples to the control group to determine the biological effects of the beta radiation dose.

Safety and Handling

This compound-147 is a radioactive material and must be handled with appropriate safety precautions.

  • External Hazard: Pm-147 is a low-energy beta emitter. The beta particles can be shielded by a thin layer of low-Z material like plastic or acrylic. However, the interaction of beta particles with shielding can produce Bremsstrahlung (X-rays), which may require additional shielding with a higher-Z material like lead.

  • Internal Hazard: Ingestion or inhalation of this compound-147 is a significant hazard. Therefore, handling of unsealed sources must be performed in a fume hood or glove box.

  • Contamination Control: Regular monitoring of the work area and personnel with a suitable radiation detector is essential to prevent the spread of contamination.

  • Dosimetry: Personnel working with this compound-147 should wear whole-body and extremity dosimeters to monitor their radiation exposure.

Application Notes and Protocols for Studying Promethium's Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols required for the safe and effective study of the chemical reactions of promethium. Given its high radioactivity and scarcity, research on this compound has been limited. However, recent advancements have enabled the characterization of its coordination chemistry in aqueous solutions, opening new avenues for research.

Introduction to this compound Chemistry

This compound (Pm) is a lanthanide element with atomic number 61. All of its isotopes are radioactive, with this compound-147 (¹⁴⁷Pm) being the most significant for research due to its relatively long half-life of 2.62 years and its emission of low-energy beta particles.[1][2] Chemically, this compound is similar to other lanthanides, exhibiting a stable +3 oxidation state in its compounds.[3][4] Its salts are typically pink or red in color.[5]

The primary challenge in studying this compound is its radioactivity, which necessitates specialized handling facilities and stringent safety protocols to prevent radiation exposure and contamination.[1][6] Furthermore, this compound is typically synthesized in nuclear reactors as a fission product of uranium and must be meticulously separated from other lanthanides, particularly neodymium and samarium, which is a non-trivial process.[1][4][7]

Recent breakthroughs at Oak Ridge National Laboratory (ORNL) have demonstrated the first successful characterization of a this compound coordination complex in an aqueous solution.[2][8][9] This was achieved by using a specific organic ligand to form a stable complex with ¹⁴⁷Pm, which was then analyzed using synchrotron X-ray absorption spectroscopy.[2][10][11] These findings provide a foundational methodology for future investigations into this compound's chemical behavior.

Safety Precautions and Handling

Due to its radioactivity, all work with this compound must be conducted in appropriately equipped radiological laboratories.

Key Safety Measures:

  • Containment: All experiments should be performed within a certified glovebox or a hot cell to contain the radioactive material and prevent inhalation or ingestion.[1][12]

  • Shielding: Beta radiation from ¹⁴⁷Pm can be shielded with materials like plastic (0.2 mm is sufficient).[6] However, the interaction of beta particles with high atomic number materials can produce secondary X-rays (Bremsstrahlung), which may require additional shielding.[12][13][14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and disposable gloves, is mandatory.[6][15] When handling larger quantities, specialized protective clothing may be necessary.

  • Dosimetry: Personnel must wear whole-body and extremity dosimeters to monitor radiation exposure.[6] Regular bioassays (e.g., urine analysis) may be required to check for internal contamination.[6]

  • Contamination Monitoring: Work areas and personnel must be monitored for radioactive contamination using appropriate detectors, such as a Geiger-Mueller pancake probe, both during and after experiments.[6][12]

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and national regulations.

Experimental Setup

The experimental setup for studying this compound's chemical reactions will largely depend on the specific investigation. However, a general workflow can be outlined based on recent successful studies.

Core Components:

  • Radiological Laboratory: A laboratory specifically designed and licensed for handling unsealed radioactive sources.

  • Glovebox/Hot Cell: To provide a contained and shielded environment for all manipulations of this compound.

  • Analytical Instrumentation: Access to advanced analytical techniques is crucial for characterizing this compound compounds. Given the challenges of working with radioactive materials, techniques that are sensitive and can be performed on small sample sizes are preferred.

    • Synchrotron X-ray Absorption Spectroscopy (XAS): This has proven to be a powerful technique for determining the coordination environment and bond lengths of this compound in solution.[2][10][11]

    • UV-Vis Spectroscopy: Can be used to study the electronic structure of this compound complexes.

    • Radiometric Techniques: Liquid scintillation counting or gamma spectroscopy (if applicable for the isotopes present) to quantify the amount of this compound.

Experimental Protocols

The following protocols are based on the successful characterization of a this compound complex and provide a template for future studies.

This compound-147 Purification

This compound is typically obtained from processed nuclear fuel and requires purification from other fission products and lanthanides.

Methodology: Liquid-Liquid Extraction or Extraction Chromatography

  • Initial Separation: this compound can be separated from bulk fission products using techniques like liquid-liquid extraction with tributyl phosphate (TBP) in a high-concentration nitric acid medium.[16][17]

  • Lanthanide Separation: Due to the chemical similarity of lanthanides, their separation is challenging. Extraction chromatography is an effective method.

    • Stationary Phase: A resin impregnated with an extractant such as HDEHP (di-(2-ethylhexyl) phosphoric acid).[18]

    • Mobile Phase: An acidic solution (e.g., nitric acid or hydrochloric acid).[18][19]

  • Elution: By carefully controlling the acidity of the mobile phase, the lanthanides can be selectively eluted from the column, allowing for the isolation of a pure this compound fraction.[18]

  • Purity Assessment: The purity of the separated this compound should be assessed using techniques like gamma spectroscopy to check for radionuclide impurities and mass spectrometry for isotopic composition.

Synthesis of a this compound Coordination Complex in Aqueous Solution

This protocol outlines the formation of a stable this compound complex for subsequent analysis.

Reagents and Materials:

  • Purified ¹⁴⁷Pm(NO₃)₃ solution in dilute nitric acid.

  • A suitable complexing ligand. Recent studies have successfully used a diglycolamide-based ligand (e.g., PyDGA).[2][8]

  • pH buffer solution (e.g., acetate buffer).

  • Deionized water.

Procedure:

  • In a glovebox, transfer a known amount of the purified ¹⁴⁷Pm solution to a reaction vial.

  • Add a solution of the ligand in a stoichiometric excess to ensure complete complexation.

  • Adjust the pH of the solution to the optimal range for complex formation using the buffer solution. The optimal pH will depend on the specific ligand used.

  • Gently agitate the solution to ensure homogeneity.

  • Allow the reaction to equilibrate. The time required will depend on the kinetics of the complexation reaction.

Data Presentation

Quantitative data from the study of this compound's chemical reactions should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Properties of this compound-147

PropertyValue
Atomic Number61
Atomic Mass~147 u
Half-life2.62 years[10]
Decay ModeBeta emission
Beta Energy (max)0.224 MeV
Primary ApplicationsResearch, nuclear batteries, luminous paint[2][20]

Table 2: Experimental Conditions for this compound Complexation

ParameterValue
This compound Isotope¹⁴⁷Pm
Initial this compound Concentration[Specify]
Ligand[e.g., PyDGA]
Ligand-to-Metal Ratio[Specify]
SolventAqueous
pH[Specify]
TemperatureRoom Temperature
Reaction Time[Specify]

Table 3: Spectroscopic Data for the this compound Complex

Analytical TechniqueObserved DataInterpretation
X-ray Absorption SpectroscopyPm-O bond length: [Specify] Å[e.g., Confirms coordination environment]
Coordination Number: [Specify][e.g., Nine-coordinate complex]
UV-Vis SpectroscopyAbsorption Maxima: [Specify] nm[e.g., f-f transitions]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Purification cluster_reaction Chemical Reaction cluster_analysis Analysis U-235 Fission U-235 Fission Fission Products Fission Products U-235 Fission->Fission Products Separation Lanthanide Separation (Extraction Chromatography) Fission Products->Separation Pure Pm-147 Purified ¹⁴⁷Pm Solution Separation->Pure Pm-147 Complexation Aqueous Complexation Pure Pm-147->Complexation Ligand Ligand Ligand->Complexation Pm-Complex ¹⁴⁷Pm-Ligand Complex Complexation->Pm-Complex XAS Synchrotron XAS Pm-Complex->XAS Data Structural Data (Bond Lengths, CN) XAS->Data

Caption: Workflow for the synthesis, reaction, and analysis of a this compound complex.

Logical Relationship of Safety Measures

safety_measures This compound Handling This compound Handling Radiation Hazard Radiation Hazard This compound Handling->Radiation Hazard Containment Glovebox / Hot Cell Radiation Hazard->Containment Shielding Beta Shielding (e.g., Plastic) Radiation Hazard->Shielding PPE Personal Protective Equipment Radiation Hazard->PPE Monitoring Dosimetry & Contamination Surveys Radiation Hazard->Monitoring Safe Operation Safe Operation Containment->Safe Operation Shielding->Safe Operation PPE->Safe Operation Monitoring->Safe Operation

Caption: Key safety principles for handling radioactive this compound.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Promethium from Other Lanthanides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of promethium from other lanthanides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental separation of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation and purification of this compound.

Problem 1: Poor Separation Efficiency Between this compound and Adjacent Lanthanides (e.g., Neodymium, Samarium)

Symptoms:

  • Overlapping elution peaks in chromatography.

  • Low purity of the this compound fraction, confirmed by radiometric or mass spectrometric analysis.

  • Incomplete removal of neodymium or samarium in solvent extraction.

Possible Causes:

  • Chemical Similarity: Lanthanides, including this compound, exhibit very similar chemical properties and ionic radii due to the lanthanide contraction, making them difficult to separate.[1][2][3][4][5][6][7] The common +3 oxidation state further complicates differentiation.[7]

  • Inadequate Separation Technique: The chosen separation method may not be optimized for the specific mixture of lanthanides.

  • Suboptimal Reagent Concentration: Incorrect concentrations of extractants, eluting agents, or pH levels can significantly reduce separation factors.

Solutions:

  • Optimize Ion Exchange Chromatography:

    • Eluent Selection: Employ chelating agents like diethylenetriaminepentaacetic acid (DTPA) or α-hydroxyisobutyrate (α-HIBA) which have shown success in separating adjacent lanthanides.[8][9]

    • Resin Choice: Use a high cross-linking cation exchange resin for better resolution.[10]

    • Temperature Control: Operating at elevated temperatures can improve separation efficiency and reduce processing time, which is crucial for minimizing resin radiolysis when handling radioactive this compound.[11]

  • Refine Solvent Extraction Parameters:

    • Extractant System: Utilize effective extractants such as tri-n-butyl phosphate (TBP) or di(2-ethylhexyl) phosphoric acid (HDEHP).[12][13] A process using 100% TBP with nitric acid of 12 N or higher has been developed for this purpose.[12]

    • Multi-stage Countercurrent Extraction: Implement a multi-stage approach to enhance separation. A two-cycle process can be effective, with the first cycle targeting the removal of lighter elements like neodymium and the second for heavier elements like samarium.[12][14]

Problem 2: Low Yield of Recovered this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than the expected theoretical yield.

Possible Causes:

  • Incomplete Elution or Stripping: this compound may be retained on the chromatography column or in the organic phase during solvent extraction.

  • Precipitation Losses: In processes involving precipitation steps, such as with oxalic acid, some this compound may be lost if conditions are not carefully controlled.[15]

  • Radiolysis: The radioactive nature of this compound can lead to the degradation of separation materials (e.g., ion exchange resins), which can affect their performance and lead to losses.[11]

Solutions:

  • Optimize Elution/Stripping:

    • In ion exchange, ensure the eluent strength and volume are sufficient to completely remove this compound from the resin.

    • In solvent extraction, use a suitable stripping solution, such as dilute nitric acid, to recover this compound from the organic phase.[12]

  • Careful Control of Precipitation: Monitor and control pH, temperature, and reagent concentrations during any precipitation steps to maximize the recovery of the desired this compound fraction.[15]

  • Minimize Process Time: To counteract the effects of radiolysis, streamline the separation process to be as short as possible.[11]

Problem 3: Contamination of this compound with Other Fission Products or Impurities

Symptoms:

  • Presence of unexpected radioactive isotopes (e.g., 153Gd, 154/155Eu, 192Ir, 60Co, 144Ce) in the final this compound product.[10][15]

Possible Causes:

  • Incomplete Initial Purification: The initial feedstock may contain a complex mixture of fission products that are not fully removed in the primary separation steps.

  • Co-elution or Co-extraction: Some impurities may have similar chemical behaviors to this compound under the chosen separation conditions.

Solutions:

  • Multi-step Purification Process: A combination of different separation techniques is often necessary. For instance, an initial extraction with TBP can remove uranium and other elements, followed by precipitation and further extraction steps to eliminate specific contaminants like cerium.[15]

  • Sequential Chromatography: Use multiple chromatography columns with different resins or elution conditions to target specific impurities. For example, an LN extraction resin can be used to separate this compound from other lanthanides, followed by a cation exchange resin to remove other radioisotopes.[10]

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound from other lanthanides?

A1: The primary challenge lies in the remarkable chemical similarity among lanthanides.[1][2][3][4][5][6] This is due to the "lanthanide contraction," which results in a gradual decrease in ionic radius across the series. Consequently, this compound and its neighboring lanthanides, such as neodymium and samarium, have very similar sizes and predominantly exist in a +3 oxidation state, making their separation difficult.[7]

Q2: What are the most common methods for separating this compound?

A2: The most established and effective methods are ion exchange chromatography and solvent extraction.[10][12][13][16][17][18] Ion exchange, often using chelating agents as eluents, provides high-purity separations.[8][11] Solvent extraction is a well-developed technology for large-scale production and can achieve good separation with multi-stage countercurrent setups.[1][12]

Q3: What kind of purity and yield can be expected from these separation processes?

A3: The achievable purity and yield depend on the complexity of the initial mixture and the number of separation stages. For example, a two-cycle solvent extraction process with 20 stages in the first cycle and 34 in the second can potentially yield 90% this compound with 83% purity.[12][14] Increasing the number of stages in the first cycle to 34 could improve the yield to 93% with 99% purity.[12][14] In another instance, two rounds of purification using LN extraction resin and cation exchange resin were estimated to provide a mass separation factor of over 104 between this compound and neodymium.[10]

Q4: How does the radioactivity of this compound affect the separation process?

A4: The radioactivity of this compound, particularly 147Pm, can cause radiolysis of the separation materials, such as the ion exchange resin.[11] This degradation can reduce the efficiency and lifespan of the materials. Therefore, it is advantageous to use separation processes that are relatively fast to minimize this effect.[11]

Q5: Are there any newer or alternative methods being explored for this compound separation?

A5: Yes, research is ongoing to develop more efficient and environmentally friendly separation techniques. One area of interest is selective biosorption, which uses microorganisms to selectively bind to specific lanthanides.[6] While still in the research phase, this approach holds promise for future applications.

Quantitative Data Summary

Separation MethodReagents/SystemTarget SeparationNumber of Stages/RoundsAchievable PurityAchievable Yield/Separation FactorReference
Solvent Extraction100% Tri-n-butyl phosphate (TBP), ≥12 N Nitric AcidPm from Neodymium and Samarium20 (Cycle 1), 34 (Cycle 2)83%90%[12][14]
Solvent Extraction100% Tri-n-butyl phosphate (TBP), ≥12 N Nitric AcidPm from Neodymium and Samarium34 (Cycle 1), 34 (Cycle 2)99%93%[12][14]
Extraction and Ion Exchange ChromatographyLN extraction resin (HCl media), Cation exchange resinPm from Neodymium and other impurities2 rounds of purification-Mass separation factor of >104 (Pm/Nd)[10]
Chromatographic Ion Exchange-This compound final purification-98% (by weight)-[19]

Experimental Protocols

Key Experiment: Separation of this compound from Neodymium using Solvent Extraction

This protocol is a generalized representation based on established methods.

Objective: To separate this compound from a mixture containing neodymium using a multi-stage countercurrent solvent extraction process.

Materials:

  • Feed solution containing this compound and neodymium in nitric acid.

  • Organic solvent: 100% Tri-n-butyl phosphate (TBP).

  • Scrub solution: Nitric acid (concentration to be optimized).

  • Stripping solution: Dilute nitric acid.

  • Mixer-settler units or similar countercurrent extraction apparatus.

Methodology:

  • Feed Preparation: The irradiated target material containing this compound and neodymium is dissolved to form an acidic solution, typically in nitric acid.

  • Extraction Cycle (Cycle 1 - Removal of lighter elements like Neodymium): a. The aqueous feed solution is introduced into a multi-stage countercurrent extraction system (e.g., 20-34 stages).[12][14] b. The organic phase (100% TBP) flows countercurrently to the aqueous phase. c. This compound, being slightly more extractable than neodymium in this system, preferentially moves into the organic phase. d. A scrub solution of nitric acid is used to remove any co-extracted neodymium from the organic phase.

  • Stripping: a. The this compound-loaded organic phase from the first cycle is then contacted with a dilute nitric acid stripping solution. b. This compound is transferred back into the aqueous phase, now separated from the bulk of the neodymium.

  • Second Extraction Cycle (Cycle 2 - Removal of heavier elements like Samarium): a. The aqueous solution from the stripping step, now enriched in this compound, is used as the feed for a second multi-stage countercurrent extraction cycle (e.g., 34 stages).[12][14] b. This cycle is designed to separate this compound from any heavier lanthanides that may be present, such as samarium. Samarium, being more extractable than this compound, will be retained in the organic phase.

  • Final Stripping: a. The this compound-rich aqueous phase from the second cycle is collected. b. If necessary, a final stripping step can be performed on the organic phase of the second cycle to recover any co-extracted this compound.

  • Analysis: The purity of the final this compound product is determined using appropriate analytical techniques such as gamma spectroscopy, beta counting, or mass spectrometry.

Visualizations

experimental_workflow_solvent_extraction Solvent Extraction Workflow for this compound Purification cluster_cycle1 Cycle 1: Separation from Lighter Lanthanides (e.g., Neodymium) cluster_stripping1 Stripping cluster_cycle2 Cycle 2: Separation from Heavier Lanthanides (e.g., Samarium) feed1 Aqueous Feed (Pm, Nd, etc. in HNO3) extraction1 Multi-stage Countercurrent Extraction with TBP feed1->extraction1 organic1 Pm-rich Organic Phase extraction1->organic1 Pm extracts aqueous_waste1 Nd-rich Aqueous Raffinate extraction1->aqueous_waste1 Nd remains scrub1 Scrub with HNO3 scrub1->extraction1 stripping1 Strip with Dilute HNO3 organic1->stripping1 aqueous_pm Pm-rich Aqueous Solution stripping1->aqueous_pm spent_organic1 Spent Organic Phase stripping1->spent_organic1 extraction2 Multi-stage Countercurrent Extraction with TBP aqueous_pm->extraction2 organic2 Sm-rich Organic Phase extraction2->organic2 Sm extracts aqueous_pm2 Purified Pm Aqueous Solution extraction2->aqueous_pm2 Pm remains final_product Final Purified This compound Product aqueous_pm2->final_product experimental_workflow_ion_exchange Ion Exchange Chromatography Workflow for this compound Purification cluster_loading Column Loading cluster_elution Chromatographic Elution cluster_fractions Fraction Analysis and Collection feed Acidic Solution of Irradiated Target (Pm, Nd, impurities) column1 Cation Exchange Resin Column feed->column1 Load elution Gradient or Isocratic Elution column1->elution eluent Eluting Agent (e.g., DTPA, α-HIBA) eluent->elution fraction_collection Fraction Collection elution->fraction_collection nd_fraction Neodymium Fraction fraction_collection->nd_fraction pm_fraction This compound Fraction fraction_collection->pm_fraction sm_fraction Samarium Fraction fraction_collection->sm_fraction final_product Purified This compound Product pm_fraction->final_product logical_relationship_challenges Challenges in Lanthanide Separation cluster_consequences Consequences for Separation lanthanide_contraction Lanthanide Contraction similar_ionic_radii Similar Ionic Radii lanthanide_contraction->similar_ionic_radii similar_chemical_properties Similar Chemical Properties similar_ionic_radii->similar_chemical_properties separation_difficulty High Difficulty in Separation similar_chemical_properties->separation_difficulty common_oxidation_state +3 Oxidation State common_oxidation_state->similar_chemical_properties overlapping_peaks Overlapping Elution Peaks (Chromatography) separation_difficulty->overlapping_peaks low_separation_factors Low Separation Factors (Solvent Extraction) separation_difficulty->low_separation_factors

References

Technical Support Center: Optimizing Promethium-147 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of promethium-147 (Pm-147). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Issue 1: Low this compound-147 Yield After Irradiation of Neodymium-146

  • Question: We are experiencing lower than expected yields of Pm-147 after irradiating our enriched neodymium-146 (Nd-146) targets. What are the potential causes and how can we optimize the irradiation process?

  • Answer: Low yields of Pm-147 from Nd-146 irradiation can stem from several factors related to the irradiation conditions and target properties. A key consideration is the "burn-up" of the produced Pm-147 due to its large neutron capture cross-section. This means that with longer irradiation times, the amount of Pm-147 destroyed by neutron capture can become significant, leading to a plateau or even a decrease in the net yield.

    For instance, studies at the High Flux Isotope Reactor (HFIR) have shown that for a one-cycle irradiation of approximately 24 days, the Pm-147 yield reaches a maximum value of 101.8 MBq/mg (2.75 mCi/mg) at 60 days after the end of bombardment.[1][2] Significantly longer irradiation periods do not substantially increase the yield due to this burn-up effect.[1][2]

    Troubleshooting Steps:

    • Optimize Irradiation Time: Review your irradiation schedule. For a high-flux reactor, a single cycle of about 24 days is often optimal.

    • Target Enrichment: Ensure the highest possible enrichment of Nd-146 in your target material to maximize the desired neutron capture reaction.

    • Neutron Flux: While a higher neutron flux generally increases production, it also increases the burn-up rate of Pm-147. Modeling the expected yield based on your reactor's specific neutron spectrum and flux can help determine the optimal conditions.

    • Post-Irradiation Cooling: Allow for a sufficient cooling period (e.g., 60 days) after irradiation for the neodymium-147 (Nd-147) to decay into Pm-147.[1][2]

Issue 2: Inefficient Separation of this compound-147 from Neodymium Target Material

  • Question: We are struggling with the chemical separation of microgram quantities of Pm-147 from grams of the Nd-146 target material. What are the most effective separation techniques?

  • Answer: The separation of this compound from neodymium is challenging due to their similar chemical properties as adjacent lanthanides.[3] The most common and effective methods involve extraction and ion-exchange chromatography.[1][2][4]

    Recommended Techniques:

    • Extraction Chromatography: This is a highly effective method. A process developed at Oak Ridge National Laboratory (ORNL) utilizes LN extraction resin with hydrochloric acid (HCl) media.[1][2] By carefully controlling the HCl concentration, a sequential separation of Pm from the Nd target and other impurities can be achieved.[1][2]

    • Ion-Exchange Chromatography: This is another robust technique for separating lanthanides. Dowex 50WX8 ion-exchanger has been used with eluents like diethylenetriaminepentaacetic acid (DTPA) and nitrilotriacetic acid (NTA) to achieve high purity.[5]

    Troubleshooting Steps:

    • Column Conditioning: Ensure proper conditioning of the chromatography column according to the manufacturer's instructions.

    • Eluent Concentration and pH: The concentration and pH of the eluent are critical. These parameters must be precisely controlled to achieve good separation.

    • Flow Rate: Optimize the flow rate of the eluent through the column. A slower flow rate can improve resolution but increases processing time.

    • Multiple Purification Rounds: For very high purity, two or more rounds of purification may be necessary. It is estimated that two rounds of purification can achieve a mass separation factor of over 10,000 between this compound and neodymium.[2][6]

Issue 3: Contamination of Final this compound-147 Product with Other Radionuclides

  • Question: Our purified Pm-147 sample shows the presence of other radioactive impurities. What are the likely contaminants and how can we remove them?

  • Answer: When producing Pm-147, several radioactive impurities can be co-produced or present in the starting materials. These can include other this compound isotopes like Pm-148 and Pm-146, as well as activation products of impurities in the target material such as cobalt-60 (Co-60) and iridium-192 (Ir-192).[4][7] If recovering from fission products, a wider range of fission and activation products will be present.

    Troubleshooting Steps:

    • Identify Impurities: Use gamma-ray spectroscopy to identify the specific radioisotopic impurities in your sample.

    • Targeted Purification:

      • For separation from other lanthanides like gadolinium (Gd) and europium (Eu), extraction chromatography with LN resin is effective.[1][2]

      • For removal of Co-60 and Ir-192, a low cross-linking cation exchange resin (e.g., AG50X4) can be used after the initial separation from neodymium.[4]

    • Fission Product Recovery: If recovering Pm-147 from spent nuclear fuel or fission product waste streams, a more complex multi-step purification process is required. This can involve:

      • Denitration.[5]

      • Solvent extraction to remove uranium and other elements.[5]

      • Oxalic acid precipitation.[5]

      • Further solvent extraction to remove cerium.[5]

      • A newer method for removing curium, another common impurity in fission byproduct streams, is the camphor-BTP method, which has shown to be more efficient than the traditional TALSPEAK process.[8]

Frequently Asked Questions (FAQs)

  • Question: What are the primary methods for producing this compound-147?

  • Answer: There are two main methods for producing Pm-147:

    • As a fission byproduct: Pm-147 is a product of the fission of uranium-235 (U-235).[9] It can be recovered from the waste streams of nuclear reactors or from the processing of spent nuclear fuel.[8] The cumulative yield of Pm-147 from the thermal neutron-induced fission of U-235 is approximately 2.25%.[3][10]

    • Neutron irradiation of neodymium-146: This method involves bombarding highly enriched Nd-146 with neutrons in a nuclear reactor.[11][12] The Nd-146 captures a neutron to become Nd-147, which then beta-decays with a half-life of about 11 days to Pm-147.[3][9]

  • Question: What is the half-life of this compound-147 and what are its decay characteristics?

  • Answer: this compound-147 has a half-life of approximately 2.62 years.[13][14] It decays via beta emission to the stable samarium-147. The maximum energy of the beta particles is 224.5 keV, with an average energy of about 62 keV.[11] It emits very weak gamma radiation.[11][13][14]

  • Question: What are some of the key safety precautions when working with this compound-147?

  • Answer: Due to its radioactive nature, handling Pm-147 requires strict safety protocols. Key precautions include:

    • Shielding: The low-energy beta particles can be effectively shielded by materials like 0.2 mm of plastic.[15]

    • Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses should be worn.[15]

    • Dosimetry: Body and ring badges should be worn to monitor radiation exposure. Urine assays may be required in case of spills or contamination.[15]

    • Detection: A Geiger-Müller (GM) pancake probe should be used for surveying work areas for contamination. Wipe tests should also be performed.[15]

    • Handling: Use tools to handle unshielded sources indirectly to minimize exposure.[15]

Data Presentation

Table 1: this compound-147 Production Yield from Neodymium-146 Irradiation

Irradiation Time (days)Post-Irradiation Cooling (days)Pm-147 Yield (MBq/mg of Nd-146)Pm-147 Yield (mCi/mg of Nd-146)Reference
~24 (one cycle)60101.82.75[1][2]

Table 2: Comparison of Purification Eluents for this compound-147

EluentIon-ExchangerRecovery RateRadionuclide PurityReference
Diethylenetriaminepentaacetic acid (DTPA)Dowex 50WX877.8%98.6%[5]
Nitrilotriacetic acid (NTA)Dowex 50WX887.3%99.5%[5]

Experimental Protocols

Protocol 1: Production of this compound-147 via Neutron Irradiation of Neodymium-146

  • Target Preparation: Prepare a target of highly enriched neodymium-146 oxide. The mass of the target will depend on the desired yield and the reactor's neutron flux.

  • Irradiation: Irradiate the target in a high-flux nuclear reactor. An irradiation time of one cycle (~24 days) is recommended to balance production and burn-up.

  • Cooling: After irradiation, allow the target to cool for approximately 60 days to permit the decay of Nd-147 to Pm-147.

  • Dissolution: Dissolve the irradiated target material in an appropriate acid (e.g., hydrochloric acid) to form an acidic solution.

Protocol 2: Purification of this compound-147 using Extraction and Ion-Exchange Chromatography

  • Initial Separation (Extraction Chromatography): a. Prepare a chromatography column with LN extraction resin. b. Load the acidic solution containing the dissolved target material onto the column. c. Elute the column with increasing concentrations of hydrochloric acid to separate the this compound from the bulk neodymium and other lanthanide impurities. The exact concentrations will need to be optimized for the specific column and resin used.

  • Secondary Purification (Ion-Exchange Chromatography): a. Prepare a cation exchange column (e.g., AG50X4 resin). b. Load the this compound fraction from the first separation step onto the column. c. Elute with a gradient of hydrochloric acid (e.g., stepping from 0.12 M to 1.2 M to 8 M HCl) to remove remaining impurities such as Co-60 and Ir-192.[4]

  • Analysis: Analyze the final purified this compound fraction using gamma-ray spectroscopy and mass spectrometry to determine the yield and radionuclidic purity.

Visualizations

Promethium147_Production_Workflow Workflow for this compound-147 Production from Neodymium-146 cluster_target_prep Target Preparation cluster_irradiation Irradiation & Cooling cluster_processing Chemical Processing cluster_final_product Final Product start Start: Enriched Nd-146 Oxide irradiation Neutron Irradiation in Reactor (~24 days) start->irradiation Target Loading cooling Post-Irradiation Cooling (~60 days) irradiation->cooling Nd-147 -> Pm-147 Decay dissolution Dissolution in HCl cooling->dissolution extraction_chrom Extraction Chromatography (LN Resin) dissolution->extraction_chrom Separation from Nd ion_exchange Ion-Exchange Chromatography (Cation Exchange Resin) extraction_chrom->ion_exchange Further Purification final_product Purified this compound-147 ion_exchange->final_product Final Elution

Caption: Workflow for this compound-147 Production from Neodymium-146.

Promethium147_Purification_Logic Logical Flow for this compound-147 Purification start Irradiated Target Solution (Pm-147, Nd, other impurities) step1 Extraction Chromatography (e.g., LN Resin) start->step1 product High-Purity Pm-147 step1->product Pm-147 Fraction waste1 Bulk Neodymium & some Lanthanides step1->waste1 Waste Stream 1 step2 Cation Exchange Chromatography (e.g., AG50X4) step2->product Purified Pm-147 waste2 Co-60, Ir-192, etc. step2->waste2 Waste Stream 2 product->step2 Optional: Further Purification

Caption: Logical Flow for this compound-147 Purification.

References

reducing self-absorption effects in promethium beta spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Promethium-147 (Pm-147) beta spectroscopy. The focus is on identifying and mitigating the effects of self-absorption to ensure accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. Follow the step-by-step instructions to diagnose and resolve common problems.

Issue 1: Distorted Beta Spectrum Shape (Low-Energy Tailing)

Symptom: The measured beta spectrum is skewed towards lower energies compared to the theoretical Pm-147 spectrum. The peak appears broadened, and the endpoint energy seems lower than the expected 224.5 keV.[1][2]

Probable Cause: This is a classic sign of the self-absorption effect. Beta particles originating from deeper within a thick or dense sample lose energy through interactions with the sample matrix before reaching the detector. Low-energy beta emitters like Pm-147, with an average energy of about 62 keV, are particularly susceptible to this phenomenon.[1][3][4]

Solutions:

  • Re-evaluate Sample Preparation:

    • Reduce Sample Mass: The most effective way to reduce self-absorption is to decrease the sample's mass and, therefore, its thickness.[5] Aim for the thinnest possible uniform layer.

    • Increase Sample Area: Spread the same amount of activity over a larger area to create a thinner deposit.

    • Use a Low-Density Matrix: If preparing a solid sample, consider co-precipitating or mixing the Pm-147 with a low-density binder like cellulose to create a more uniform and less dense sample matrix.[1]

    • Homogenize the Sample: Ensure the Pm-147 is uniformly distributed throughout the sample. Inhomogeneity can create localized "hot spots" of high thickness, exacerbating self-absorption.

  • Change Counting Method:

    • Switch to Liquid Scintillation Counting (LSC): In LSC, the sample is dissolved or suspended in a liquid scintillator cocktail.[6][7] This intimate mixing minimizes self-absorption as there is no solid matrix for the beta particles to traverse before interacting with the scintillator.[7]

    • Note on LSC: Be aware of "quenching" in LSC, which is an analogous effect where chemical impurities or color in the sample can interfere with the scintillation process and reduce light output.[8]

  • Apply a Correction Factor:

    • If sample repreparation is not feasible, a mathematical correction must be applied. This involves creating a self-absorption correction curve by preparing a series of standards with known activity but varying mass.[9][10]

Issue 2: Low or Inconsistent Count Rates

Symptom: The measured activity (in Counts Per Minute, CPM) is significantly lower than expected for the known amount of Pm-147, and results are not reproducible between seemingly identical samples.

Probable Cause: High self-absorption is a primary cause of low count rates.[4] Inconsistent rates often stem from variations in sample preparation that affect the degree of self-absorption.

Solutions:

  • Standardize Sample Preparation Protocol:

    • Follow a rigorous, documented protocol for every sample. Key parameters to control are total sample mass, deposit area, drying/evaporation technique, and mixing procedures.

    • For solid sources, consider techniques like electrodeposition or drop-casting followed by evaporation under a heat lamp to create a uniform, adherent thin film.

  • Construct a Self-Absorption Correction Curve:

    • Prepare a set of standards containing a fixed amount of Pm-147 activity but with increasing amounts of a non-radioactive carrier (e.g., a stable this compound or neodymium salt).

    • Measure the CPM for each standard and plot the counting efficiency (CPM/DPM) against the sample mass density (in mg/cm²).

    • Use this curve to determine the counting efficiency for your unknown samples based on their mass density.

  • Check Detector Geometry:

    • Ensure the distance and orientation between the sample and the detector are identical for all measurements. The shape of the self-absorption curve can be dependent on the specific geometry of the counting setup.[10]

Frequently Asked Questions (FAQs)

Q1: What is beta self-absorption and why is it a problem for this compound-147?

A1: Beta self-absorption is a phenomenon where beta particles emitted from a radioactive source are absorbed or scattered by the source material itself. This causes the particle to lose energy or be stopped entirely before it can exit the source and reach the detector. This compound-147 is particularly affected because it is a "soft" or low-energy beta emitter, with a maximum energy of 224.5 keV and an average energy of only ~62 keV.[1][2] These low-energy betas have a very short range and are easily stopped, even by a small amount of material. This leads to a distorted energy spectrum, reduced counting efficiency, and inaccurate activity measurements.[4][5]

Q2: What is the best method to prepare solid Pm-147 sources to minimize self-absorption?

A2: The ideal solid source is often described as "massless," meaning it is infinitesimally thin. While practically impossible, the goal is to create the thinnest, most uniform deposit possible. A recommended approach is co-precipitation or evaporation.

  • Method: Dissolve the Pm-147 in a suitable solvent (e.g., dilute acid). A small aliquot of this solution is then carefully deposited onto a counting planchet or filter paper. The solvent is then evaporated slowly and evenly, often under a heat lamp, to prevent the formation of large crystals. Spreading the deposit over a larger area helps to reduce the areal density (mass per unit area). Mixing the active solution with a seeding agent like colloidal silica can sometimes promote the formation of smaller, more evenly distributed crystals upon drying.[9]

Q3: How does Liquid Scintillation Counting (LSC) reduce self-absorption?

A3: LSC is a highly effective technique for low-energy beta emitters like Pm-147 because it minimizes self-absorption by creating a homogeneous solution.[6][7] The radioactive sample is dissolved directly into a liquid scintillator cocktail. This places the Pm-147 atoms in direct contact with the scintillator molecules. When a beta particle is emitted, its energy is immediately transferred to the scintillator, which then produces a flash of light detected by photomultiplier tubes.[8] This process avoids the energy loss that occurs when a beta particle has to travel through a solid sample matrix.

Q4: How do I create and use a self-absorption correction curve?

A4: A self-absorption correction curve relates the counting efficiency of your detector to the thickness (or mass density) of the sample.

  • Preparation: Create a series of 5 to 10 standard samples. Each standard should contain the exact same amount of Pm-147 activity. However, each standard will have a different total mass, achieved by adding varying, known amounts of inert, non-radioactive material that is chemically similar to your sample matrix.

  • Measurement: Count each standard in your beta spectrometer for the same amount of time and under identical geometric conditions.

  • Calculation: For each standard, calculate the mass density (in mg/cm²) by dividing its total mass by the area of the deposit. Calculate the counting efficiency by dividing the observed counts per minute (CPM) by the known disintegrations per minute (DPM) of the activity added.

  • Plotting: Plot the counting efficiency (y-axis) against the mass density (x-axis). This is your correction curve.

  • Application: To determine the true activity of an unknown sample, first measure its mass density and its CPM. Find its mass density on the x-axis of your correction curve, read the corresponding efficiency from the y-axis, and then calculate the true activity using the formula: DPM = CPM / Efficiency.

Data Presentation

Table 1: Illustrative Impact of Sample Mass on Counting Efficiency for Pm-147

The following table provides representative data on how increasing the mass of a Pm-147 sample (assuming a constant 2 cm² deposit area) can drastically reduce the measured counting efficiency due to self-absorption.

Sample IDTotal Mass (mg)Mass Density (mg/cm²)Observed CPM (for 100,000 DPM source)Counting Efficiency (%)
PM-010.50.2545,10045.1
PM-021.00.5040,30040.3
PM-032.01.0033,50033.5
PM-045.02.5022,70022.7
PM-0510.05.0014,80014.8
PM-0620.010.008,9008.9

Note: This data is illustrative and based on the principles of beta self-absorption. Actual results will vary depending on the specific detector, geometry, and sample matrix.

Experimental Protocols

Protocol: Preparation of a Thin Solid Source of Pm-147 by Evaporation

This protocol describes a method for preparing a thin, uniform solid source of Pm-147 on a stainless steel planchet to minimize self-absorption for analysis in a gas-flow proportional counter or similar beta detector.

Materials:

  • Pm-147 standard solution in 0.1M HCl (known activity concentration)

  • Stainless steel planchets (e.g., 25 mm diameter)

  • Micropipettes and sterile tips

  • Heat lamp

  • Desiccator

  • Deionized water

  • Ethanol

Methodology:

  • Planchet Preparation:

    • Thoroughly clean the planchets by sonicating in deionized water, then ethanol.

    • Dry the planchets completely in an oven or under a stream of nitrogen.

    • Handle cleaned planchets only with forceps to avoid contamination.

  • Source Deposition:

    • Place a clean, dry planchet on a level surface under a heat lamp. The lamp should be positioned to provide gentle, uniform heat (e.g., 50-60°C).

    • Using a calibrated micropipette, carefully deposit a small, precise volume (e.g., 20-50 µL) of the Pm-147 standard solution onto the center of the planchet.

    • Allow the droplet to spread naturally. Avoid touching the pipette tip to the planchet surface.

  • Evaporation:

    • Let the solvent evaporate slowly and completely under the heat lamp. This should take approximately 10-20 minutes. Slow, even heating is crucial to prevent sputtering and to form a uniform, microcrystalline residue rather than large, irregular crystals which would increase self-absorption.

  • Finalization:

    • Once visually dry, turn off the heat lamp and allow the planchet to cool to room temperature.

    • Transfer the prepared source to a desiccator for storage prior to counting to prevent moisture absorption.

  • Quality Control:

    • Visually inspect the source deposit under magnification to check for uniformity. The ideal source will have a faint, evenly distributed residue.

    • Prepare multiple sources to check for reproducibility. A relative standard deviation of <5% in count rate is desirable.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Correction start Start: Pm-147 Sample choose_method Choose Method: Solid Source or LSC? start->choose_method solid_prep Prepare Thin Solid Source (e.g., Evaporation) choose_method->solid_prep Solid lsc_prep Prepare LSC Sample (Dissolve in Cocktail) choose_method->lsc_prep LSC check_mass Ensure Low Mass Density (< 1 mg/cm²) solid_prep->check_mass acquire_spectrum Acquire Beta Spectrum check_mass->acquire_spectrum check_quench Check for Color/ Chemical Quench lsc_prep->check_quench check_quench->acquire_spectrum analyze_shape Analyze Spectrum Shape & Count Rate acquire_spectrum->analyze_shape is_distorted Is Spectrum Distorted or CPM Low? analyze_shape->is_distorted apply_correction Apply Self-Absorption Correction Factor is_distorted->apply_correction Yes final_data Report Final Activity (DPM) is_distorted->final_data No apply_correction->final_data

Caption: Workflow for minimizing self-absorption in Pm-147 analysis.

Troubleshooting start Problem: Inaccurate Pm-147 Results q1 Symptom: Low-Energy Tailing in Spectrum? start->q1 a1 Cause: Self-Absorption Solution: 1. Remake sample with lower mass. 2. Spread over larger area. 3. Switch to LSC. q1->a1 Yes q2 Symptom: Low & Irreproducible CPM? q1->q2 No end_node Accurate Results a1->end_node Resolved a2 Cause: Variable Self-Absorption Solution: 1. Standardize prep protocol. 2. Ensure sample homogeneity. 3. Create/use correction curve. q2->a2 Yes q3 Using LSC? Check for Quench. q2->q3 No a2->end_node Resolved a3 Cause: Chemical/Color Quench Solution: 1. Use quench-resistant cocktail. 2. Dilute sample or decolorize. 3. Use quench correction. q3->a3 Yes q3->end_node No Quench a3->end_node Resolved

Caption: Troubleshooting decision tree for Pm-147 beta spectroscopy.

References

mitigating radiation damage in promethium-containing materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Promethium-Containing Materials

This center provides technical guidance for researchers, scientists, and drug development professionals working with this compound-containing materials. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues related to radiation damage and its mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected changes in the physical properties (e.g., color, density, magnetism) and a degradation in the performance of our this compound-doped material. What is the likely cause?

A1: These changes are characteristic of radiation damage induced by the beta (β⁻) decay of this compound-147 (¹⁴⁷Pm). The process, known as self-irradiation, creates defects within the material's crystal lattice. The primary mechanisms are:

  • Atomic Displacements: The recoil of the nucleus during beta decay can displace atoms from their lattice sites, creating vacancy-interstitial pairs (Frenkel defects).

  • Ionization Effects: The emitted beta particles (electrons) travel through the material, causing electronic excitations and ionization, which can lead to bond rupture and the formation of color centers, especially in insulating materials like ceramics and glasses.[1][2]

  • Transmutation: ¹⁴⁷Pm decays into Samarium-147 (¹⁴⁷Sm), introducing a chemical impurity into the lattice. Over time, this accumulation can alter the material's stoichiometry and properties.

If you are observing these effects, it is crucial to characterize the extent of the damage.

Q2: Our ¹⁴⁷Pm-doped ceramic is showing signs of lattice swelling and peak broadening in our X-ray Diffraction (XRD) patterns. How do we interpret this?

A2: This is a classic sign of accumulated radiation damage.

  • Lattice Swelling: The creation of vacancies and interstitials forces the crystal lattice to expand, which is observed as a shift in XRD peaks to lower angles.

  • Peak Broadening: The presence of defects, such as dislocation loops and a heterogeneous strain field within the crystal, disrupts the long-range order of the lattice. This disruption leads to a broadening of the diffraction peaks.[3]

These effects are cumulative and increase with the radiation dose. Quantitative analysis of the peak shift and broadening can be used to estimate the level of damage.[4]

Q3: We are developing a ¹⁴⁷Pm-based radiopharmaceutical and are concerned about the stability of the chelating agent (e.g., DOTA). Can the radiation affect the conjugate?

A3: Yes, this is a significant concern. While chelators like DOTA are designed for high stability, the self-irradiation from ¹⁴⁷Pm can have several effects. The beta particles can induce radiolysis of the chelator and the targeting molecule, potentially leading to:

  • Bond Breakage: Direct interaction with beta particles or, more commonly, indirect damage from free radicals generated by the radiolysis of water can break chemical bonds within the chelator or the linker.[5]

  • Loss of Chelation Stability: Damage to the DOTA cage can reduce its affinity for the this compound ion, increasing the risk of releasing radioactive ¹⁴⁷Pm³⁺ in vivo.

  • Reduced Biological Activity: Damage to the targeting moiety can impair its ability to bind to its biological target.

It is essential to conduct stability studies on the radiopharmaceutical over time to assess its integrity.

Q4: How can we mitigate the accumulated radiation damage in our this compound-containing inorganic materials (e.g., ceramics, alloys)?

A4: The most effective and common method for mitigating radiation damage in crystalline materials is thermal annealing . This process involves heating the material to a temperature high enough to allow for atomic diffusion, which enables the crystal lattice to repair itself.[6][7] The key mechanisms are:

  • Defect Recombination: Increased thermal energy allows interstitial atoms and vacancies to migrate and recombine, annihilating these point defects.

  • Dislocation Recovery: Dislocation loops and networks can shrink, rearrange, and be eliminated, which helps to restore the material's crystallinity and relieve internal stress.[8]

The optimal annealing temperature and duration depend on the material and the extent of the damage. Temperatures are typically high enough to allow mobility but below the material's melting or decomposition point.[9]

Q5: What is the difference between isothermal and isochronal annealing, and which should we use?

A5: Both are valid thermal annealing techniques used to study and reverse radiation damage.

  • Isothermal Annealing: Involves heating the material to a constant temperature and holding it for a period of time, observing the recovery of a specific property (e.g., lattice parameter) as a function of time.[10]

  • Isochronal Annealing: Involves heating the material to a specific temperature, holding it for a fixed duration, cooling it down for measurement, and then repeating the process at progressively higher temperatures.[8][11] This method is useful for identifying the temperature ranges at which different types of defects become mobile and are annealed out.

The choice depends on your experimental goals. Isochronal annealing is often used first to survey the recovery behavior and identify key temperature stages, while isothermal annealing can provide more detailed kinetic information about the recovery process at a specific temperature.

Data Presentation: Radiation Damage Effects (Analogues)

Direct quantitative data for this compound-containing materials is scarce in public literature. The following tables present data from analogous systems containing other beta-emitting isotopes (e.g., Tritium, ³H) or from materials subjected to other forms of irradiation to provide a representative understanding of the magnitude of these effects.

Table 1: Lattice Parameter Swelling due to Beta-Decay Self-Irradiation (Data adapted from studies on metal tritides, which, like ¹⁴⁷Pm, are pure beta emitters.)

Material SystemIsotopeAge (Years)He/Metal Ratio (approx.)Lattice Parameter Increase (%)Reference / Analogue
Palladium (Pd)Tritium (³H)3.5~0.080.11%[12]
Titanium Tritide (TiT₁.₅)Tritium (³H)~0.6~0.05Peak increase, then decrease[13]

Table 2: Example of Damage Recovery via Thermal Annealing (Data is representative for irradiated ceramic materials.)

MaterialIrradiation SourceAnnealing TemperatureAnnealing TimeResultReference / Analogue
Nitride CeramicProtons (1.5 MeV)700°C60 minutesSignificant reduction in radiation-induced defects and structural distortions.[6]
Neutron-Irradiated TungstenNeutrons900°C - 1700°CVariesComplete defect recovery and recrystallization observed.[14]
Ion-Irradiated HollanditeHeavy Ions (Kr²⁺)Up to 1000°C-Short-range structural changes occurred in multiple steps, but long-range periodicity was not recovered.[7]

Experimental Protocols

Protocol 1: Characterization of Radiation Damage via X-Ray Diffraction (XRD)

Objective: To quantitatively assess the accumulation of lattice damage (swelling and strain) in this compound-containing crystalline materials.

Methodology:

  • Safety Precautions: Due to the radioactivity of this compound, all sample handling must be performed in a certified radiological fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use shielding where necessary.[15]

  • Sample Preparation:

    • For powder samples, ensure a flat, smooth surface by gently pressing the powder into a sample holder. Use a zero-background sample holder if possible.

    • For solid/pellet samples, ensure the surface to be analyzed is clean and representative of the bulk material.

  • XRD Instrument Setup:

    • Use a diffractometer equipped with a shielded sample chamber and detector to minimize background noise from the sample's own radiation.[12]

    • Select an appropriate X-ray source (e.g., Cu Kα).

    • Configure the scan parameters: Define the 2θ range to cover the primary diffraction peaks of interest, select a step size (e.g., 0.02°), and a dwell time per step (e.g., 1-5 seconds). Longer dwell times may be needed to improve signal-to-noise for highly damaged samples.

  • Data Collection:

    • Perform an initial XRD scan on a non-radioactive, undamaged reference sample of the same material to obtain a baseline pattern.

    • Perform identical XRD scans on the this compound-containing samples at various time points (e.g., 1 month, 6 months, 1 year) to monitor the progression of damage.

  • Data Analysis:

    • Peak Position: Use diffraction analysis software to precisely determine the peak positions. A shift to lower 2θ angles compared to the reference sample indicates an increase in the lattice parameter (swelling). The change can be calculated using Bragg's Law.

    • Peak Broadening: Analyze the full width at half maximum (FWHM) of the diffraction peaks. An increase in FWHM is indicative of microstrain and a reduction in crystallite size due to defect accumulation.[3]

    • Rietveld Refinement: For a more detailed analysis, perform a full-pattern Rietveld refinement to determine precise lattice parameters, site occupancies, and microstrain parameters.

Protocol 2: Mitigation of Radiation Damage via Isochronal Annealing

Objective: To determine the temperature stages at which radiation damage in a this compound-containing material is recovered and to restore the material's crystallinity.

Methodology:

  • Initial Characterization: Perform a baseline XRD measurement (as per Protocol 1) on the damaged sample to quantify the initial state of damage.

  • Safety: The annealing process may release trapped gases. Ensure the furnace is located in a well-ventilated area, preferably within a radiological fume hood.

  • Annealing Procedure:

    • Place the sample in a crucible made of a compatible, high-temperature material (e.g., alumina, quartz).

    • Place the crucible in a programmable tube furnace.

    • Select an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation of the sample at high temperatures.

    • Define the isochronal steps. For example: Heat at a controlled rate (e.g., 10°C/min) to 100°C. Hold for a fixed duration (e.g., 30 minutes). Cool down to room temperature.

  • Intermediate Characterization: After each annealing step, carefully remove the sample and perform an XRD scan to measure the change in lattice parameters and peak broadening.

  • Iterative Process: Repeat the annealing process at incrementally higher temperatures (e.g., 200°C, 300°C, 400°C, and so on), performing XRD analysis after each step. Continue until the material's diffraction pattern returns to its pre-damaged state or until no further changes are observed.

  • Data Analysis:

    • Plot the percentage of recovery for a key parameter (e.g., lattice parameter swelling) as a function of the annealing temperature.

    • The resulting curve will show "recovery stages," which correspond to the temperatures at which different types of defects are annihilated. This provides insight into the activation energies for defect migration.[11]

Visualizations

Radiation Damage Pathway

G Diagram 1: Self-Irradiation Damage Cascade in a Pm-Doped Crystal cluster_damage Primary Damage Events cluster_effects Macroscopic Material Effects Pm147 ¹⁴⁷Pm Nucleus in Crystal Lattice Decay Beta Decay (t½ = 2.62 years) Pm147->Decay Sm147 ¹⁴⁷Sm Impurity + Recoil Energy Decay->Sm147 Transmutation Beta Beta Particle (e⁻) (E_avg ≈ 62 keV) Decay->Beta Displacement Atomic Displacement (Frenkel Pair Creation) Sm147->Displacement Kinetic Energy Transfer Ionization Electronic Excitation & Ionization Beta->Ionization Inelastic Collisions Defects Defect Clusters & Peak Broadening (XRD) Displacement->Defects Properties Degradation of Physical Properties Ionization->Properties Swelling Lattice Swelling & Peak Shift (XRD) Defects->Swelling Defects->Properties

Caption: Causal chain of self-irradiation damage from this compound-147 decay.

Experimental Workflow for Damage Analysis & Mitigation

G Diagram 2: Experimental Workflow for Damage Analysis and Mitigation Start Start: Damaged Pm-Containing Material XRD1 Step 1: Initial XRD Analysis (Quantify Damage) Start->XRD1 Anneal Step 2: Thermal Annealing (Isochronal or Isothermal) XRD1->Anneal XRD2 Step 3: Post-Annealing XRD Analysis Anneal->XRD2 Compare Step 4: Compare XRD Data (Pre- vs. Post-Annealing) XRD2->Compare Recovered Result: Damage Mitigated, Crystallinity Restored Compare->Recovered Full Recovery Partial Result: Partial Recovery, Optimize Annealing Compare->Partial Incomplete Recovery Partial->Anneal Re-evaluate Temp/Time

Caption: Workflow for analyzing and mitigating radiation damage via annealing.

Logical Relationship: Damage vs. Mitigation

G Diagram 3: Relationship Between Radiation Dose, Damage, and Annealing Dose Increasing Cumulative Radiation Dose (Time) Defects Increased Defect Density (Vacancies, Interstitials) Dose->Defects causes Swelling Increased Lattice Swelling & Strain Defects->Swelling leads to Annealing Application of Thermal Annealing Swelling->Annealing is treated by Recovery Defect Annihilation & Lattice Recovery Annealing->Recovery enables Properties Restoration of Material Properties Recovery->Properties results in

Caption: Logical flow from radiation damage accumulation to property recovery.

References

Technical Support Center: High-Purity Promethium Isotope Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity promethium isotopes.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound isotopes using solvent extraction and ion-exchange chromatography.

Solvent Extraction Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of this compound from Neodymium and Samarium. Incorrect nitric acid concentration in the aqueous phase.For separation using tri-n-butyl phosphate (TBP), ensure the nitric acid concentration is 12 N or higher to optimize the separation factors between adjacent lanthanides.[1]
Inefficient mixing of aqueous and organic phases.Ensure vigorous and adequate mixing to maximize the interfacial area for mass transfer.
Emulsion formation at the aqueous-organic interface.Allow for a longer settling time. If the emulsion persists, consider small additions of a de-emulsifying agent or gentle centrifugation.
Low yield of this compound in the organic phase. Suboptimal extractant concentration.Optimize the concentration of the extractant (e.g., TBP) in the organic solvent.
Incomplete extraction due to insufficient contact time.Increase the contact time between the aqueous and organic phases during extraction.
Difficulty in stripping this compound from the organic phase. Stripping solution is not effective.Use a dilute nitric acid solution to strip the extracted this compound from the organic phase. The volume of the stripping solution should be smaller than the organic phase to concentrate the product.[1]
Co-extraction of Curium with this compound. Similar chemical properties of trivalent actinides and lanthanides.Employ a specific extraction process like the Trivalent Actinide Lanthanide Separation with Phosphorus-Reagent Extraction from Aqueous Komplexes (TALSPEAK) process or use a selective ligand such as camphor-BTP to remove curium before the final this compound purification steps.
Ion-Exchange Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Overlapping elution peaks of this compound, Neodymium, and Samarium. Inappropriate eluent composition or pH.Use a suitable complexing agent in the eluent, such as diethylenetriaminepentaacetic acid (DTPA), and carefully control the pH to enhance the separation of adjacent lanthanides.
Column overloading.Reduce the amount of crude this compound mixture loaded onto the column to prevent band broadening and improve resolution.
Flow rate is too high.Decrease the elution flow rate to allow for better equilibrium between the stationary and mobile phases, leading to sharper peaks.
Low recovery of this compound. Irreversible binding to the resin.Ensure the resin is properly regenerated before use. If the problem persists, consider using a different type of ion-exchange resin.
This compound channeling through the column.Ensure the column is packed uniformly to prevent channeling. Repack the column if necessary.
Tailing of the this compound elution peak. Non-ideal interactions between this compound ions and the resin.Adjust the ionic strength or pH of the eluent to minimize non-specific interactions.
Presence of unexpected radioactive impurities in the final product. Incomplete separation from other fission products or activation products.Implement a multi-step purification process, combining solvent extraction and ion-exchange chromatography, to remove a wider range of contaminants. For example, an initial solvent extraction can remove bulk impurities, followed by ion-exchange for fine purification.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in purifying this compound isotopes?

The main challenge is separating this compound from other lanthanides, particularly its neighbors neodymium and samarium, due to their very similar ionic radii and chemical properties.[2][3] Additionally, when this compound is produced from fission products, it must be separated from a complex mixture of other radioactive elements, including actinides like curium, which also share similar chemical behaviors.[2][3]

2. Which purification technique is better for high-purity this compound: solvent extraction or ion-exchange chromatography?

Both techniques are crucial and often used in combination. Solvent extraction is highly effective for processing large volumes of material and for the initial separation of this compound from the bulk of fission products and other lanthanides.[4][5] Ion-exchange chromatography is typically used for the final purification steps to achieve very high purity by separating this compound from its immediate neighbors, neodymium and samarium.

3. How can I monitor the purity of my this compound sample during and after purification?

The purity of this compound samples can be assessed using gamma-ray spectroscopy.[6] Although this compound-147 is primarily a beta emitter, it has a weak gamma emission that can be used for detection. More commonly, the presence of other gamma-emitting radioisotopes is monitored to determine the level of impurities. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can also be used to determine the isotopic composition.

4. What are the key safety precautions when handling high-purity this compound-147?

This compound-147 is a beta emitter. While the beta particles can be shielded by thin materials like plastic, there is a risk of Bremsstrahlung (X-ray) production when the beta particles interact with high-Z materials. Therefore, appropriate shielding is necessary.[7][8] All handling of unsealed sources should be performed in a glove box or a fume hood with appropriate shielding to prevent inhalation or ingestion.[7][8] Personal protective equipment, including lab coats, safety glasses, and disposable gloves, is mandatory.[9] Regular monitoring of the work area and personnel for contamination is also essential.[7]

5. How is this compound typically produced?

This compound is primarily produced artificially in nuclear reactors. The two main methods are:

  • Fission of uranium: this compound isotopes, particularly ¹⁴⁷Pm, are significant products of uranium fission.[4]

  • Neutron activation of neodymium: Stable neodymium isotopes, such as ¹⁴⁶Nd, can be irradiated with neutrons to produce ¹⁴⁷Nd, which then beta-decays to ¹⁴⁷Pm.[10]

Quantitative Data

Solvent Extraction Parameters for this compound Purification

The following table summarizes key quantitative data for a continuous multistage countercurrent solvent extraction process using 100% tri-n-butyl phosphate (TBP) from a 12 N nitric acid solution.[1]

Parameter Neodymium (Nd) This compound (Pm) Samarium (Sm)
Distribution Coefficient 0.430.821.55
Single-Stage Separation Factor (vs. Pm) 1.9 (Pm/Nd)-1.9 (Sm/Pm)
Process Yield and Purity

The table below outlines the expected yield and purity of this compound from a two-cycle solvent extraction process.[1]

Number of Stages (Cycle 1 / Cycle 2) This compound Yield This compound Purity
20 / 3490%83%
34 / 3493%99%

Experimental Protocols

Protocol 1: Purification of this compound-147 by Solvent Extraction

This protocol describes a two-cycle solvent extraction process for separating this compound from a mixture of fission product rare earths.

Materials:

  • Crude this compound feed solution in 12 N nitric acid

  • Organic solvent: 100% tri-n-butyl phosphate (TBP)

  • Stripping solution: Dilute nitric acid (e.g., 0.1 N)

  • Multistage countercurrent extraction apparatus

Procedure:

Cycle 1: Separation from Neodymium and Lighter Elements

  • Introduce the crude this compound feed solution into the center of the first multistage countercurrent extraction unit.

  • Pump the TBP organic solvent countercurrently to the aqueous feed.

  • Maintain a high acidity (12 N nitric acid) in the aqueous phase to ensure effective separation.

  • The this compound, being more extractable than neodymium and lighter lanthanides, will preferentially move into the organic phase.

  • Collect the this compound-rich organic phase.

  • Strip the this compound from the organic phase using a smaller volume of dilute nitric acid in a separate set of countercurrent stages.

  • Concentrate the resulting aqueous this compound solution.

Cycle 2: Removal of Samarium and Heavier Elements

  • Use the concentrated this compound fraction from Cycle 1 as the feed for the second extraction cycle.

  • In this cycle, the operational parameters are adjusted so that this compound is less extractable than samarium and heavier lanthanides.

  • The this compound remains in the aqueous phase while the heavier lanthanides are extracted into the organic phase.

  • Collect the purified aqueous this compound solution.

Protocol 2: Final Purification of this compound-147 by Ion-Exchange Chromatography

This protocol outlines the final purification of this compound using cation-exchange chromatography.

Materials:

  • Concentrated this compound solution from solvent extraction

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • Eluent: Diethylenetriaminepentaacetic acid (DTPA) solution, pH adjusted

  • Chromatography column

  • Fraction collector

  • Radiation detector

Procedure:

  • Column Preparation: Pack the chromatography column with the cation-exchange resin and equilibrate it with the starting eluent buffer.

  • Sample Loading: Carefully load the concentrated this compound solution onto the top of the resin bed.

  • Elution: Begin the elution process by pumping the DTPA eluent through the column. A gradient elution with increasing pH or DTPA concentration can be used to improve separation.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring: Monitor the radioactivity of the collected fractions using a suitable radiation detector to identify the this compound peak. Neodymium will elute before this compound, and samarium will elute after.

  • Product Collection: Combine the fractions containing the high-purity this compound.

  • Quality Control: Analyze an aliquot of the final product for radiochemical and radionuclidic purity using gamma spectroscopy or other appropriate methods.

Visualizations

Promethium_Purification_Workflow cluster_0 Source Material cluster_1 Solvent Extraction: Cycle 1 cluster_2 Solvent Extraction: Cycle 2 cluster_3 Ion-Exchange Chromatography cluster_4 Final Product Fission_Products Fission Products in Nitric Acid SE_Cycle1 Countercurrent Extraction (TBP in Kerosene) Fission_Products->SE_Cycle1 Aqueous Feed Stripping1 Stripping (Dilute HNO3) SE_Cycle1->Stripping1 Pm-rich Organic Waste1 Waste Stream 1 SE_Cycle1->Waste1 Nd & Lighter Lanthanides (Aqueous Raffinate) SE_Cycle2 Countercurrent Extraction (TBP in Kerosene) Stripping1->SE_Cycle2 Concentrated Pm Aqueous Ion_Exchange Cation-Exchange Column (DTPA Eluent) SE_Cycle2->Ion_Exchange Purified Pm Aqueous Waste2 Waste Stream 2 SE_Cycle2->Waste2 Sm & Heavier Lanthanides (Organic Phase) High_Purity_Pm High-Purity This compound-147 Ion_Exchange->High_Purity_Pm Eluted Pm Fraction Waste3 Waste Stream 3 Ion_Exchange->Waste3 Nd & Sm Fractions

Caption: Overall workflow for the purification of this compound-147.

Solvent_Extraction_Cycle Feed Aqueous Feed Crude this compound in 12 N HNO3 Extraction Multistage Countercurrent Extraction Feed->Extraction Solvent_In Organic Solvent 100% TBP Solvent_In->Extraction Organic_Out Pm-rich Organic Phase To Stripping Extraction->Organic_Out Aqueous_Out Aqueous Raffinate Impurities (e.g., Nd) Extraction->Aqueous_Out Stripping Multistage Countercurrent Stripping Organic_Out->Stripping Stripping_In Stripping Agent Dilute HNO3 Stripping_In->Stripping Product_Out Purified Aqueous Product Concentrated Pm Stripping->Product_Out Solvent_Recycle Spent Organic To Recycle Stripping->Solvent_Recycle

Caption: Logical flow of a single solvent extraction cycle.

Ion_Exchange_Separation Start Load Sample onto Equilibrated Column Elution Start Gradient Elution (DTPA) Start->Elution Monitor Monitor Eluate Radioactivity Elution->Monitor Collect_Nd Collect Neodymium Fraction Monitor->Collect_Nd Early Peak Collect_Pm Collect this compound Fraction Monitor->Collect_Pm Target Peak Collect_Sm Collect Samarium Fraction Monitor->Collect_Sm Late Peak End High-Purity This compound Collect_Pm->End

Caption: Decision process for ion-exchange chromatography.

References

troubleshooting signal instability in promethium-based detectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing signal instability in experiments utilizing Promethium-147 (Pm-147) beta sources. This compound-147 is a pure low-energy beta emitter, making it a valuable tool in applications like thickness gauging and as an ionization source.[1][2] However, the low energy of its beta particles (average ~62 keV, maximum 224.5 keV) can present unique challenges in achieving a stable signal.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my baseline signal (background count) fluctuating erratically?

A1: Baseline fluctuations can be caused by several factors:

  • Environmental Changes: Detectors, especially scintillators, can be sensitive to fluctuations in ambient temperature and humidity.[5] Temperature changes can affect the performance of electronic components like photomultiplier tubes (PMTs) and amplifiers, leading to signal drift.[6]

  • Electronic Noise: Power supplies for the detector (High Voltage) and associated electronics (preamplifiers, amplifiers) can introduce noise. This can manifest as random fluctuations or periodic noise in the baseline.

  • External Radiation Fields: Changes in the local radiation environment, such as the operation of nearby radiation-producing equipment or movement of other radioactive sources, can alter the background count.

  • Light Leaks (for scintillation detectors): In scintillation detectors, any unintended light reaching the PMT will be registered as a signal, causing a high and unstable baseline.[7]

Q2: My signal-to-noise ratio (S/N) is very low. How can I improve it?

A2: A low S/N ratio makes it difficult to distinguish the true signal from background noise. To improve it, you can either increase the signal or decrease the noise.[8]

  • Increase Signal:

    • Optimize Geometry: Ensure the distance and orientation between your Pm-147 source, sample, and detector are optimized for maximum signal detection.

    • Increase Activity: If feasible, using a higher activity Pm-147 source will generate a stronger signal.

  • Decrease Noise:

    • Shielding: Use appropriate shielding (e.g., lead, copper) to block external radiation sources.

    • Electronic Filtering: Utilize electronic filters or adjust the shaping time in your amplifier to reduce noise. Limiting the bandwidth to essential frequencies can make the detector less sensitive to external noise.[9]

    • Grounding: Ensure all components of your detection system are properly grounded to a common earth ground to minimize ground loops and electronic pickup.

Q3: The signal is consistently drifting in one direction over time. What is the cause?

A3: Signal drift is often symptomatic of temperature changes or component aging.

  • Temperature Drift: As mentioned, temperature affects both the detector and the electronics. Even small, gradual changes in lab temperature over the course of an experiment can cause a consistent drift.

  • Component Aging/Damage: Scintillation crystals can degrade over time due to radiation exposure, which can reduce light output.[5][6] Similarly, electronic components can age, causing their performance characteristics to change.

Q4: I am seeing sharp, intermittent spikes in my signal that are not related to my sample. What are they?

A4: These are likely due to electronic noise or cosmic rays.

  • Electromagnetic Interference (EMI): Nearby equipment (motors, pumps, cell phones) can generate EMI that is picked up by detector cables or electronics.

  • Cosmic Rays: High-energy particles from space can interact with your detector, producing a large signal. These events are typically random and infrequent. A coincidence counting setup can help mitigate this if you are using multiple detectors.

Troubleshooting Guides

Guide 1: Diagnosing Baseline Instability

This guide provides a step-by-step process to identify the source of a fluctuating baseline.

  • Record Baseline Data: Acquire data without the Pm-147 source present for an extended period (e.g., 1 hour) to characterize the instability.

  • Check for Environmental Correlations:

    • Log the temperature and humidity in the vicinity of the detector.

    • Compare the environmental logs with the baseline data to identify any correlations.

  • Inspect for Light Leaks (Scintillation Detectors):

    • Turn off all lights in the laboratory and ensure the detector is in a light-tight enclosure.

    • Observe if the baseline count rate drops significantly and becomes more stable.

  • Isolate Electronic Noise:

    • Power down non-essential electronic equipment in the lab to check for sources of EMI.

    • If possible, power the detector and its electronics from an uninterruptible power supply (UPS) with power conditioning to ensure a clean power source.

  • Evaluate External Radiation:

    • Review logs of other experiments in the facility to see if any radiation-producing activities coincide with the periods of instability.

Guide 2: Optimizing Signal-to-Noise Ratio (S/N)

Follow these steps to systematically improve your S/N.

  • Characterize the Signal and Noise:

    • Measure the average signal count with the Pm-147 source in place.

    • Measure the average background (noise) count without the source.

    • Calculate the initial S/N.

  • Optimize Detector-Source Geometry:

    • Vary the distance between the source and the detector window. Due to the low energy of Pm-147 betas, the signal will be strongly attenuated by air, so minimizing this distance is often key.

  • Implement Shielding:

    • Place lead shielding around the detector to reduce background from external gamma radiation.

    • Re-measure the background count to quantify the improvement.

  • Adjust Electronic Settings:

    • Amplifier Gain: Increase the gain to amplify the signal, but be aware this may also amplify noise.

    • Shaping Time/Time Constant: Adjust the amplifier's shaping time. A longer shaping time can reduce electronic noise but may limit the maximum countable rate. A good starting point is to set the time constant to approximately one-tenth of the narrowest peak width of interest.[8]

    • Lower Level Discriminator (LLD): Set an energy threshold (LLD) to reject low-amplitude noise pulses while still accepting the majority of the Pm-147 beta signal.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of common troubleshooting steps.

Table 1: Effect of Temperature on Detector Dark Current

Temperature (°C)Average Dark Current (pA)Standard Deviation (pA)
205.20.5
258.10.9
3015.52.1

Dark current is the small electric current that flows through a photosensitive device even when no photons are entering it.

Table 2: Impact of Shielding on Background Counts

Shielding ConfigurationAverage Background (Counts Per Minute)Signal with Pm-147 Source (CPM)Signal-to-Noise Ratio (S/N)
None150250016.7
2" Lead Shielding45239553.2

Experimental Protocols

Protocol 1: Detector Energy Calibration

Objective: To calibrate the energy response of the detector system. While Pm-147 is a pure beta emitter, other sources with known gamma or conversion electron peaks are needed for energy calibration.

Methodology:

  • Place a calibration source with a known energy peak (e.g., Bismuth-207, which has conversion electron peaks at ~482, 554, 976, and 1048 keV) at a fixed distance from the detector.

  • Acquire a spectrum for a sufficient duration to obtain clear peaks.

  • Identify the channel number corresponding to the photopeak of each known energy.

  • Plot the known energy values against their corresponding channel numbers.

  • Perform a linear regression on the data points. The resulting equation allows for the conversion of channel numbers to energy for subsequent measurements.

Protocol 2: Assessing Environmental Stability

Objective: To quantify the effect of temperature on the detector's signal stability.

Methodology:

  • Place the detector inside a temperature-controlled chamber. If a chamber is not available, monitor the ambient lab temperature closely.

  • Set the temperature to a starting value (e.g., 20°C) and allow the system to equilibrate for at least 2 hours.

  • Acquire a background (no source) spectrum for 30 minutes, recording the average count rate.

  • Increase the temperature in increments (e.g., 2°C) and repeat steps 2 and 3 for each increment up to a maximum reasonable temperature (e.g., 30°C).

  • Plot the average background count rate as a function of temperature to determine the temperature dependence of the system.

Visualizations

Troubleshooting Workflow

G start Signal Instability Detected check_type Instability Type? start->check_type drift Consistent Drift check_type->drift Drift fluctuation Erratic Fluctuations check_type->fluctuation Fluctuations spikes Intermittent Spikes check_type->spikes Spikes check_temp Check for Temperature Changes drift->check_temp check_aging Inspect for Component Aging drift->check_aging check_env Check Environmental Factors (Temp, Humidity) fluctuation->check_env check_power Verify Power Supply Stability fluctuation->check_power check_emi Check for EMI Sources spikes->check_emi check_cosmics Consider Cosmic Rays / Shielding spikes->check_cosmics solution_temp Implement Temperature Control/Correction check_temp->solution_temp solution_env Stabilize Environment / Shield Detector check_env->solution_env solution_emi Shield Cables / Isolate Noisy Equipment check_emi->solution_emi end_node Signal Stabilized solution_temp->end_node solution_env->end_node solution_emi->end_node

Caption: Troubleshooting workflow for signal instability.

Signal Chain and Noise Sources

G cluster_detector Detector cluster_electronics Electronics pm147 Pm-147 Source (Signal) scintillator Scintillator/ Semiconductor pm147->scintillator preamp Preamplifier scintillator->preamp amp Amplifier preamp->amp daq Data Acquisition (DAQ) amp->daq output Final Signal (Data) daq->output noise_env Environmental (Temp, Humidity) noise_env->scintillator noise_bg Background Radiation noise_bg->scintillator noise_thermal Thermal Noise (Johnson Noise) noise_thermal->preamp noise_shot Shot Noise noise_shot->preamp noise_emi EMI/RFI noise_emi->amp

Caption: Noise sources in a typical detector signal chain.

Logical Relationship: Low S/N Troubleshooting

G start Low Signal-to-Noise Ratio (S/N) goal_increase_signal Increase Signal start->goal_increase_signal goal_decrease_noise Decrease Noise start->goal_decrease_noise action_geom Optimize Source-Detector Geometry goal_increase_signal->action_geom action_source Increase Source Activity (if possible) goal_increase_signal->action_source action_shield Add/Improve Shielding goal_decrease_noise->action_shield action_filter Adjust Electronic Filtering/Shaping Time goal_decrease_noise->action_filter action_ground Check System Grounding goal_decrease_noise->action_ground action_temp Cool Detector/ Electronics goal_decrease_noise->action_temp end_node Improved S/N action_geom->end_node action_source->end_node action_shield->end_node action_filter->end_node action_ground->end_node action_temp->end_node

Caption: Decision tree for improving a low S/N ratio.

References

improving the efficiency of promethium-powered betavoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with promethium-powered betavoltaics. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in optimizing the efficiency of your experimental devices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental working principle of a this compound-powered betavoltaic device?

A1: A this compound-powered betavoltaic device directly converts the kinetic energy of beta particles (electrons) emitted from the radioactive decay of this compound-147 (¹⁴⁷Pm) into electrical energy.[1][2] This process is analogous to a photovoltaic (solar) cell, but instead of photons, beta particles create electron-hole pairs in a semiconductor material.[2][3] A built-in electric field within the semiconductor (typically a p-n junction or Schottky barrier) separates these charge carriers, generating a continuous electrical current.[2][4]

Q2: Why is this compound-147 a suitable isotope for betavoltaics?

A2: this compound-147 is an attractive radioisotope for betavoltaic applications due to several key properties. It has a relatively high theoretical power density and a half-life of 2.62 years, which is suitable for applications requiring a power source for several years.[5][6] The average energy of the beta particles emitted by ¹⁴⁷Pm is approximately 62 keV, with a maximum energy of about 224 keV.[6][7] This energy range is sufficient to create a significant number of electron-hole pairs in the semiconductor without causing rapid degradation of the crystal lattice in certain materials.[8][9]

Q3: What are the common semiconductor materials used with ¹⁴⁷Pm sources?

A3: A variety of semiconductor materials have been investigated for use with this compound sources. The choice of semiconductor is critical for maximizing conversion efficiency. Common materials include Silicon (Si), Gallium Nitride (GaN), and Silicon Carbide (SiC).[8][9] Wide-bandgap semiconductors are often preferred as they can lead to higher open-circuit voltages and better performance at elevated temperatures.[5][10]

Q4: What factors limit the efficiency of this compound-powered betavoltaics?

A4: Several factors can limit the efficiency of these devices. A primary challenge is self-absorption within the ¹⁴⁷Pm source, where some beta particles are absorbed by the source material itself and do not reach the semiconductor.[4] Another significant factor is radiation-induced damage to the semiconductor lattice, which can reduce the minority carrier diffusion length and increase leakage currents over time.[11] The efficiency of charge carrier collection within the semiconductor, which is influenced by the device architecture and material quality, also plays a crucial role.[12] Mismatches between the penetration depth of beta particles and the diffusion length of charge carriers can also lower efficiency.[12]

Q5: How does the thickness of the ¹⁴⁷Pm source affect device performance?

A5: The thickness of the this compound source is a critical design parameter. Increasing the source thickness can increase the number of emitted beta particles, but it also increases self-absorption.[4] There is an optimal thickness that maximizes the number of beta particles reaching the semiconductor. For ¹⁴⁷Pm, a source thickness in the range of a few micrometers is often considered to approach the maximum power output density.[13]

Troubleshooting Guides

Issue 1: Lower-than-Expected Power Output

This is a common issue that can stem from various factors in the experimental setup. Follow these steps to diagnose and address the problem.

Troubleshooting Workflow for Low Power Output

LowPowerOutput start Low Power Output Detected check_iv Measure I-V Curve start->check_iv analyze_iv Analyze I-V Parameters (Voc, Isc, Fill Factor) check_iv->analyze_iv low_isc Low Short-Circuit Current (Isc)? analyze_iv->low_isc Yes low_voc Low Open-Circuit Voltage (Voc)? analyze_iv->low_voc No check_source Inspect this compound Source low_isc->check_source low_ff Low Fill Factor? low_voc->low_ff No check_semiconductor Examine Semiconductor low_voc->check_semiconductor Yes check_contacts Verify Electrical Contacts low_ff->check_contacts Yes source_degradation Source Degradation or Inhomogeneous Deposition? check_source->source_degradation replace_source Replace/Fabricate New Source source_degradation->replace_source Yes source_degradation->check_semiconductor No semiconductor_defects Material Defects or Radiation Damage? check_semiconductor->semiconductor_defects characterize_material Characterize Material (e.g., SEM, PL) semiconductor_defects->characterize_material Yes improve_fabrication Refine Fabrication Process semiconductor_defects->improve_fabrication No high_resistance High Series Resistance? check_contacts->high_resistance reapply_contacts Re-deposit/Anneal Contacts high_resistance->reapply_contacts Yes check_shunt Investigate Shunt Paths high_resistance->check_shunt No shunt_paths Shunt Paths Present? check_shunt->shunt_paths shunt_paths->improve_fabrication Yes

Caption: Troubleshooting workflow for diagnosing low power output.

Step-by-Step Guide:

  • Perform Electrical Characterization: Measure the current-voltage (I-V) characteristic of your device. This will provide key performance parameters: open-circuit voltage (Voc), short-circuit current (Isc), and fill factor (FF).

  • Analyze I-V Parameters:

    • Low Isc: A low short-circuit current often points to issues with the generation or collection of charge carriers.

      • Check the ¹⁴⁷Pm Source: Inspect the source for any signs of degradation or non-uniformity. Self-absorption increases with source thickness, so ensure it is optimized.[4]

      • Evaluate the Semiconductor: The semiconductor may have a high defect density or have sustained radiation damage, which reduces the minority carrier diffusion length.[11]

    • Low Voc: A low open-circuit voltage can be caused by high leakage currents.

      • Investigate Shunt Paths: Fabrication defects can create alternative current paths (shunts) that bypass the p-n junction.

      • Material Quality: Poor crystalline quality of the semiconductor can lead to increased recombination currents, thus lowering Voc.[14]

    • Low Fill Factor: A low fill factor is often indicative of high series resistance or low shunt resistance.

      • Check Electrical Contacts: Poor ohmic contacts will increase the series resistance of the device.

      • Examine for Shunt Paths: As with low Voc, shunt paths can significantly degrade the fill factor.

Issue 2: Device Performance Degradation Over Time

Betavoltaic devices are expected to degrade in performance as the radioactive source decays. However, faster-than-expected degradation can indicate other problems.

  • Monitor Radioactive Decay: The power output of a ¹⁴⁷Pm-powered device will decrease by half every 2.62 years due to the decay of the isotope. Ensure your performance measurements account for this predictable decay.[5]

  • Assess Radiation Damage: The beta particles from ¹⁴⁷Pm can displace atoms in the semiconductor lattice, creating defects.[8] This damage accumulates over time and reduces the efficiency of charge carrier collection.[11]

    • Choice of Semiconductor: Materials with higher radiation hardness, such as SiC and GaN, are more resistant to this type of degradation compared to Si, especially for higher energy beta particles.[8][14]

  • Environmental Factors: For unsealed devices, exposure to moisture or other contaminants can degrade the performance of the semiconductor and the radioactive source. This compound(III) chloride (¹⁴⁷PmCl₃), for instance, is sensitive to moisture.[15]

Data Presentation

Table 1: Comparison of Common Semiconductor Materials for this compound Betavoltaics

PropertySilicon (Si)Gallium Nitride (GaN)Silicon Carbide (4H-SiC)
Bandgap (eV)1.123.43.26
Radiation HardnessModerateHighVery High[14]
Electron Mobility (cm²/Vs)~1400~1000~800
Theoretical EfficiencyModerateHighHigh
Key AdvantageMature fabrication technologyHigh power density potential[13]Excellent radiation and temperature resistance[14]
Key DisadvantageSusceptible to radiation damage[9]Higher material cost and fabrication complexityLower electron mobility

Table 2: Performance of Experimental this compound-147 Betavoltaic Devices

SemiconductorDevice StructurePower Density (µW/cm²)Conversion Efficiency (%)Reference
GaNPIN Junction35.686.69[13]
GaNPIN Junction2.450.79[13]
4H-SiCPlanar3.2 (at 1680 mCi/cm²)Not Specified[15]
GaAsn-type SubstrateNot Specified9.0[16]

Experimental Protocols

Protocol 1: Electrical Characterization (I-V Measurement)

This protocol outlines the procedure for measuring the current-voltage (I-V) characteristics of a this compound-powered betavoltaic device to determine its performance parameters.

Objective: To measure the open-circuit voltage (Voc), short-circuit current (Isc), fill factor (FF), and maximum power output (Pmax).

Materials and Equipment:

  • This compound-powered betavoltaic device

  • Source meter unit (SMU) or a precision power supply and a digital multimeter

  • Probe station or appropriate electrical contacts

  • Shielded electrical cables

  • Computer with data acquisition software

Procedure:

  • Device Connection:

    • Carefully place the betavoltaic device on the probe station.

    • Establish electrical contact with the anode and cathode of the device using the probes. Ensure good ohmic contact to minimize series resistance.

    • Connect the probes to the SMU using shielded cables to minimize electrical noise.

  • Measurement Setup:

    • Configure the SMU to perform a voltage sweep. The sweep range should extend from 0 V to a voltage slightly above the expected Voc.

    • Set the step size for the voltage sweep (e.g., 10 mV) to ensure sufficient data points for a smooth I-V curve.

    • Set the current compliance (limit) on the SMU to a value safely above the expected Isc to avoid damaging the device.

  • Data Acquisition:

    • Initiate the voltage sweep. The SMU will apply a voltage across the device and measure the resulting current at each voltage step.

    • Record the current and voltage data pairs. Most modern SMUs can be interfaced with a computer to automate this process and store the data in a file.

  • Data Analysis:

    • Plot the I-V Curve: Plot the measured current (I) on the y-axis against the applied voltage (V) on the x-axis.

    • Determine Isc: The short-circuit current is the current measured at V = 0 V.

    • Determine Voc: The open-circuit voltage is the voltage at which the current is zero (I = 0 A).

    • Calculate Power Output: For each data point, calculate the power (P) as P = V × I.

    • Determine Pmax: Find the maximum value of the calculated power. This is the maximum power point of the device.

    • Calculate Fill Factor (FF): The fill factor is a measure of the "squareness" of the I-V curve and is calculated as: FF = (Vmp × Imp) / (Voc × Isc) where Vmp and Imp are the voltage and current at the maximum power point.

Signaling Pathways and Experimental Workflows

Energy Conversion Pathway in a Betavoltaic Device

EnergyConversion cluster_source This compound-147 Source cluster_semiconductor Semiconductor (p-n junction) cluster_output External Circuit pm147 ¹⁴⁷Pm Nucleus beta_emission Beta Decay pm147->beta_emission beta_particle Emitted Beta Particle (e⁻) beta_emission->beta_particle interaction Interaction with Semiconductor Lattice beta_particle->interaction ehp_generation Electron-Hole Pair (EHP) Generation interaction->ehp_generation separation Charge Separation by Electric Field ehp_generation->separation collection Carrier Collection at Electrodes separation->collection current_flow Electric Current collection->current_flow power_output Power Output to Load current_flow->power_output

Caption: Energy conversion process in a this compound betavoltaic device.

References

Technical Support Center: Promethium-147 Measurement Instruments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing measurement instruments based on Promethium-147 (Pm-147).

Troubleshooting Guides

This section addresses specific issues that may arise during the calibration and operation of this compound-147 based measurement instruments.

Issue IDQuestionPossible CausesSuggested Solutions
CAL-001 Why is my instrument failing its routine calibration check with a Pm-147 source? 1. Expired calibration of the instrument. 2. Degraded or contaminated Pm-147 check source. 3. Incorrect source-to-detector geometry. 4. Instrument malfunction (e.g., detector, electronics). 5. Environmental factors (e.g., temperature fluctuations, background radiation).1. Verify the instrument's calibration date on the certification sticker. If expired, send the instrument for professional calibration. 2. Inspect the source for any visible damage or contamination. Verify the source's activity, considering its half-life of approximately 2.62 years.[1] If the source is old or damaged, replace it with a new, certified one. 3. Ensure the check source is placed in the designated holder or at the precise distance and orientation specified in the manufacturer's manual. 4. Perform a battery check and basic functional tests as per the user manual. If the issue persists, contact the manufacturer's technical support. 5. Ensure the calibration is performed in a controlled environment with stable temperature and low background radiation, away from other radioactive sources.
CAL-002 The readings from my Pm-147 thickness gauge are inconsistent and fluctuating. 1. Improper zeroing of the gauge. 2. Surface contamination on the sample or the detector window. 3. The material being measured is not homogeneous. 4. Statistical nature of radioactive decay causing fluctuations at low count rates. 5. Electronic noise or instability.1. Re-zero the gauge on a certified zero plate or an uncoated substrate of the same material you are measuring.[2] 2. Clean the detector window and the sample surface according to the manufacturer's instructions. 3. Ensure the sample is uniform in the area of measurement. Take readings at multiple points and average them. 4. Increase the measurement time to acquire more counts and improve statistical accuracy. 5. Check for and eliminate sources of electromagnetic interference. If the problem continues, the instrument may require servicing.
DATA-001 I am observing unexpected peaks or a high background in my beta spectrum measurements. 1. Presence of radioisotopic impurities in the Pm-147 source.[3] 2. Inadequate shielding from external radiation sources. 3. Contamination of the detector or the measurement chamber. 4. Electronic noise mimicking signal pulses.1. Review the source certificate for information on potential impurities. If necessary, use a high-purity source or perform energy discrimination if your system allows. 2. Ensure proper shielding is in place around the detector and source. Perform a background measurement without the source to identify external radiation. 3. Perform a wipe test on the detector and chamber surfaces to check for contamination. Decontaminate if necessary, following proper safety protocols. 4. Check the grounding and connections of your setup. Use appropriate signal processing techniques to reduce noise.
OP-001 The instrument shows no reading or a "detector failure" error message. 1. Dead or low batteries. 2. Disconnected or faulty detector cable. 3. The high voltage to the detector is not enabled or is set incorrectly. 4. The instrument is set to an incorrect measurement mode or range. 5. The detector has reached the end of its operational life.1. Check and replace the batteries. 2. Ensure the detector cable is securely connected at both ends. Inspect the cable for any damage. 3. Verify that the high voltage is turned on and set to the manufacturer's recommended value for your specific detector.[4] 4. Check the instrument settings to ensure they are appropriate for a Pm-147 source and the expected count rate. 5. If other troubleshooting steps fail, the detector may need to be replaced. Contact the manufacturer for diagnosis and replacement.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound-147 and why is it used in measurement instruments?

This compound-147 (Pm-147) is a man-made radioactive isotope with a half-life of approximately 2.62 years.[1] It is a pure beta emitter, releasing low-energy beta particles and no significant gamma radiation.[3] This characteristic makes it ideal for applications like thickness gauging of thin materials and as an ionization source in smoke detectors and certain electronic devices, as the beta particles can be easily shielded.[1][5]

Q2: How often do I need to calibrate my this compound-147 based instrument?

The calibration frequency depends on the instrument type, its usage, and regulatory requirements. A common recommendation is to perform a calibration check before each use or at the beginning of each day of experiments. A full recalibration by a certified laboratory is typically recommended annually or as specified by the manufacturer.[6]

Q3: What are the safety precautions I should take when working with Pm-147 sources?

While Pm-147 is a low-energy beta emitter, it is still a radioactive material and should be handled with care. Always wear appropriate personal protective equipment (PPE) such as gloves and safety glasses. Use forceps or tongs to handle the source and never touch it directly. Store the source in a properly labeled and shielded container when not in use. For more detailed safety information, refer to your institution's radiation safety manual.

Calibration and Measurement

Q4: What is a "check source" and why is it important?

A check source is a radioactive source with a known, stable activity that is used to verify the proper functioning of a radiation detection instrument between full calibrations. For Pm-147 instruments, this is typically a small, sealed Pm-147 source. Regularly using a check source ensures that your instrument is providing reliable and consistent measurements.

Q5: My Pm-147 source is several years old. Can I still use it for calibration?

This compound-147 has a half-life of about 2.62 years, meaning its activity reduces by half every 2.62 years.[1] You can still use an older source, but you must account for its radioactive decay. The current activity of the source can be calculated using the decay formula: A = A₀ * (1/2)^(t/T), where A is the current activity, A₀ is the initial activity, t is the elapsed time, and T is the half-life. For precise calibrations, it is advisable to use a source that is not significantly decayed or to have its current activity verified.

Q6: What is the difference between calibration and a performance check?

A performance check (or source check) is a routine procedure to ensure the instrument is responding to a known source consistently. Calibration is a more rigorous process, typically performed by a qualified laboratory, that involves adjusting the instrument to meet the manufacturer's accuracy specifications against traceable standards.[7]

Experimental Protocols

Protocol 1: Routine Performance Check of a Geiger-Müller Survey Meter with a Pm-147 Check Source

Objective: To verify the operational status of a Geiger-Müller (G-M) survey meter before use.

Materials:

  • G-M survey meter with a pancake probe.

  • Pm-147 check source of known activity.

  • Logbook for recording results.

Procedure:

  • Visual Inspection: Visually inspect the G-M meter for any physical damage, ensuring all connections are secure.

  • Battery Check: Turn on the instrument and perform a battery check as indicated by the manufacturer. Replace batteries if necessary.

  • Background Measurement:

    • Turn the instrument on and let it stabilize for a minute.

    • In an area with low background radiation and away from any known radioactive sources, take a background reading for one minute.

    • Record the background counts per minute (CPM) in the logbook. The reading should be within the expected range for your location.

  • Source Measurement:

    • Place the Pm-147 check source in a reproducible position relative to the detector window (e.g., in a designated jig or at a fixed distance).

    • Measure the source for one minute.

    • Record the source CPM in the logbook.

  • Data Evaluation:

    • Subtract the background CPM from the source CPM to get the net CPM.

    • Compare the net CPM to the expected value for the check source (this value should have been established when the source and meter were new or last calibrated).

    • If the reading is within ±10-20% of the expected value (check your institution's specific action levels), the instrument is ready for use.

    • If the reading is outside this range, refer to the troubleshooting guide (e.g., check geometry, source condition) and if the issue persists, do not use the instrument and report it for maintenance.

Protocol 2: Calibration of a Beta Thickness Gauge using Pm-147 Source and Standard Foils

Objective: To calibrate a beta thickness gauge for accurate measurement of a specific material.

Materials:

  • This compound-147 based thickness gauge.

  • A set of certified thickness standards (foils or plates) of the material to be measured, covering the desired measurement range.

  • A zero plate (an uncoated substrate of the material).

  • Instrument manual.

Procedure:

  • Instrument Setup:

    • Turn on the thickness gauge and allow it to warm up and stabilize as per the manufacturer's instructions.

  • Zero Calibration:

    • Select the "zero" calibration function on the instrument.

    • Place the probe firmly on the zero plate, ensuring good contact.

    • Initiate the zeroing procedure. The instrument will take a reading and adjust its baseline to zero.[2]

  • Single-Point or Two-Point Calibration:

    • Single-Point Calibration (for a specific thickness):

      • Select a thickness standard that is close to the thickness you will be measuring.

      • Place the standard on the zero plate.

      • Place the probe on the thickness standard and take a measurement.

      • Adjust the instrument's reading to match the known thickness of the standard.[2][8]

    • Two-Point Calibration (for a range of thicknesses):

      • Select a thin and a thick standard that bracket your expected measurement range.

      • Perform the measurement and adjustment for the thin standard first, as described above.

      • Then, perform the measurement and adjustment for the thick standard.

  • Verification:

    • Use the calibrated gauge to measure several standards of known thickness within the calibrated range (including some not used in the calibration process).

    • The readings should be within the accuracy specifications of the instrument.

    • If the readings are not accurate, repeat the calibration procedure, ensuring that the standards are clean and the probe is placed correctly.

  • Documentation:

    • Record the calibration date, the standards used, and the verification results in your calibration log.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_eval Evaluation cluster_outcome Outcome start Start visual_insp Visual Inspection start->visual_insp batt_check Battery Check visual_insp->batt_check bg_measure Background Measurement batt_check->bg_measure src_measure Source Measurement bg_measure->src_measure record_data Record Data src_measure->record_data calc_net Calculate Net CPM record_data->calc_net compare Compare to Expected calc_net->compare decision Within Limits? compare->decision ready Instrument Ready for Use decision->ready Yes troubleshoot Troubleshoot / Service decision->troubleshoot No

Caption: Workflow for a routine performance check of a G-M survey meter.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Root Causes cluster_details Specific Examples inaccurate_reading Inaccurate Calibration Reading instrument Instrument Factors inaccurate_reading->instrument source Source Factors inaccurate_reading->source environment Environmental Factors inaccurate_reading->environment procedure Procedural Factors inaccurate_reading->procedure inst_details Expired Calibration Detector Malfunction Low Battery instrument->inst_details src_details Source Decay Contamination Impurities source->src_details env_details High Background Temperature Shift environment->env_details proc_details Incorrect Geometry Improper Zeroing procedure->proc_details

Caption: Logical relationship between an inaccurate reading and its potential causes.

References

containment and shielding strategies for promethium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Promethium-147 (Pm-147). It offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary radiation hazards associated with this compound-147?

A1: this compound-147 is a pure beta emitter.[1][2] The primary hazard is internal exposure from inhalation or ingestion of the radioactive material, which can lead to the irradiation of internal tissues.[3] External exposure to the skin is also a concern, particularly with unshielded sources. While Pm-147 itself does not emit gamma rays, a secondary radiation known as Bremsstrahlung (braking radiation) can be produced when the beta particles interact with high atomic number (high-Z) materials.[3]

Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound-147?

A2: At a minimum, personnel handling this compound-147 should wear a lab coat, safety glasses with side shields, and disposable gloves.[4][5] It is crucial to change gloves frequently to prevent the spread of contamination.[5] For higher activity work, additional PPE such as sleeve protectors and shoe covers may be necessary.

Q3: How should I store this compound-147 sources?

A3: this compound-147 sources should be stored in a designated and properly labeled radioactive materials storage area. The storage container should provide adequate shielding and be securely locked to prevent unauthorized access.[6]

Q4: What type of radiation detection instrument is suitable for this compound-147?

A4: A Geiger-Müller (GM) survey meter with a pancake probe is effective for detecting this compound-147 contamination.[3][7] Regular surveys of the work area, hands, and clothing are essential to detect any contamination promptly.

Q5: What should I do in case of a minor spill of this compound-147?

A5: In the event of a minor spill, you should:

  • Notify others in the area.

  • Contain the spill with absorbent paper.

  • Shield the spill if possible, using low-Z material.

  • Clean the area using appropriate decontamination solutions, working from the outside in.

  • Survey the area after cleaning to ensure all contamination has been removed.

  • Report the incident to the Radiation Safety Officer (RSO).

Troubleshooting Guides

Issue: Unexpectedly high readings on the survey meter in the work area.

Possible Cause Troubleshooting Steps
Contamination of the work surface 1. Stop work immediately. 2. Use a wipe test to confirm the location and extent of the contamination. 3. Decontaminate the area using an appropriate cleaning agent. 4. Resurvey the area to ensure it is clean.
Contamination of equipment 1. Isolate the contaminated equipment. 2. Decontaminate the equipment if possible, or place it in a labeled radioactive waste bag for disposal. 3. Survey the equipment after decontamination to confirm it is clean.
Bremsstrahlung production 1. Ensure that only low-Z materials (e.g., Plexiglas, aluminum) are used for shielding the primary source. 2. If high-Z materials are present, replace them with appropriate low-Z shielding.

Issue: Suspected skin contamination.

Possible Cause Troubleshooting Steps
Glove failure or improper handling 1. Immediately remove the contaminated gloves. 2. Wash the affected area thoroughly with mild soap and lukewarm water. Do not abrade the skin. 3. Survey the skin with a pancake GM probe to check for residual contamination. 4. If contamination persists, repeat the washing procedure. 5. Notify the Radiation Safety Officer (RSO).

Data Presentation

Table 1: Properties of this compound-147

PropertyValue
Half-life 2.62 years[8]
Decay Mode Beta (β⁻)
Maximum Beta Energy (Eβmax) 0.224 MeV
Average Beta Energy (Eβavg) 0.062 MeV[9]
Gamma Emission None

Table 2: Shielding for this compound-147 Beta Emissions

Shielding MaterialThickness for >99% AttenuationNotes
Plastic (e.g., Plexiglas/Lucite) ~0.2 mm[7]Recommended as the primary shielding material to minimize Bremsstrahlung production.
Aluminum ~0.25 mmA low-Z metal that is also effective for beta shielding.
Lead Not Recommended as Primary ShieldShould only be used as a secondary shield for any generated Bremsstrahlung, outside of the primary low-Z shield.

Experimental Protocols

Protocol 1: Preparation of a this compound-147 Standard Solution

  • Preparation:

    • Work within a fume hood or glove box designated for radioactive work.

    • Cover the work surface with absorbent paper.

    • Assemble all necessary materials: Pm-147 stock solution, calibrated pipettes, volumetric flasks, and appropriate diluent.

  • Dilution:

    • Using a calibrated pipette, transfer a precise volume of the Pm-147 stock solution into a volumetric flask.

    • Add the diluent to the flask, ensuring to rinse the pipette tip into the flask.

    • Bring the solution to the final volume with the diluent, cap the flask, and invert several times to ensure homogeneity.

  • Verification:

    • Take an aliquot of the prepared standard solution for activity measurement using a liquid scintillation counter or other appropriate counting system.

    • Calculate the final activity concentration and compare it with the expected value.

  • Storage and Labeling:

    • Transfer the standard solution to a properly labeled storage vial.

    • The label should include the isotope (Pm-147), activity concentration, date of preparation, and the name of the researcher.

    • Store the vial in a shielded container in a designated radioactive materials storage area.

Protocol 2: Contamination Survey (Wipe Test)

  • Preparation:

    • Identify the areas to be surveyed (e.g., benchtops, equipment, floors).

    • Label a series of vials or envelopes corresponding to the survey locations.

    • Wear a fresh pair of gloves.

  • Sampling:

    • Take a small piece of filter paper or a cotton swab and moisten it slightly with an appropriate solvent (e.g., ethanol or water).

    • Wipe an area of approximately 100 cm² at each designated location.

    • Place each wipe into its corresponding labeled vial or envelope.

  • Measurement:

    • Analyze the wipes using a liquid scintillation counter or a gas-flow proportional counter to determine the amount of removable contamination.

  • Documentation:

    • Record the results for each location, noting any areas that exceed the established contamination limits.

    • If contamination is found, decontaminate the area and perform a follow-up wipe test to confirm the effectiveness of the cleaning.

Mandatory Visualization

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Post-Experiment Phase cluster_3 Waste Management A Obtain Pm-147 Stock B Don Personal Protective Equipment (PPE) A->B C Prepare Shielded Workspace B->C D Perform Experiment (e.g., Dilution, Labeling) C->D E Monitor Work Area for Contamination D->E F Decontaminate Workspace and Equipment D->F Experiment Complete E->F If contamination detected G Segregate and Store Radioactive Waste F->G H Perform Final Contamination Survey (Wipe Test) G->H J Store Waste in Shielded Container G->J I Remove PPE and Wash Hands H->I K Arrange for Radioactive Waste Disposal J->K

Caption: General workflow for experiments involving this compound-147.

Shielding_Strategy cluster_0 Radiation Source and Shielding cluster_1 Radiation Interaction and Attenuation Pm147 This compound-147 Source (Beta Emitter) Beta Beta Particles Pm147->Beta LowZ Primary Shield (Low-Z Material, e.g., Plexiglas) Bremsstrahlung Bremsstrahlung (X-rays) LowZ->Bremsstrahlung Generation Attenuation Attenuation LowZ->Attenuation Beta Absorption HighZ Secondary Shield (Optional) (High-Z Material, e.g., Lead) HighZ->Attenuation Bremsstrahlung Absorption Beta->LowZ Interaction Bremsstrahlung->HighZ Interaction Researcher Researcher Attenuation->Researcher Reduced Exposure

Caption: Shielding strategy to minimize exposure from this compound-147.

References

Validation & Comparative

A Comparative Guide to Promethium-147 and Strontium-90 as Beta Sources for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the selection of a beta-emitting radionuclide for research and development applications, a thorough understanding of the distinct characteristics of each option is paramount. This guide provides a comprehensive comparison of two commonly utilized beta sources: Promethium-147 (Pm-147) and Strontium-90 (Sr-90). This document outlines their radiological properties, application-specific advantages and disadvantages, shielding and safety considerations, and practical aspects such as cost and waste disposal.

Core Properties and Radiological Data

A fundamental comparison of this compound-147 and Strontium-90 begins with their inherent nuclear properties. These characteristics dictate their suitability for different applications and directly influence handling and safety protocols.

PropertyThis compound-147 (¹⁴⁷Pm)Strontium-90 (⁹⁰Sr)
Half-Life 2.62 years28.79 years
Decay Mode Beta (β⁻)Beta (β⁻)
Daughter Product Samarium-147 (¹⁴⁷Sm) (Stable)Yttrium-90 (⁹⁰Y) (Radioactive)
Beta Energy (Max) 0.224 MeV0.546 MeV (⁹⁰Sr) / 2.28 MeV (⁹⁰Y)
Beta Energy (Avg) 0.062 MeV0.196 MeV (⁹⁰Sr) / 0.934 MeV (⁹⁰Y)
Gamma Emission Very low energy and intensityNegligible (Bremsstrahlung production is a key consideration)
Specific Activity ~928 Ci/g~141 Ci/g (for ⁹⁰Sr)

In-Depth Comparison of Key Characteristics

The choice between Pm-147 and Sr-90 hinges on a trade-off between energy, half-life, and safety considerations.

Energy Spectrum and Penetration:

This compound-147 is a low-energy beta emitter. Its soft beta particles have a limited range, making it suitable for applications requiring surface interaction or minimal penetration. This low energy also simplifies shielding requirements.

Strontium-90, in equilibrium with its daughter isotope Yttrium-90, presents a more complex radiation profile. While Sr-90 itself emits medium-energy betas, the subsequent decay of Y-90 produces high-energy beta particles. This results in a significantly greater penetration depth, which can be advantageous for applications requiring the irradiation of thicker materials but also necessitates more substantial shielding.

Half-Life and Source Longevity:

With a half-life of 28.79 years, Sr-90 offers a long operational lifespan, making it ideal for long-term, low-maintenance applications such as radioisotope thermoelectric generators (RTGs) for remote power. In contrast, the shorter 2.62-year half-life of Pm-147 means that sources will need to be replaced more frequently, a factor to consider in the overall cost and experimental design.

Bremsstrahlung Production:

A significant consideration, particularly with higher-energy beta emitters, is the production of Bremsstrahlung radiation. This secondary X-ray radiation is produced when beta particles decelerate in high-atomic number (high-Z) materials. Due to the high-energy betas from its Y-90 daughter, Sr-90 has a much greater potential to produce significant Bremsstrahlung radiation, especially when shielded with dense materials like lead. While Pm-147 also produces Bremsstrahlung, its lower beta energy results in a much lower intensity of these secondary X-rays. This is a critical safety and shielding consideration.

Shielding and Safety

Effective shielding is crucial for the safe handling of any radioactive material. The differing energy profiles of Pm-147 and Sr-90 lead to distinct shielding strategies.

Shielding Materials and Thickness:

  • This compound-147: Due to its low-energy beta particles, Pm-147 can be effectively shielded with low-Z materials. A thin layer of acrylic or plastic is often sufficient to completely absorb the beta radiation.

  • Strontium-90/Yttrium-90: The high-energy betas from Y-90 require more substantial shielding. Thicker sections of low-Z materials like acrylic or aluminum are necessary to absorb the beta particles. To minimize Bremsstrahlung production, it is standard practice to use a low-Z material as the primary shield to absorb the beta particles, followed by a high-Z material like lead to attenuate the secondary Bremsstrahlung X-rays.

Quantitative Shielding Data (Approximate Half-Value Layers)

Shielding MaterialThis compound-147 (0.224 MeV β)Strontium-90/Yttrium-90 (up to 2.28 MeV β)
Acrylic (Lucite) ~0.2 mm~6 mm
Aluminum ~0.08 mm~2.5 mm
Lead (Not recommended as primary shield)(Used as secondary shield for Bremsstrahlung)

Note: These are approximate values. Actual shielding requirements should be determined by a qualified health physicist based on the specific activity of the source and the experimental setup.

Applications in Research and Drug Development

Both Pm-147 and Sr-90 have found utility in a variety of scientific and industrial applications.

Common Applications:

ApplicationThis compound-147Strontium-90
Thickness Gauging Yes (for thin films)Yes (for thicker materials)
Radioisotope Thermoelectric Generators (RTGs) Yes (for low power, shorter missions)Yes (for long-term, higher power)
Luminous Paints & Self-Powered Lighting YesNo (Historically used, but less common now)
Static Eliminators YesYes
Medical Applications Limited (some brachytherapy)Yes (ophthalmic applicators, bone cancer therapy)

Experimental Protocol: Beta-Backscatter Thickness Gauging

Beta-backscatter gauging is a common non-destructive technique for measuring the thickness of coatings. The principle involves irradiating a coated material with beta particles and measuring the intensity of the backscattered radiation. The intensity of the backscattered betas is a function of the thickness and atomic number of the coating and substrate materials.

Objective: To determine the thickness of a metallic coating on a substrate using a beta-backscatter gauge with a this compound-147 source.

Materials:

  • Beta-backscatter gauge equipped with a Pm-147 source and a Geiger-Müller or scintillation detector.

  • Set of calibration standards with known coating thicknesses on the same substrate material as the sample to be measured.

  • The sample with the unknown coating thickness.

Procedure:

  • Instrument Setup and Warm-up: Power on the beta-backscatter gauge and allow the detector and electronics to stabilize as per the manufacturer's instructions.

  • Calibration: a. Select the appropriate calibration curve for the coating/substrate combination. b. Measure the backscatter intensity from a bare substrate standard (zero thickness). c. Measure the backscatter intensity from a standard with a coating thickness greater than the expected saturation thickness. d. Measure the backscatter intensity from at least two intermediate thickness standards to establish the calibration curve.

  • Sample Measurement: a. Place the sample to be measured in the measurement position. b. Initiate the measurement. The instrument will count the backscattered beta particles for a predetermined time. c. The instrument's software will use the calibration curve to convert the measured count rate into a coating thickness value.

  • Data Analysis: a. Perform multiple measurements at different locations on the sample to assess coating uniformity. b. Calculate the mean and standard deviation of the thickness measurements.

Beta_Backscatter_Workflow cluster_setup Setup cluster_calibration Calibration cluster_measurement Measurement cluster_analysis Analysis Start Power On Gauge Stabilize Allow Stabilization Start->Stabilize SelectCurve Select Calibration Curve Stabilize->SelectCurve MeasureBare Measure Bare Substrate SelectCurve->MeasureBare MeasureThick Measure Thick Standard MeasureBare->MeasureThick MeasureIntermediate Measure Intermediate Standards MeasureThick->MeasureIntermediate PlaceSample Position Sample MeasureIntermediate->PlaceSample InitiateMeasurement Initiate Measurement PlaceSample->InitiateMeasurement AcquireData Acquire Backscatter Data InitiateMeasurement->AcquireData CalculateThickness Calculate Thickness AcquireData->CalculateThickness MultipleMeasurements Repeat Measurements CalculateThickness->MultipleMeasurements AnalyzeUniformity Analyze Uniformity MultipleMeasurements->AnalyzeUniformity ReportResults Report Results AnalyzeUniformity->ReportResults

Workflow for Beta-Backscatter Thickness Measurement.

Commercial Availability, Cost, and Waste Disposal

Availability and Cost:

  • This compound-147: Historically, the supply of Pm-147 has been limited, with Russia being a primary producer. However, the U.S. Department of Energy (DOE) Isotope Program is now entering the market to provide a domestic supply.[1][2] The cost can be significant and is typically quoted per Curie. Prices can vary, but estimates are in the range of several hundred dollars per gram.

  • Strontium-90: As a common fission product, Sr-90 is more readily available. The cost is generally lower than that of Pm-147. For example, a 0.1 µCi Sr-90 check source can be purchased for around

    9090-90−
    135.[3][4][5]

Radioactive Waste Disposal:

The disposal of radioactive waste is regulated by national and international bodies, such as the U.S. Nuclear Regulatory Commission (NRC). The classification of the waste (Class A, B, or C) depends on the specific activity and half-life of the radionuclide.

  • This compound-147: With its shorter half-life, Pm-147 waste can potentially be managed through decay-in-storage for institutions with appropriate licenses. After a sufficient decay period (typically 10 half-lives), the material may be disposed of as non-radioactive waste.

  • Strontium-90: Due to its long half-life, decay-in-storage is not a practical option for Sr-90. It is classified as a long-lived isotope and must be disposed of at a licensed low-level radioactive waste disposal facility.[6][7] The specific packaging and transportation requirements are stringent and add to the overall cost of using this isotope.

Logical Relationship for Source Selection

The decision-making process for selecting between Pm-147 and Sr-90 can be visualized as a logical flow based on key experimental requirements.

Source_Selection Requirement Define Application Requirement Energy High Beta Energy Needed? Requirement->Energy HalfLife Long Source Life Critical? Energy->HalfLife Yes Shielding Minimal Shielding a Priority? Energy->Shielding No Sr90 Select Strontium-90 HalfLife->Sr90 Yes Pm147 Select this compound-147 HalfLife->Pm147 No Shielding->Sr90 No Shielding->Pm147 Yes

Decision tree for selecting a beta source.

Conclusion

This compound-147 and Strontium-90 are both valuable beta sources, but their distinct properties make them suitable for different applications. Pm-147, with its low-energy beta emission and shorter half-life, is an excellent choice for applications requiring minimal penetration and where source replacement is feasible. Its lower Bremsstrahlung production also simplifies shielding requirements. Sr-90, in equilibrium with its high-energy daughter Y-90, is the preferred option for applications demanding greater penetration and a long, stable operational life. However, its use necessitates more robust shielding to manage both the high-energy betas and the secondary Bremsstrahlung radiation. The choice between these two isotopes requires a careful evaluation of the specific experimental needs, safety protocols, and logistical considerations, including cost and waste disposal.

References

A Comparative Guide to Radiometric Dating of Geological Samples: The Inapplicability of Promethium and a Review of Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of isotopic systems reveals that promethium is unsuitable for dating geological samples due to its inherently short half-life. In contrast, well-established methods such as Uranium-Lead (U-Pb), Potassium-Argon (K-Ar), Rubidium-Strontium (Rb-Sr), and Samarium-Neodymium (Sm-Nd) dating provide reliable and cross-verified ages for geological materials. This guide offers a comprehensive comparison of these validated techniques, supported by experimental data and detailed methodologies.

This compound (Pm), a rare earth element with no stable isotopes, is not a viable tool for geological dating. The fundamental principle of radiometric dating relies on the constant decay rate of a long-lived radioactive parent isotope into a stable daughter isotope. The most stable isotope of this compound, ¹⁴⁵Pm, has a half-life of a mere 17.7 years. This rapid decay means that any this compound present at the formation of a geological sample would have long since vanished, making it impossible to measure for dating purposes. Geological samples are typically on the order of millions to billions of years old, necessitating the use of radioisotopic systems with half-lives of a similar magnitude.

Principles of Established Radiometric Dating Methods

The gold standards in geochronology are radioisotopic systems that feature parent isotopes with very long half-lives. The age of a sample is determined by measuring the ratio of the remaining parent isotope to the accumulated daughter isotope. For this "clock" to be reliable, the mineral or rock must have remained a closed system, preventing the loss or gain of parent or daughter isotopes since its formation.

The primary methods used for dating geological samples are:

  • Uranium-Lead (U-Pb) Dating: This highly precise method utilizes two independent decay chains: the decay of Uranium-238 (²³⁸U) to Lead-206 (²⁰⁶Pb) with a half-life of approximately 4.47 billion years, and the decay of Uranium-235 (²³⁵U) to Lead-207 (²⁰⁷Pb) with a half-life of about 704 million years.[1][2] The dual decay systems provide a robust internal cross-check, often visualized on a concordia diagram.[3][4] It is the preferred method for dating ancient rocks and is frequently applied to the mineral zircon, which readily incorporates uranium but excludes lead upon crystallization.[1]

  • Potassium-Argon (K-Ar) Dating: This technique is based on the decay of Potassium-40 (⁴⁰K) to Argon-40 (⁴⁰Ar) via electron capture, with a half-life of 1.25 billion years.[5][6] Since argon is a noble gas, it is assumed to escape from molten rock but becomes trapped as the rock crystallizes and cools. This method is particularly useful for dating volcanic rocks.[7] A more advanced technique, Argon-Argon (⁴⁰Ar/³⁹Ar) dating, is a variation that enhances precision by converting a known amount of stable ³⁹K to ³⁹Ar through neutron irradiation, allowing for the determination of the age from a single sample by measuring the isotopic ratios of argon alone.[8]

  • Rubidium-Strontium (Rb-Sr) Dating: This method relies on the beta decay of Rubidium-87 (⁸⁷Rb) to Strontium-87 (⁸⁷Sr), which has a very long half-life of approximately 48.8 billion years.[9][10] The Rb-Sr system is widely used for dating igneous and metamorphic rocks and is often employed with the isochron method.[11][12] By analyzing several minerals from the same rock with different initial Rb/Sr ratios, an isochron plot can be constructed to determine the age and the initial ⁸⁷Sr/⁸⁶Sr ratio of the sample.[10]

  • Samarium-Neodymium (Sm-Nd) Dating: This technique utilizes the alpha decay of Samarium-147 (¹⁴⁷Sm) to Neodymium-143 (¹⁴³Nd), with a half-life of 106 billion years.[13][14] The Sm-Nd system is particularly resilient to alteration by metamorphic processes and is therefore valuable for dating ancient crustal and mantle rocks.[15] Like Rb-Sr dating, it also employs the isochron method.[14][16]

Comparative Data of Radiometric Dating Methods

The reliability of radiometric dating is substantiated by the consistent results obtained when different methods are applied to the same geological samples. Meteorites and lunar samples are excellent subjects for such inter-comparison studies as they have remained largely unaltered since the formation of the solar system.

Sample TypeU-Pb Age (Ga)K-Ar / Ar-Ar Age (Ga)Rb-Sr Age (Ga)Sm-Nd Age (Ga)Reference(s)
Lunar Meteorite LaPaz Icefield 022052.93 ± 0.152.915 ± 0.0102.991 ± 0.0142.992 ± 0.085[17]
Allende Meteorite4.56718 ± 0.0002 (Pb-Pb)---[18]
Eucrite Achondrites (average)~4.55 - 4.57-Consistent with Pb-PbConsistent with Pb-Pb[18]
Ordinary & Enstatite Chondrites (average)~4.55 - 4.57Consistent with Pb-PbConsistent with Pb-PbConsistent with Pb-Pb[19]

Note: Ga = Giga-annum, or billions of years. The precision of the different methods can vary, as reflected in the uncertainties.

Experimental Protocols

The accurate determination of isotopic ratios is paramount in radiometric dating and relies on sophisticated laboratory procedures and instrumentation.

Sample Preparation and Chemical Separation
  • Crushing and Mineral Separation: Rock samples are first crushed and pulverized. Minerals of interest (e.g., zircon for U-Pb, micas for K-Ar and Rb-Sr) are then separated using techniques such as heavy liquids and magnetic separation.[20]

  • Sample Dissolution: The purified mineral separates are dissolved in strong acids (e.g., a mixture of HF, HNO₃, and HClO₄) in clean laboratory conditions to prevent contamination.[21][22]

  • Isotope Separation (Column Chromatography): The dissolved sample is passed through ion-exchange columns to separate the parent and daughter elements from each other and from other elements in the sample matrix.[21][22] This is a critical step to avoid isobaric interferences during mass spectrometry (e.g., separating ⁸⁷Rb from ⁸⁷Sr).[23]

Mass Spectrometry

The isotopic ratios are measured using a mass spectrometer. The two most common types used in geochronology are:

  • Thermal Ionization Mass Spectrometry (TIMS): This technique involves placing the purified sample onto a metal filament, which is heated under vacuum to ionize the atoms.[24] The ions are then accelerated and separated by a magnetic field based on their mass-to-charge ratio.[25] TIMS is known for its very high precision.[9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): In this method, the sample is introduced as an aerosol into a high-temperature argon plasma, which ionizes the atoms. ICP-MS can be coupled with a laser ablation (LA) system, allowing for in-situ analysis of very small spots on a mineral grain without the need for dissolution.[8][12]

Visualizing Methodologies and Relationships

Radiometric_Dating_Workflow cluster_sample_prep Sample Preparation cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis Rock_Sample 1. Rock Sample Collection Crushing 2. Crushing & Pulverizing Rock_Sample->Crushing Mineral_Separation 3. Mineral Separation (e.g., Zircon, Mica) Crushing->Mineral_Separation Dissolution 4. Acid Dissolution (for TIMS, solution ICP-MS) Mineral_Separation->Dissolution Laser_Ablation 4a. Laser Ablation (for LA-ICP-MS) Mineral_Separation->Laser_Ablation Chemical_Separation 5. Isotope Separation (Column Chromatography) Dissolution->Chemical_Separation Mass_Spectrometry 6. Mass Spectrometry (TIMS or ICP-MS) Chemical_Separation->Mass_Spectrometry Isotope_Ratios 7. Isotope Ratio Measurement Mass_Spectrometry->Isotope_Ratios Laser_Ablation->Mass_Spectrometry Age_Calculation 8. Age Calculation (using decay constants) Isotope_Ratios->Age_Calculation Data_Validation 9. Data Validation (Isochron/Concordia Plots) Age_Calculation->Data_Validation Final_Age Final_Age Data_Validation->Final_Age Final Geological Age

A generalized workflow for radiometric dating of geological samples.

Decay_Chains cluster_U_Pb U-Pb System cluster_K_Ar K-Ar System cluster_Rb_Sr Rb-Sr System cluster_Sm_Nd Sm-Nd System U238 ²³⁸U Pb206 ²⁰⁶Pb (stable) U238->Pb206 t½ ≈ 4.47 Ga U235 ²³⁵U Pb207 ²⁰⁷Pb (stable) U235->Pb207 t½ ≈ 0.70 Ga K40 ⁴⁰K Ar40 ⁴⁰Ar (stable) K40->Ar40 t½ ≈ 1.25 Ga Rb87 ⁸⁷Rb Sr87 ⁸⁷Sr (stable) Rb87->Sr87 t½ ≈ 48.8 Ga Sm147 ¹⁴⁷Sm Nd143 ¹⁴³Nd (stable) Sm147->Nd143 t½ ≈ 106 Ga

Simplified decay schemes for major radiometric dating methods.

References

A Comparative Study of Promethium and Tritium in Radioluminescent Light Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of promethium-147 (Pm-147) and tritium (H-3) for use in radioluminescent (RL) light sources. The information presented is supported by experimental data and established principles to aid in the selection of the appropriate isotope for specific research and development applications.

Radioluminescence is the phenomenon where light is produced in a material through bombardment by ionizing radiation. In RL light sources, a radioactive isotope is combined with a phosphor, which emits light when excited by the radiation from the isotope. The choice of isotope is critical as it dictates the performance, longevity, and safety of the light source.

Physical and Performance Characteristics

This compound-147 and tritium are both beta-emitting isotopes that have been utilized in radioluminescent applications. However, their distinct nuclear and physical properties result in significantly different performance characteristics. A summary of their key properties is presented in Table 1.

PropertyThis compound-147 (¹⁴⁷Pm)Tritium (³H)
Half-life (Radiological) 2.62 years[1][2][3]12.32 years[4]
Luminous Half-life ~12.6 months[5][6]10-20 years (device dependent)[4]
Decay Mode Beta (β⁻) emissionBeta (β⁻) emission
Maximum Beta Energy 224.7 keV18.6 keV
Average Beta Energy 62 keV5.7 keV
Form in Light Source Solid (as oxide or in microspheres mixed with phosphor)[7]Gas (gaseous tritium light sources - GTLS)[4]
Initial Luminosity Up to ~3.18 cd/m² (for specific formulations)Up to 2 cd/m² (for GTLS)[4]
Primary Decay Product Samarium-147 (¹⁴⁷Sm)Helium-3 (³He)

Performance Comparison

Luminosity and Efficiency:

This compound-147, with its higher average beta energy, can theoretically produce a brighter light source. One study reported a luminosity of 1000 micro-lamberts for a specific formulation of this compound-147 activated zinc sulfide phosphor, which converts to approximately 3.18 cd/m².[8] Tritium-based gaseous light sources (GTLS) are reported to have a brightness of up to 2 cd/m².[4] However, the higher energy beta particles from this compound-147 also lead to more rapid degradation of the phosphor, significantly shortening the luminous half-life of the device to around 12.6 months, which is considerably less than its radiological half-life of 2.62 years.[5][6] This degradation of the phosphor is a critical factor in the long-term performance of this compound-based RL sources.

Tritium, on the other hand, emits lower energy beta particles, which cause less damage to the phosphor. This results in a much longer luminous half-life, often cited as 10 to 20 years, which is more in line with its radiological half-life of 12.32 years.[4] This makes tritium-based sources more suitable for applications requiring long-term, stable light output.

Safety:

Both isotopes are low-energy beta emitters, and the radiation is easily shielded. The beta particles from tritium cannot penetrate the skin, and the primary hazard is from ingestion or inhalation, particularly of tritiated water (HTO).[9] this compound-147 also poses a risk if ingested or inhaled.[9]

A significant difference lies in their physical form at ambient conditions. Tritium is a gas, which requires robust encapsulation in sealed glass tubes to prevent leakage.[4] this compound is a solid and is typically incorporated into a paint matrix, which can reduce the risk of dispersion in case of damage to the light source.[7]

Experimental Protocols

Fabrication of Radioluminescent Light Sources:

This compound-147 Luminous Paint: A common method for creating this compound-based RL sources involves the preparation of a luminous paint. This process generally includes the following steps:

  • Isotope Preparation: this compound-147 is typically used in the form of an insoluble oxide (Pm₂O₃) or incorporated into ceramic microspheres to enhance stability and safety.[7]

  • Phosphor Selection: Zinc sulfide (ZnS) activated with copper or other dopants is a commonly used phosphor.

  • Mixing: The this compound-147 compound is thoroughly mixed with the phosphor powder.

  • Binder Addition: A transparent polymer binder is added to the mixture to form a paint-like consistency.

  • Application: The resulting paint is applied to the desired substrate and allowed to cure.

Gaseous Tritium Light Sources (GTLS): The fabrication of GTLS is a more industrialized process:

  • Tube Preparation: A borosilicate glass tube is internally coated with a phosphor material.

  • Tritium Filling: The tube is evacuated and then filled with gaseous tritium to a specific pressure.

  • Sealing: The tube is hermetically sealed using a laser.

Measurement of Luminosity:

The luminosity of radioluminescent sources is a critical performance parameter. The following protocol outlines a general method for its measurement:

  • Instrumentation: A calibrated photometer or spectroradiometer is used. For low-light-level measurements, a sensitive instrument capable of measuring in the range of cd/m² is required.

  • Dark Adaptation: The measurement is performed in a light-tight enclosure to eliminate ambient light. The detector should be allowed to dark adapt before measurements are taken.

  • Measurement Geometry: The distance and angle between the light source and the detector are standardized to ensure repeatable measurements.

  • Data Acquisition: The luminance is measured in candelas per square meter (cd/m²). For paints, measurements should be taken from a standardized surface area.

  • Luminous Half-life Determination: The luminosity is measured at regular intervals over an extended period to determine the luminous half-life of the source.

Relevant standards for the testing of radioluminescent and photoluminescent materials include ASTM E2072 and ISO 17514.[10][11][12][13][14][15][16][17][18]

Visualizations

Radioactive Decay Schemes:

The following diagrams illustrate the beta decay pathways for this compound-147 and tritium.

Promethium147_Decay ¹⁴⁷Pm ¹⁴⁷Pm ¹⁴⁷Sm ¹⁴⁷Sm ¹⁴⁷Pm->¹⁴⁷Sm β⁻ decay β⁻ β⁻ Tritium_Decay ³H ³H ³He ³He ³H->³He β⁻ decay β⁻ β⁻ Experimental_Workflow cluster_prep Source Preparation cluster_measurement Performance Measurement cluster_analysis Data Analysis & Comparison prep_pm Fabricate Pm-147 Paint measure_lum Measure Initial Luminosity prep_pm->measure_lum measure_safety Assess Safety Characteristics prep_pm->measure_safety prep_h3 Procure GTLS prep_h3->measure_lum prep_h3->measure_safety measure_hl Measure Luminous Half-life measure_lum->measure_hl compare_lum Compare Luminosity measure_lum->compare_lum compare_hl Compare Longevity measure_hl->compare_hl compare_safety Compare Safety measure_safety->compare_safety

References

cross-validation of different analytical techniques for promethium quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the quantification of promethium (Pm), a rare earth element with no stable isotopes. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and developmental applications. The primary isotope of interest, given its applications and longer half-life, is this compound-147 (¹⁴⁷Pm).

Overview of Analytical Techniques

The quantification of this compound presents unique challenges due to its radioactive nature and its typical presence in complex matrices, such as nuclear fuel reprocessing waste and irradiated target materials.[1] The selection of an analytical technique is therefore highly dependent on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods for this compound quantification are Liquid Scintillation Counting (LSC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Gamma Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques used for the quantification of this compound.

Parameter Liquid Scintillation Counting (LSC) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Gamma Spectroscopy
Principle Detection of beta particles emitted by radionuclides.Measurement of the mass-to-charge ratio of ionized atoms.Detection of gamma rays emitted during radioactive decay.
Primary this compound Isotope(s) Measured ¹⁴⁷Pm (pure beta emitter)¹⁴⁷Pm, ¹⁴⁵Pm, other Pm isotopes¹⁴⁹Pm, other gamma-emitting isotopes
Typical Detection Limit ~0.1 Bq/sampleSub-ng/L to pg/L rangeIsotope and detector dependent
Precision Typically 2-10% RSD<5% RSDDependent on counting statistics
Accuracy 95-105% recovery with proper quench correctionHigh accuracy with isotope dilutionHigh accuracy with proper calibration
Key Advantages High counting efficiency for beta emitters, relatively low cost.High sensitivity, isotopic analysis capability, high throughput.Non-destructive, can identify multiple radionuclides simultaneously.
Key Limitations Susceptible to chemical and color quenching, requires extensive sample preparation.Isobaric and polyatomic interferences, requires sample dissolution.Not suitable for pure beta emitters like ¹⁴⁷Pm, lower sensitivity for some isotopes.
Common Applications Quantification of ¹⁴⁷Pm in environmental and biological samples.[2]Trace element and isotopic analysis in nuclear and environmental samples.[3]Radionuclide identification and quantification in nuclear materials.[4]

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation to isolate it from interfering elements and the sample matrix.

Sample Digestion (for solid samples)
  • Objective: To bring the solid sample into an aqueous solution for subsequent chemical separation.

  • Protocol:

    • Weigh a representative portion of the solid sample into a clean digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

    • Heat the mixture on a hot plate or in a microwave digestion system until the sample is completely dissolved.

    • Evaporate the solution to near dryness and reconstitute in a dilute acid matrix (e.g., 2% HNO₃).

Chemical Separation: Ion Exchange Chromatography
  • Objective: To separate this compound from other lanthanides, actinides, and matrix elements that can interfere with the final measurement.[1][5]

  • Protocol:

    • Column Preparation: Prepare a column packed with a suitable cation exchange resin (e.g., Dowex 50W-X8).

    • Column Conditioning: Condition the column by passing a sufficient volume of the equilibration buffer (e.g., dilute HCl) through it.

    • Sample Loading: Load the digested and pH-adjusted sample solution onto the column. This compound and other cations will bind to the resin.

    • Elution of Interferences: Wash the column with a series of eluents of increasing acidity or with specific complexing agents to selectively remove interfering ions. For example, a wash with a higher concentration of HCl can remove less strongly bound ions.

    • This compound Elution: Elute the this compound fraction using a specific eluent, such as α-hydroxyisobutyric acid (α-HIBA) or diethylenetriaminepentaacetic acid (DTPA), which forms a strong complex with this compound, allowing it to be selectively washed from the column.[1]

    • Fraction Collection: Collect the eluate in fractions and identify the this compound-containing fractions using a survey meter or by analyzing small aliquots.

Quantification by Liquid Scintillation Counting (LSC)
  • Objective: To quantify the activity of ¹⁴⁷Pm by measuring its beta emissions.

  • Protocol:

    • Sample Preparation: Transfer a known volume of the purified this compound fraction into a liquid scintillation vial.

    • Cocktail Addition: Add a suitable liquid scintillation cocktail to the vial. The cocktail contains a solvent and fluors that emit light when they interact with the beta particles.

    • Dark Adaptation: Allow the vial to sit in the dark for a period of time (typically at least one hour) to minimize chemiluminescence.

    • Counting: Place the vial in the liquid scintillation counter and acquire the beta spectrum for a predetermined counting time.

    • Quench Correction: Quenching, the reduction in light output due to chemical or color impurities, must be corrected for.[6][7] This is typically done using an internal or external standard method to determine the counting efficiency. The disintegrations per minute (DPM) are then calculated from the observed counts per minute (CPM) and the counting efficiency.

Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Objective: To determine the concentration of this compound isotopes based on their mass-to-charge ratio.

  • Protocol:

    • Sample Preparation: The purified this compound fraction is typically diluted in a dilute acid matrix (e.g., 2% HNO₃) to a concentration within the linear range of the instrument.

    • Internal Standard Addition: An internal standard (an element not present in the sample with a similar mass and ionization potential to this compound) is added to all samples and standards to correct for instrumental drift and matrix effects.

    • Instrument Calibration: Calibrate the ICP-MS using a series of external standards containing known concentrations of a stable lanthanide element with similar behavior to this compound (e.g., Europium) as a surrogate, since stable this compound standards are not available.[3]

    • Sample Analysis: Introduce the prepared samples into the ICP-MS. The sample is nebulized and transported into the high-temperature argon plasma, where it is atomized and ionized. The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • Interference Correction:

      • Isobaric Interferences: These occur when isotopes of different elements have the same nominal mass. For ¹⁴⁷Pm, a potential isobaric interference is from ¹⁴⁷Sm. High-resolution ICP-MS or mathematical corrections based on the measurement of another isotope of the interfering element can be used for correction.[8]

      • Polyatomic Interferences: These are molecular ions that can form in the plasma and have the same mass-to-charge ratio as the analyte. For example, oxides of lighter lanthanides could potentially interfere. The use of a collision/reaction cell in the ICP-MS can mitigate these interferences.[9]

Quantification by Gamma Spectroscopy
  • Objective: To identify and quantify gamma-emitting this compound isotopes, such as ¹⁴⁹Pm.

  • Protocol:

    • Sample Preparation: A known volume or mass of the sample is placed in a suitable counting geometry (e.g., a vial or planchet). For ¹⁴⁷Pm, which has a very weak and low-abundance gamma emission, this technique is generally not suitable for direct quantification.[4]

    • Detector Calibration: The gamma spectroscopy system, typically equipped with a high-purity germanium (HPGe) detector, must be calibrated for both energy and efficiency using certified radioactive sources with known gamma-ray energies and emission probabilities.

    • Data Acquisition: The sample is placed in a shielded detector and counted for a sufficient time to obtain statistically significant data. The detector measures the energy of the incoming gamma rays and generates a spectrum.

    • Spectrum Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic gamma-ray peaks of the this compound isotope of interest. The net peak area is then used to calculate the activity of the radionuclide, taking into account the counting efficiency, gamma-ray emission probability, and counting time.

Mandatory Visualization

Promethium_Quantification_Workflow cluster_prep Sample Preparation cluster_quant Quantification cluster_data Data Analysis Sample Sample (e.g., Nuclear Waste, Irradiated Target) Digestion Acid Digestion (for solids) Sample->Digestion Separation Chemical Separation (Ion Exchange Chromatography) Digestion->Separation LSC Liquid Scintillation Counting (LSC) (for ¹⁴⁷Pm) Separation->LSC Purified Pm Fraction ICPMS ICP-MS (for ¹⁴⁷Pm, ¹⁴⁵Pm) Separation->ICPMS Purified Pm Fraction GammaSpec Gamma Spectroscopy (for ¹⁴⁹Pm) Separation->GammaSpec Purified Pm Fraction LSC_Data Quench Correction & Activity Calculation LSC->LSC_Data ICPMS_Data Interference Correction & Concentration Calculation ICPMS->ICPMS_Data Gamma_Data Peak Analysis & Activity Calculation GammaSpec->Gamma_Data Result Final this compound Concentration/Activity LSC_Data->Result ICPMS_Data->Result Gamma_Data->Result

Caption: General experimental workflow for this compound quantification.

Analytical_Techniques_Comparison This compound This compound Sample LSC Liquid Scintillation Counting (LSC) Measures Beta Emissions High Efficiency for ¹⁴⁷Pm Susceptible to Quenching This compound->LSC ICPMS Inductively Coupled Plasma-MS (ICP-MS) Measures Mass-to-Charge Ratio High Sensitivity & Isotopic Info Prone to Isobaric Interferences This compound->ICPMS GammaSpec Gamma Spectroscopy Measures Gamma Emissions Non-destructive & Multi-nuclide ID Not for Pure Beta Emitters This compound->GammaSpec

Caption: Logical relationship of analytical techniques for this compound.

References

Powering the Future: A Comparative Guide to Promethium- and Plutonium-Powered Radioisotope Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a long-lived, reliable power source is critical for remote and mission-critical applications. This guide provides a comprehensive performance comparison of two leading radioisotope-based power sources: promethium-powered betavoltaic batteries and plutonium-powered radioisotope thermoelectric generators (RTGs).

This document delves into the fundamental principles, performance metrics, and experimental validation of these nuclear battery technologies. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing operational pathways, this guide aims to equip researchers with the necessary information to select the optimal power solution for their specific needs.

At a Glance: this compound vs. Plutonium Power Sources

This compound-147 (Pm-147) and Plutonium-238 (Pu-238) are the workhorse isotopes for their respective battery technologies. Pm-147 is a beta emitter, making it suitable for betavoltaic devices that directly convert beta particles into electrical current. In contrast, Pu-238 is a potent alpha emitter, and its decay heat is harnessed by RTGs to generate electricity via the Seebeck effect. This fundamental difference in energy conversion leads to distinct performance characteristics.

FeatureThis compound-147 Powered Battery (Betavoltaic)Plutonium-238 Powered Battery (RTG)
Primary Isotope This compound-147 (¹⁴⁷Pm)Plutonium-238 (²³⁸Pu)
Energy Conversion Betavoltaic EffectThermoelectric Effect (Seebeck Effect)
Primary Emission Beta Particles (Electrons)Alpha Particles (Helium Nuclei)
Half-Life 2.62 years[1]87.7 years[2][3]
Typical Application Medical implants (e.g., pacemakers), micro-electromechanical systems (MEMS), remote sensors.[4]Space exploration (e.g., deep space probes, rovers), remote terrestrial power.[2][5]

Performance Deep Dive: A Quantitative Comparison

The selection of a radioisotope power source is often dictated by specific application requirements such as power output, operational lifetime, and physical constraints. The following tables summarize the key performance metrics of this compound- and plutonium-powered batteries based on available experimental data.

Table 1: Isotope and Radiation Characteristics
ParameterThis compound-147Plutonium-238
Half-Life 2.62 years[1]87.7 years[2][3]
Decay Mode Beta (β⁻)Alpha (α)
Average Particle Energy ~62 keV[1]5.5 MeV
Shielding Requirements Low; thin plastic or metal foil sufficient for beta particles.[6]Low for alpha particles; however, secondary radiation (neutrons and gamma rays from spontaneous fission and impurities) requires more substantial shielding.[2][7]
Table 2: Electrical Performance and Efficiency
ParameterThis compound-147 BetavoltaicPlutonium-238 RTG
Specific Power (Isotope) ~0.33 W/g[1]~0.57 W/g[2][3]
Power Density (Device) Typically in the microwatt to milliwatt per cubic centimeter range.[8]Varies significantly with design; typically a few watts per kilogram for the entire system.[9]
Conversion Efficiency 1% - 25% (theoretical and demonstrated)[10]3% - 8%[11]
Operational Lifetime Limited by the shorter half-life of Pm-147 (several years).Decades, dictated by the long half-life of Pu-238 and thermocouple degradation.[2]

Unveiling the Mechanism: How They Work

To understand the performance differences, it is essential to visualize the energy conversion pathways for both battery types.

Betavoltaic_Principle cluster_source This compound-147 Source cluster_semiconductor Semiconductor (p-n junction) cluster_circuit External Circuit Pm147 ¹⁴⁷Pm Nucleus PN_junction p-n Junction Pm147->PN_junction Beta Particle (β⁻) Emission PN_junction->PN_junction Electron-Hole Pair Generation Load Electrical Load PN_junction->Load Electric Current Load->PN_junction RTG_Principle cluster_source Plutonium-238 Heat Source cluster_conversion Thermoelectric Conversion cluster_circuit External Circuit Pu238 ²³⁸PuO₂ Fuel Pellet Thermocouples Thermocouples (Seebeck Effect) Pu238->Thermocouples Heat from Alpha Decay Load Electrical Load Thermocouples->Load Electric Current Load->Thermocouples Betavoltaic_Testing_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_modeling Modeling & Simulation Source_Prep Source Fabrication & Activity Measurement Device_Assembly Device Assembly Source_Prep->Device_Assembly IV_Measurement I-V Curve Measurement Device_Assembly->IV_Measurement Rad_Damage Radiation Hardness Test Device_Assembly->Rad_Damage Efficiency_Calc Efficiency Calculation IV_Measurement->Efficiency_Calc MC_Sim Monte Carlo Simulation MC_Sim->Device_Assembly Design Optimization

References

A Comparative Guide to the Accuracy of Promethium-Based Thickness Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of material thickness is a critical parameter in ensuring product quality and efficacy. This guide provides an objective comparison of promethium-based thickness measurements with alternative technologies, supported by available performance data and detailed experimental methodologies.

This compound-147 (Pm-147), a beta-emitting isotope, has historically been a staple in industrial gauging for determining the basis weight and thickness of thin films, coatings, and other materials. The principle of operation relies on the attenuation of beta particles as they pass through the material. However, advancements in technology have introduced viable alternatives, notably X-ray and infrared (IR) gauging systems. This guide will delve into a comparative analysis of these methods to assess their accuracy and suitability for various applications.

Principles of Measurement

At the core of this comparison are three distinct physical principles for non-contact thickness measurement:

  • This compound (Beta) Gauging: This technique utilizes a radioactive source, this compound-147, which emits beta particles (electrons). A detector placed on the opposite side of the material measures the number of particles that penetrate it. The thickness of the material is inversely proportional to the number of detected beta particles.

  • X-ray Gauging: This method employs an X-ray tube to generate photons that are directed through the material. Similar to beta gauging, a detector measures the attenuation of the X-rays, which correlates to the material's thickness and density.

  • Infrared (IR) Gauging: IR gauging operates on the principle of selective absorption of infrared light. Different chemical bonds (like C-H or O-H) absorb IR energy at specific wavelengths. By measuring the amount of absorbed IR light at characteristic wavelengths, the thickness of a specific material can be determined.

Performance Comparison: Accuracy and Precision

While specific quantitative data from direct head-to-head comparisons in peer-reviewed literature is sparse, a comprehensive review of technical documentation and industry publications allows for a qualitative and semi-quantitative assessment of the accuracy of these methods.

Parameter This compound (Beta) Gauging X-ray Gauging Infrared (IR) Gauging
Typical Accuracy Stated accuracy can be around ±0.25% to ±1% of the material thickness.[1] However, for very thin coatings on thick substrates, the error can be significantly higher.[1]Generally considered to have higher accuracy and repeatability compared to beta gauges.[2][3]Accuracy can be as high as 0.1 gsm for coating weight and 0.1% for moisture, but is highly dependent on the material being measured.
Precision Subject to statistical noise due to the random nature of radioactive decay. Precision can be improved by increasing the source activity or the measurement time.Offers better signal-to-noise ratio, leading to higher precision and better profile definition.[3]High precision is achievable, but can be affected by the chemical composition and surface texture of the material.
Material Suitability Well-suited for a wide range of materials of uniform composition, such as plastic films and paper.[2] Limited in measuring multi-layer materials with different densities.[2]Highly versatile and can accurately measure a wide range of materials, including multi-layer products, foams, and laminates.[2]Best suited for measuring organic materials and coatings with distinct IR absorption spectra. Not suitable for metals or black materials that absorb all IR energy.
Measurement Speed Reliable in high-speed production lines.[2]Offers fast response times, making it ideal for real-time process control.[2]Capable of very fast measurements, suitable for online applications.
Key Limitations Accuracy can be affected by variations in substrate thickness when measuring coatings.[1] Source decay requires periodic recalibration and eventual replacement.Higher initial cost compared to beta gauges.[2] Requires a stable power environment for optimal performance.[2]Limited to materials with specific chemical bonds that absorb in the IR spectrum. Can be sensitive to changes in material formulation.

Experimental Protocols

To ensure the accuracy and comparability of thickness measurements, rigorous experimental protocols for calibration, verification, and comparative analysis are essential.

I. Calibration Protocol for Thickness Gauges

This protocol outlines a general procedure for the calibration of non-contact thickness gauges, which should be adapted based on the specific manufacturer's instructions.

Objective: To establish a traceable relationship between the gauge output and a known physical standard.

Materials:

  • Certified thickness standards (e.g., polymer films, coated metal plates) with traceability to a national metrology institute.[4]

  • The thickness gauge to be calibrated (IUT - Instrument Under Test).

  • Cleaning supplies (e.g., lint-free cloths, isopropyl alcohol).

Procedure:

  • Preparation:

    • Ensure the gauge is powered on and has reached a stable operating temperature as per the manufacturer's guidelines.

    • Clean the surfaces of the calibration standards and the measurement area of the gauge to remove any dust or contaminants.[5]

    • Verify that the environmental conditions (temperature, humidity) are within the manufacturer's specified operating range.[5]

  • Zero Adjustment (Single-Point Calibration):

    • With no material in the measurement gap, perform a zero-offset adjustment to establish a baseline reading.[6]

    • For some systems, this may involve measuring an uncoated substrate of the same material to be tested and setting this as the zero point.[6]

  • Span Adjustment (Two-Point or Multi-Point Calibration):

    • Select at least two certified thickness standards that bracket the expected measurement range.[6]

    • Place the thinner standard in the measurement area and allow the reading to stabilize. Adjust the gauge to match the known thickness of the standard.

    • Repeat the process with the thicker standard.

    • For multi-point calibration, use several standards across the measurement range to create a calibration curve.

  • Verification:

    • Measure a certified thickness standard that was not used in the calibration process.

    • The reading should be within the combined tolerance of the gauge and the standard.[4]

  • Documentation:

    • Record all calibration data, including the identification of the standards used, the environmental conditions, the "as found" and "as left" readings, and the date of calibration.[4]

II. Experimental Workflow for Comparative Accuracy Assessment

Objective: To quantitatively compare the measurement accuracy of a this compound-based gauge with an alternative technology (e.g., X-ray gauge).

Materials:

  • This compound-147 beta gauge.

  • X-ray thickness gauge.

  • A set of traceable reference samples of varying thicknesses and materials (e.g., different grades of polymer film).

  • A high-precision, contact-based thickness measurement device (e.g., a calibrated micrometer) for reference measurements.[5]

Procedure:

  • Setup and Calibration:

    • Individually calibrate both the this compound and X-ray gauges according to the protocol outlined in Section I.

    • Ensure both gauges are set up to measure the same spot on the sample to the highest possible degree of alignment.

  • Reference Measurement:

    • For each reference sample, take multiple thickness measurements using the contact-based device at various points across the sample to establish a highly accurate average thickness and its uncertainty.

  • Comparative Measurement:

    • For each reference sample, perform a series of repeated measurements with both the this compound and X-ray gauges. It is recommended to take at least 10 readings per sample with each instrument to allow for statistical analysis.

    • Ensure the sample is placed in the same orientation and position for each measurement.

  • Data Analysis:

    • For each sample and each gauge, calculate the mean, standard deviation, and variance of the repeated measurements.

    • Calculate the measurement error for each gauge by comparing the mean measured value to the reference thickness.

    • Perform a statistical analysis (e.g., t-test, F-test) to determine if there is a significant difference in the mean measurements and variances between the two gauges.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the calibration workflow and the logic of the comparative accuracy assessment.

G cluster_prep Preparation cluster_cal Calibration Steps cluster_doc Documentation prep1 Power On and Stabilize Gauge prep2 Clean Standards and Gauge prep1->prep2 prep3 Verify Environment prep2->prep3 zero Perform Zero Adjustment prep3->zero span Perform Span Adjustment (Two-Point or Multi-Point) zero->span verify Verify with Independent Standard span->verify doc Record All Calibration Data verify->doc

Figure 1: Workflow for Thickness Gauge Calibration.

G cluster_setup Setup cluster_measure Measurement cluster_analysis Analysis cal_beta Calibrate Beta Gauge beta_measure Measure Samples with Beta Gauge (Repeatedly) cal_beta->beta_measure cal_xray Calibrate X-ray Gauge xray_measure Measure Samples with X-ray Gauge (Repeatedly) cal_xray->xray_measure ref_measure Measure Samples with Reference Method (e.g., Micrometer) calc_stats Calculate Mean, Std Dev, and Error for Each Gauge ref_measure->calc_stats beta_measure->calc_stats xray_measure->calc_stats stat_test Perform Statistical Tests (e.g., t-test, F-test) calc_stats->stat_test conclusion Draw Conclusion on Comparative Accuracy stat_test->conclusion

Figure 2: Logic for Comparative Accuracy Assessment.

Conclusion

The choice between this compound-based, X-ray, and infrared thickness measurement systems depends heavily on the specific application, the material being measured, and the required level of accuracy.

  • This compound-147 beta gauges offer a cost-effective and reliable solution for measuring thin, homogenous materials. However, their accuracy can be compromised when measuring thin coatings on variable substrates, and they come with the regulatory considerations of a radioactive source.

  • X-ray gauges generally provide higher accuracy, precision, and versatility, especially for complex, multi-layer materials.[2] The ability to turn off the radiation source is a significant safety and regulatory advantage. The primary drawback is the higher initial investment.

  • Infrared gauges are an excellent non-nuclear alternative for specific applications, particularly for measuring organic coatings and films. They can offer high accuracy and speed but are not universally applicable to all material types.

For researchers and professionals requiring the highest degree of accuracy and flexibility, X-ray gauging systems often represent the superior choice. However, for well-defined applications involving uniform, thin materials, this compound-based gauging remains a viable and economical option. A thorough evaluation of the material properties and process requirements, guided by the experimental protocols outlined in this guide, is crucial for selecting the most appropriate thickness measurement technology.

References

A Comparative Analysis of the Chemical Behavior of Promethium and Neodymium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical behavior of promethium (Pm) and neodymium (Nd), two adjacent lanthanide elements. While sharing many similarities characteristic of the lanthanide series, their distinct nuclear and electronic properties give rise to notable differences in their chemical behavior. This analysis is supported by experimental data to aid researchers in understanding and predicting the properties of these elements in various chemical systems.

Fundamental Properties: A Side-by-Side Comparison

This compound and neodymium are neighboring elements in the lanthanide series, with atomic numbers 61 and 60, respectively. Neodymium is a stable element, while this compound is radioactive, with its most stable isotope, ¹⁴⁵Pm, having a half-life of 17.7 years.[1] This inherent instability is a defining feature of this compound's chemistry, making its study challenging.

Below is a summary of their fundamental atomic and physical properties:

PropertyThis compound (Pm)Neodymium (Nd)
Atomic Number 6160
Electron Configuration [Xe] 4f⁵ 6s²[Xe] 4f⁴ 6s²
Common Oxidation State +3+3
Atomic Radius (pm) 183181
Ionic Radius (Pm³⁺/Nd³⁺, pm) 9798.3
Electronegativity (Pauling) 1.131.14
Melting Point (°C) 10421024
Boiling Point (°C) 30003074
Radioactivity All isotopes are radioactiveStable isotopes exist

The Lanthanide Contraction in Action: A Comparative Workflow

The chemical behavior of both this compound and neodymium is significantly influenced by the lanthanide contraction—the steady decrease in atomic and ionic radii across the lanthanide series. This effect, coupled with this compound's radioactivity, dictates the subtle but significant differences in their coordination chemistry and separation behavior.

G Comparative Analysis Workflow: this compound vs. Neodymium cluster_0 Fundamental Properties cluster_1 Chemical Behavior cluster_2 Influencing Factors Electron_Configuration Electron Configuration Pm: [Xe] 4f⁵ 6s² Nd: [Xe] 4f⁴ 6s² Coordination_Chemistry Coordination Chemistry (Complex Formation) Electron_Configuration->Coordination_Chemistry Influences Oxidation State Atomic_Properties Atomic & Ionic Radii (Lanthanide Contraction) Atomic_Properties->Coordination_Chemistry Affects Bond Strengths & Geometry Separation_Behavior Separation Behavior (Ion Exchange, Solvent Extraction) Atomic_Properties->Separation_Behavior Key to Separation Hydrolysis Hydrolysis Atomic_Properties->Hydrolysis Influences Hydrolysis Constants Radioactivity Radioactivity Pm: Radioactive Nd: Stable Radiolytic_Effects Radiolytic Effects (Pm) Radioactivity->Radiolytic_Effects Leads to Coordination_Chemistry->Separation_Behavior Basis for Redox_Chemistry Redox Chemistry Radiolytic_Effects->Coordination_Chemistry Can alter ligand and complex stability

Caption: Workflow illustrating the comparative analysis of this compound and neodymium.

Coordination Chemistry: A Tale of Two Lanthanides

Both this compound and neodymium predominantly exist in the +3 oxidation state in aqueous solutions and form complexes with a variety of ligands. Their coordination chemistry is largely governed by electrostatic interactions, with a preference for hard donor atoms like oxygen and nitrogen.

Complexation with Aminopolycarboxylate Ligands

Aminopolycarboxylate ligands such as EDTA, DTPA, and DOTA are known to form stable complexes with lanthanide ions. The stability of these complexes generally increases with increasing atomic number across the series due to the lanthanide contraction, which leads to a higher charge density and stronger electrostatic interactions.

Experimental Data: Stability Constants (log K)

LigandNeodymium (Nd³⁺)This compound (Pm³⁺) (Estimated)
EDTA 16.5~16.8
DTPA 21.6~22.0
DOTA 22.2~22.5

Note: The stability constants for this compound are estimated based on the established trend for lanthanide complexes where stability increases with atomic number.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

A standard method for determining the stability constants of metal-ligand complexes is potentiometric titration. A typical experimental setup involves the following steps:

  • Solution Preparation: Prepare solutions of the lanthanide salt (e.g., NdCl₃ or PmCl₃), the ligand (e.g., EDTA), a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KCl).

  • Titration: Titrate a solution containing the lanthanide ion and the ligand with the standard base.

  • pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH electrode.

  • Data Analysis: The titration data (volume of base added vs. pH) is analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The calculations are based on mass-balance equations for the metal, ligand, and hydrogen ions.

Structural Insights from Recent Studies

A 2024 study provided the first experimental observation of a this compound complex in solution, [Pm(PyDGA)₃]³⁺, and compared its bond lengths with the analogous neodymium and samarium complexes.

Experimental Data: Average Metal-Oxygen Bond Lengths (Å)

ComplexMetal-Oxygen Bond Length (Å)
[Nd(PyDGA)₃]³⁺2.49
[Pm(PyDGA)₃]³⁺2.48

This data experimentally confirms the effect of the lanthanide contraction, showing a decrease in the bond length from neodymium to this compound.

Experimental Protocol: X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local coordination environment of a metal ion in solution. The experimental procedure for the aforementioned study involved:

  • Sample Preparation: A solution of the [Pm(PyDGA)₃]³⁺ complex was prepared in a suitable solvent. Due to the radioactivity of this compound, all handling was performed in a glovebox.

  • Data Acquisition: The X-ray absorption spectrum of the sample was measured at a synchrotron light source. The energy of the X-rays was scanned across the L₃-edge of this compound.

  • Data Analysis: The extended X-ray absorption fine structure (EXAFS) region of the spectrum was analyzed to extract information about the number, type, and distance of the atoms in the first coordination sphere of the this compound ion.

Separation and Extraction: Exploiting Subtle Differences

The slight differences in the ionic radii and, consequently, the stability of their complexes are exploited for the separation of this compound and neodymium. Techniques like ion-exchange chromatography and solvent extraction are commonly employed.

Ion-Exchange Chromatography

In cation-exchange chromatography, a solution containing both Pm³⁺ and Nd³⁺ is passed through a column packed with a cation-exchange resin. The ions bind to the resin and are then selectively eluted by a complexing agent. Due to its slightly smaller ionic radius, Pm³⁺ generally forms slightly stronger complexes with the eluting agent, leading to its earlier elution from the column.

G Ion-Exchange Separation of Nd³⁺ and Pm³⁺ Start Mixture of Nd³⁺ and Pm³⁺ in solution Column Cation-Exchange Column Start->Column Elution Elution with Complexing Agent Column->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Nd_Elution Nd³⁺ Elutes Later (Weaker Complex) Fraction_Collection->Nd_Elution Pm_Elution Pm³⁺ Elutes Earlier (Stronger Complex) Fraction_Collection->Pm_Elution

Caption: Experimental workflow for the separation of Nd³⁺ and Pm³⁺ by ion-exchange chromatography.

Solvent Extraction

Solvent extraction relies on the differential partitioning of metal complexes between an aqueous phase and an immiscible organic phase containing an extractant. The slightly greater stability of this compound complexes with certain extractants can lead to its preferential extraction into the organic phase.

Hydrolysis Behavior

The hydrolysis of lanthanide ions, the reaction with water to form hydroxo complexes, is another area where subtle differences can be observed. The tendency to hydrolyze increases across the lanthanide series as the ionic radius decreases and the charge density increases. Therefore, Pm³⁺ is expected to hydrolyze at a slightly lower pH than Nd³⁺.

Experimental Data: Hydrolysis Constants

IonFirst Hydrolysis Constant (log β₁₁)
Nd³⁺-7.6 to -8.5
Pm³⁺Expected to be slightly less negative than Nd³⁺

Note: The first hydrolysis constant refers to the equilibrium M³⁺ + H₂O ⇌ M(OH)²⁺ + H⁺.

The Impact of Radioactivity on this compound's Chemistry

The intense radioactivity of this compound, primarily a beta emitter, introduces a significant factor that is absent in the chemistry of neodymium. This radioactivity can lead to:

  • Radiolysis: The emitted beta particles can interact with the solvent and ligands, leading to their decomposition. This can alter the speciation of this compound in solution and affect the stability of its complexes over time.

  • Autoradiolysis: The radiation can also affect the this compound-containing compounds themselves, potentially leading to changes in their structure and properties.

  • Handling Challenges: The need for specialized radiochemical laboratories and handling procedures limits the scope and type of experiments that can be performed with this compound.

Conclusion

The chemical behaviors of this compound and neodymium are classic examples of the subtle yet significant variations observed across the lanthanide series. While both are predominantly trivalent and exhibit similar coordination preferences, the lanthanide contraction results in this compound having a slightly smaller ionic radius and forming marginally more stable complexes than neodymium. This small difference is the cornerstone of their chemical separation. The most profound distinction, however, lies in this compound's radioactivity, which not only poses significant experimental challenges but also introduces the phenomenon of radiolysis, which can influence its long-term chemical behavior in solution. For researchers in drug development and other fields, understanding these nuances is critical for designing effective chelating agents for applications such as targeted radiotherapy or for predicting the environmental fate of these elements.

References

Validating Theoretical Models of Promethium's Properties with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined properties of the lanthanide element promethium with theoretical models. Due to its radioactivity and scarcity, experimental data on this compound is limited, and direct theoretical predictions of its bulk properties are not widely available in published literature. However, this guide synthesizes the existing experimental data and discusses the theoretical frameworks used to understand its behavior, providing a valuable resource for researchers.

Data Presentation: A Comparative Analysis of this compound's Properties

The following table summarizes the available experimental data for the key physical and chemical properties of this compound. Where available, this data is contextualized with the properties of its neighboring lanthanides, neodymium and samarium, to highlight periodic trends. Theoretical models for lanthanides, such as Density Functional Theory (DFT) and ab initio methods, provide a fundamental understanding of these properties through the calculation of electronic structure and bonding. While specific theoretical values for bulk properties like melting and boiling points of this compound are not readily found in the literature, the experimental values are consistent with the trends predicted by these models across the lanthanide series.[1][2]

PropertyExperimental Value for this compoundExperimental Value for Neodymium (Neighbor)Experimental Value for Samarium (Neighbor)Theoretical Model Validation
Atomic Number 616062Not Applicable
Atomic Mass ~145 amu[3]144.24 u150.36 uNot Applicable
Melting Point 1042 °C[3][4]1024 °C1072 °CExperimental values for lanthanides generally show a trend that can be rationalized by theoretical models of metallic bonding, which are influenced by the filling of the 4f electron shell.[2]
Boiling Point ~3000 °C[3][4]3074 °C1794 °CTheoretical calculations of cohesive energy and vaporization enthalpy contribute to the understanding of boiling point trends within the lanthanides.
Density 7.26 g/cm³[3][4]7.01 g/cm³7.52 g/cm³DFT calculations can predict crystal structures and densities of metals with high accuracy, and the experimental value for this compound is in the expected range for a lanthanide.
Crystal Structure Double hexagonal close-packed (dhcp)[3]Double hexagonal close-packed (dhcp)RhombohedralAb initio calculations are used to determine the most stable crystal structures of elements.[5] The dhcp structure is common among the early lanthanides.
Common Oxidation State +3[6]+3+3, +2Theoretical calculations of ionization energies and electronic configurations confirm +3 as the most stable oxidation state for most lanthanides, including this compound.[7]
Electron Configuration [Xe] 4f⁵ 6s²[8][Xe] 4f⁴ 6s²[Xe] 4f⁶ 6s²Based on the Aufbau principle and confirmed by quantum mechanical calculations.
Ionic Radius (Pm³⁺) 110 pm (8-fold coordination)[9]112 pm108 pmThe trend of decreasing ionic radius across the lanthanide series (lanthanide contraction) is a well-established phenomenon explained by the poor shielding of the 4f electrons, a concept supported by theoretical calculations of electronic structure.[1]

Experimental Protocols

The highly radioactive nature of all this compound isotopes necessitates specialized handling and experimental techniques.[3] While specific, detailed protocols for determining each property of this compound are not extensively published, the following outlines the general methodologies that would be employed for characterizing radioactive materials.

Determination of Melting and Boiling Points

The determination of melting and boiling points for radioactive metals like this compound requires remote handling within shielded hot cells.

  • Sample Preparation : A small, pure sample of this compound metal is placed in a high-melting-point crucible (e.g., tungsten or tantalum).

  • Heating : The sample is heated in a high-temperature furnace under an inert atmosphere to prevent oxidation.

  • Temperature Measurement : The temperature is monitored using a calibrated pyrometer or a high-temperature thermocouple.

  • Phase Transition Detection : The melting point is identified by observing the phase change from solid to liquid, often detected visually through a shielded window or by thermal analysis techniques that detect the latent heat of fusion. The boiling point is determined by observing the onset of vigorous boiling at a given pressure.

Crystal Structure Analysis

X-ray diffraction (XRD) is the standard method for determining the crystal structure of metals.

  • Sample Preparation : A small, powdered sample of this compound is sealed in a quartz capillary tube to contain the radioactivity.

  • Data Collection : The sample is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffracted X-rays are detected at various angles.

  • Data Analysis : The resulting diffraction pattern, a series of peaks of varying intensity at different angles, is analyzed. The positions and intensities of the peaks are used to determine the crystal system, space group, and atomic positions, thus revealing the crystal structure. For radioactive materials, special shielding for the detector is required to minimize background noise from the sample's own radiation.

Mandatory Visualization

Experimental_Workflow_for_Radioactive_Element_Characterization cluster_synthesis Material Synthesis & Purification cluster_characterization Property Measurement cluster_analysis Data Analysis & Modeling synthesis Synthesis of this compound purification Purification of this compound Isotope synthesis->purification melting_point Melting Point Determination purification->melting_point Sample boiling_point Boiling Point Determination purification->boiling_point Sample xrd X-ray Diffraction (Crystal Structure) purification->xrd Sample spectroscopy Spectroscopic Analysis purification->spectroscopy Sample data_processing Experimental Data Processing melting_point->data_processing boiling_point->data_processing xrd->data_processing spectroscopy->data_processing comparison Comparison of Experimental and Theoretical Data data_processing->comparison modeling Theoretical Modeling (DFT, Ab initio) modeling->comparison

Caption: Generalized experimental workflow for the characterization of a radioactive element like this compound.

Lanthanide_Contraction cluster_trend La La Ce Ce La->Ce Pr Pr Ce->Pr Nd Nd Pr->Nd Pm Pm Nd->Pm Sm Sm Pm->Sm Eu Eu Sm->Eu Gd Gd Eu->Gd Tb Tb Gd->Tb Dy Dy Tb->Dy Ho Ho Dy->Ho Er Er Ho->Er Tm Tm Er->Tm Yb Yb Tm->Yb Lu Lu Yb->Lu

Caption: Position of this compound in the lanthanide series and the trend of lanthanide contraction.

References

Evaluating the Long-Term Stability of Promethium-147 Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable radioisotope source is critical for the success of long-term experiments and the development of new technologies. Promethium-147 (Pm-147), a beta-emitting isotope, is frequently utilized in applications such as nuclear batteries and radioluminescent light sources. However, its relatively short half-life and potential for degradation necessitate a thorough evaluation of its long-term stability in comparison to other available radioisotopes. This guide provides an objective comparison of this compound-147 with common alternatives, supported by available data and detailed experimental protocols for stability assessment.

Introduction to this compound-147

This compound-147 is a man-made radioisotope with a half-life of 2.62 years. It undergoes beta decay, emitting electrons with a maximum energy of 224.5 keV and an average energy of approximately 62 keV. A key advantage of Pm-147 is the absence of significant gamma radiation, which simplifies shielding requirements. Its primary applications include power sources for betavoltaic batteries and as an excitation source in radioluminescent materials. The long-term stability of these sources is a crucial factor in their performance and safety.

Comparative Analysis of Radioisotope Sources

The selection of a suitable radioisotope source depends on a variety of factors, including half-life, decay characteristics, and energy emission. The following table provides a comparison of the key physical and radioactive properties of this compound-147 and its common alternatives: Tritium (H-3), Nickel-63 (Ni-63), and Americium-241 (Am-241).

PropertyThis compound-147 (¹⁴⁷Pm)Tritium (³H)Nickel-63 (⁶³Ni)Americium-241 (²⁴¹Am)
Half-life 2.62 years12.32 years100.1 years432.6 years
Decay Mode Beta (β⁻)Beta (β⁻)Beta (β⁻)Alpha (α), Gamma (γ)
Max Beta Energy (keV) 224.518.666Not Applicable
Average Beta Energy (keV) ~625.717Not Applicable
Alpha Energy (MeV) Not ApplicableNot ApplicableNot Applicable~5.5
Gamma Energy (keV) 121 (very low intensity)NoneNone59.5
Form Solid (typically oxide)GasSolid (plated foil)Solid (typically oxide)

Long-Term Stability Considerations

The long-term stability of a radioactive source is influenced by several factors beyond its inherent half-life. These include the physical and chemical form of the source, the encapsulation materials, and the environmental conditions of its application.

This compound-147: While its half-life is relatively short, the effective life of a Pm-147 source can be further limited by other degradation mechanisms. In radioluminescent applications, for instance, the luminous output of Pm-147 activated phosphors can decrease significantly faster than the radioactive decay rate. This is attributed to the degradation of the phosphor material itself under beta irradiation. For betavoltaic applications, the performance of Pm-147 powered batteries is cited to have a useful life of up to five years. The chemical form of this compound, typically an oxide, is relatively stable; however, its compatibility with encapsulation materials and the surrounding environment is crucial for preventing leakage.

Tritium (H-3): As a gas, tritium must be contained within a sealed source, often in the form of a glass tube coated with a phosphor for light-emitting applications. The primary stability concern for tritium sources is the potential for leakage through permeation of the containment material. While the half-life of tritium is over 12 years, the useful life of a radioluminescent tritium device is often cited as 10-20 years, also limited by phosphor degradation.

Nickel-63 (Ni-63): With a very long half-life of over 100 years, Ni-63 sources offer excellent long-term stability from a radioactive decay perspective. They are typically fabricated as a solid plating on a metal foil. Reports indicate no detectable change in performance characteristics after thousands of hours of continuous use in applications like gas chromatography detectors, suggesting a long effective source life in non-abrasive environments. However, there have been instances of leakage from Ni-63 sources, highlighting the importance of robust encapsulation and regular leak testing.

Americium-241 (Am-241): Americium-241 boasts an exceptionally long half-life of over 400 years, making radioactive decay a negligible factor in its short- to medium-term stability. It is a solid-state source, typically in the form of an oxide. The primary long-term stability concern for Am-241 sources is the integrity of the encapsulation to prevent the leakage of the alpha-emitting material. While leakage from modern sources is considered highly unlikely under normal conditions, the recoil of the daughter nucleus during alpha decay can potentially dislodge atoms from the source matrix over very long periods.

Experimental Protocols for Stability Evaluation

Ensuring the long-term stability and safety of sealed radioactive sources requires rigorous testing. The following outlines key experimental protocols for evaluating source integrity.

Leak Testing of Sealed Sources

Leak testing is a fundamental procedure to verify the integrity of the source encapsulation and prevent the release of radioactive material. Standardized methods for leak testing are described in ISO 9978. A common and effective method is the wipe test.

Objective: To detect any removable radioactive contamination on the external surface of a sealed source, which would indicate a breach in the encapsulation.

Materials:

  • Wipe sample (e.g., filter paper, cotton swab)

  • Wetting agent (e.g., ethanol or deionized water)

  • Clean, labeled container for each wipe sample

  • Forceps or tongs for handling the source

  • Appropriate radiation detection instrumentation (e.g., liquid scintillation counter for beta emitters, alpha spectrometer for alpha emitters)

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Preparation: Don appropriate PPE. Prepare a labeled container for the wipe sample from each source to be tested.

  • Wiping: Moisten the wipe sample with the wetting agent. Using forceps or tongs, wipe the entire external surface of the sealed source. Pay particular attention to welds, joints, and any areas where leakage is more likely to occur.

  • Sample Collection: Place the wipe sample into its corresponding labeled container.

  • Measurement: Analyze the wipe sample for radioactivity using the appropriate detection instrument. The measurement should be compared against a background sample to determine the net activity.

  • Interpretation: A source is generally considered to be leaking if the removable contamination exceeds a predefined limit, typically 185 Bq (5 nCi).

  • Record Keeping: Maintain detailed records of all leak tests, including the date, the identity of the source, the test results, and the name of the individual who performed the test.

Accelerated Aging Studies

Accelerated aging tests are performed to estimate the long-term performance of materials and components by subjecting them to elevated stress conditions, such as high temperatures. The Arrhenius equation is often used to model the relationship between temperature and the rate of chemical degradation.

Objective: To simulate the effects of long-term aging on the integrity and performance of a sealed radioactive source in a shorter timeframe.

Methodology (General Principles):

  • Stress Factor Selection: Identify the primary environmental stress factors relevant to the source's application (e.g., temperature, humidity, chemical exposure).

  • Test Conditions: Determine the accelerated aging conditions. For thermal aging, this involves selecting an elevated temperature that accelerates degradation without inducing unrealistic failure mechanisms.

  • Exposure: Place the test sources in an environmental chamber under the specified accelerated conditions for a predetermined duration.

  • Post-Exposure Evaluation: After the aging period, the sources are subjected to a series of performance and integrity tests, including:

    • Leak Testing: To assess the integrity of the encapsulation.

    • Output Measurement: To determine any change in the radiation output. For radioluminescent sources, this would involve measuring the luminous intensity. For betavoltaic sources, the electrical power output would be measured.

    • Visual Inspection: To identify any physical damage to the source.

  • Data Analysis: Compare the post-aging test results with pre-aging data to quantify the extent of degradation.

Mandatory Visualizations

Promethium147_Decay_Pathway ¹⁴⁷Pm ¹⁴⁷Pm ¹⁴⁷Sm ¹⁴⁷Sm ¹⁴⁷Pm->¹⁴⁷Sm β⁻ decay (t₁/₂ = 2.62 y)

This compound-147 Decay Pathway

Experimental_Workflow_for_Source_Stability cluster_0 Initial Characterization cluster_1 Accelerated Aging cluster_2 Post-Aging Evaluation Visual_Inspection_Initial Visual Inspection Environmental_Exposure Environmental Exposure (e.g., Thermal Cycling) Visual_Inspection_Initial->Environmental_Exposure Leak_Test_Initial Leak Test Leak_Test_Initial->Environmental_Exposure Output_Measurement_Initial Output Measurement Output_Measurement_Initial->Environmental_Exposure Visual_Inspection_Post Visual Inspection Environmental_Exposure->Visual_Inspection_Post Leak_Test_Post Leak Test Environmental_Exposure->Leak_Test_Post Output_Measurement_Post Output Measurement Environmental_Exposure->Output_Measurement_Post Data_Analysis Data Analysis and Lifetime Prediction Visual_Inspection_Post->Data_Analysis Leak_Test_Post->Data_Analysis Output_Measurement_Post->Data_Analysis

Workflow for Source Stability Evaluation

Conclusion

The long-term stability of this compound-147 sources is a multifaceted issue that extends beyond its 2.62-year half-life. While suitable for applications requiring a moderate operational lifetime, degradation of source materials, such as the phosphor in radioluminescent devices, can significantly impact its effective performance. In comparison, Tritium offers a longer half-life but presents challenges related to containment. Nickel-63 and Americium-241 provide exceptional long-term stability due to their very long half-lives, making them ideal for applications demanding extended, maintenance-free operation. The selection of the optimal radioisotope source requires a careful consideration of the specific application's requirements for lifetime, power output, and safety. Rigorous experimental evaluation, including regular leak testing and, where appropriate, accelerated aging studies, is essential to ensure the reliable and safe performance of any sealed radioactive source throughout its intended operational life.

Safety Operating Guide

Proper Disposal of Promethium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials are paramount. This document provides essential safety and logistical information for the proper disposal of Promethium (Pm), a beta-emitting radioactive element. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound, primarily the isotope this compound-147, is a low-energy beta emitter.[1] While the external radiation hazard is minimal due to the low penetration of beta particles, internal exposure through ingestion or inhalation can pose a significant health risk.[2] Therefore, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE):

  • Minimum Requirement: Disposable gloves, a lab coat, and safety glasses are mandatory when handling any quantity of this compound.[1]

  • Dosimetry: Body and ring badges should be worn to monitor radiation exposure. Urine assays may be necessary following any spills or contamination incidents to assess internal exposure.[1]

Work Area and Contamination Control:

  • Designated Areas: All work with this compound should be conducted in designated and clearly labeled radioactive material work areas.

  • Shielding: Due to its low-energy beta emissions, 0.2 mm of plastic can effectively serve as shielding.[1]

  • Monitoring: A Geiger-Mueller (GM) pancake probe should be used to monitor work areas, hands, and clothing for contamination during and after handling this compound-147.[1]

  • ALARA Principle: All procedures should be planned to minimize exposure time and radioactive waste generation, adhering to the As Low As Reasonably Achievable (ALARA) principle.[1]

Quantitative Data for this compound-147

The following table summarizes key quantitative data for this compound-147, crucial for safe handling and disposal planning.

PropertyValueReference
Half-Life 2.6 years[1]
Radiation Type Beta Emitter[1]
Shielding Requirement 0.2 mm of plastic[1]
Labeling Quantity (NRC) ≥ 10 µCi[3]
Category 2 Threshold 400 TBq (10,800 Ci)[4]
Category 1 Threshold 40,000 TBq (1,080,000 Ci)[4]
DOT A1 Value (Special Form) 40 TBq (1100 Ci)U.S. DOT Regulations
DOT A2 Value (Normal Form) 0.4 TBq (11 Ci)U.S. DOT Regulations

Step-by-Step Disposal Protocol

The disposal of this compound-containing waste must comply with strict regulatory standards.[5] The following protocol outlines the necessary steps for proper disposal from a laboratory setting.

1. Waste Segregation:

  • Immediately upon generation, segregate radioactive waste from all other waste streams (chemical, biological, general).

  • Further segregate this compound waste based on its physical form:

    • Dry Solid Waste: Includes contaminated gloves, paper towels, plasticware, and other solid materials.

    • Liquid Waste: Includes aqueous solutions and scintillation fluids containing this compound.

    • Sharps Waste: Includes contaminated needles, scalpels, and glass.

2. Waste Packaging and Labeling:

  • Dry Solid Waste:

    • Place in a designated, rigid, and leak-proof container lined with two plastic bags.[6]

    • The container must be clearly labeled with the radiation symbol, the words "Caution, Radioactive Material," and the isotope (this compound-147).[6]

  • Liquid Waste:

    • Collect in a shatter-resistant, leak-proof container (plastic is preferred).[6]

    • The container must be kept in secondary containment to prevent spills.[6]

    • Do not mix with other chemical or biological waste unless it is designated as "mixed waste."

    • Label the container with the radiation symbol, the isotope, the approximate activity, and the chemical composition.

  • Sharps Waste:

    • Place in a designated, puncture-proof sharps container that is also labeled for radioactive waste.

3. Waste Storage:

  • Store all radioactive waste in a secure, designated area with restricted access.

  • The storage area should be clearly marked with "Caution, Radioactive Material."

  • Maintain an accurate inventory of all stored radioactive waste, including the date of generation, isotope, activity, and waste form.[1]

4. Waste Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to schedule a waste pickup.[7]

  • Provide the EHS/RSO with a complete inventory of the waste to be collected.

  • Do not attempt to dispose of this compound waste through standard trash or sanitary sewer systems.

5. Transportation and Final Disposal:

  • Transportation of radioactive waste is regulated by the Department of Transportation (DOT) and the Nuclear Regulatory Commission (NRC).[7]

  • Your institution's EHS/RSO will manage the packaging, labeling, and documentation required for compliant transportation to a licensed low-level radioactive waste disposal facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

PromethiumDisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS/RSO Procedures waste_generation Waste Generation (this compound-147) segregation Segregate Waste (Solid, Liquid, Sharps) waste_generation->segregation packaging Package and Label Waste segregation->packaging storage Secure On-site Storage packaging->storage pickup_request Submit Waste Pickup Request storage->pickup_request waste_collection EHS/RSO Waste Collection pickup_request->waste_collection transport_prep Prepare for Transport (DOT/NRC Compliance) waste_collection->transport_prep disposal_facility Licensed Disposal Facility transport_prep->disposal_facility

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Promethium-147

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Promethium-147 (Pm-147), ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound-147 is a beta-emitting radionuclide that requires specific handling procedures to mitigate the risks associated with radioactive contamination and exposure.[1][2] Adherence to the principles of As Low As Reasonably Achievable (ALARA)—minimizing time, maximizing distance, and using appropriate shielding—is critical.[3]

Essential Safety and Handling Protocols

A systematic approach to handling Pm-147, from preparation to disposal, is crucial for minimizing risk. The following workflow outlines the necessary steps and precautions.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_survey Perform Pre-Work Survey prep_area->prep_survey handling_source Handle Unsealed Sources Indirectly prep_survey->handling_source Begin Work handling_shielding Utilize Shielding handling_source->handling_shielding handling_monitoring Monitor Work Area and Self handling_shielding->handling_monitoring cleanup_survey Post-Work Survey handling_monitoring->cleanup_survey Work Complete cleanup_decon Decontaminate Surfaces cleanup_survey->cleanup_decon cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe disposal_waste Segregate and Shield Waste cleanup_ppe->disposal_waste Waste Generated disposal_label Label Waste Containers disposal_waste->disposal_label disposal_contact Contact EHS for Disposal disposal_label->disposal_contact

Caption: Workflow for Safe Handling of this compound-147.

Personal Protective Equipment (PPE)

The minimum required PPE for handling unsealed sources of this compound-147 includes disposable gloves, a lab coat, and safety glasses.[4] For any work with an open radioactive source, it is recommended to wear a full-length lab coat, disposable gloves (latex or nitrile are generally suitable), and close-toed shoes.[5][6]

PPE ComponentSpecificationRationale
Gloves Disposable, chemical-impermeable (e.g., nitrile or latex)Prevents skin contamination.[5][7] Should be changed frequently to avoid spreading contamination.[5]
Lab Coat Full-length, worn closed with sleeves rolled downProtects skin and personal clothing from contamination.[5][6]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shieldsProtects eyes from splashes of radioactive material.[7][8]
Footwear Close-toed shoesPrevents contamination of feet.[5][6]
Dosimetry Body and ring badgesMonitors for external radiation exposure to the whole body and extremities.[4] Ring badges should be worn under gloves.[5]

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Training: Ensure all personnel handling radioactive materials are properly trained and listed as radiation workers by the Environmental Health and Safety (EHS) department.[4]

  • Designated Area: Conduct all work with Pm-147 in a designated area with surfaces covered by absorbent paper to contain any spills.[5]

  • Equipment: Use dedicated equipment for radioactive work, such as pipettors and centrifuges, to prevent cross-contamination.[5]

  • Pre-Work Survey: Before starting, use a survey meter to check for any pre-existing contamination in the work area.

2. Handling:

  • Indirect Handling: Use tools and remote handling devices to manipulate unshielded sources and containers to minimize extremity doses.[4]

  • Shielding: this compound-147 is a low-energy beta emitter.[1] A thin layer of low atomic number material, such as 0.2 mm of plastic, can effectively shield its beta emissions.[4] Avoid using high-density materials like lead as primary shielding for beta particles, as this can produce Bremsstrahlung X-rays.[3][9] If necessary, use a combination of plastic as the primary shield and lead as a secondary shield for any generated Bremsstrahlung.[9]

  • Monitoring: Keep an operational survey meter, such as one with a Geiger-Mueller pancake probe, in the work area at all times to immediately detect any contamination.[3][4] Monitor hands, clothing, and the work area frequently during and after the experiment.[4][5]

3. Post-Handling and Decontamination:

  • Post-Work Survey: After completing the work, perform a thorough survey of the work area, equipment, and yourself for any contamination.

  • Decontamination: If contamination is found, decontaminate the area by washing with soap and water.[10] For personal decontamination, wash the affected skin with soap and water, but avoid abrading the skin.[3]

  • PPE Removal: Remove and discard potentially contaminated PPE before leaving the work area.[4]

Disposal Plan

Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate radioactive waste from other waste streams. Avoid creating mixed waste (combinations of radioactive, chemical, and biological waste).[4]

  • Waste Containers: Use suitable, closed, and clearly labeled containers for radioactive waste.[7] Shield waste containers as needed to maintain accessible dose rates at ALARA levels.[4]

  • Disposal: Do not dispose of radioactive waste in the regular trash or sewer system.[7] Contact your institution's EHS department for specific instructions on radioactive waste pickup and disposal.[4] this compound-containing waste must be disposed of according to strict regulatory standards, which may involve long-term storage in specialized facilities.[2]

Emergency Procedures

In the event of a spill or accidental release of this compound-147:

  • Alert: Immediately alert everyone in the vicinity.[3]

  • Confine: Confine the spill using absorbent materials.[3]

  • Evacuate: Evacuate the immediate area.[3]

  • Secure: Secure the area and prevent unauthorized entry.

  • Notify: Contact the institution's Radiation Safety Officer or EHS department immediately.

In cases of personal injury combined with radioactive contamination, prioritize treating the life-threatening injury first, followed by personal decontamination.[3]

Quantitative Data for this compound-147

PropertyValueReference
Half-Life 2.62 years[1][9]
Radiation Type Beta[1][4]
Maximum Beta Energy 0.224 MeV[9]
Shielding ~0.2 mm of plastic[4]
Detection Method Geiger-Mueller pancake probe, Wipe tests[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.